DBCO-N-bis(PEG4-acid)
描述
BenchChem offers high-quality DBCO-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H56N2O14 |
|---|---|
分子量 |
800.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |
InChI 键 |
NKDFKIRFDIPDQC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This molecule features a central dibenzocyclooctyne (DBCO) group for highly efficient, copper-free click chemistry, and two terminal carboxylic acid moieties, each extended by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture enables the covalent linkage of amine-containing biomolecules to azide-functionalized targets. The dual PEG4 chains enhance aqueous solubility, reduce steric hindrance, and minimize aggregation, making it an invaluable tool for the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and for the functionalization of surfaces and nanoparticles. This guide details the physicochemical properties, core applications, and comprehensive experimental protocols for the effective use of DBCO-N-bis(PEG4-acid).
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is engineered with three primary functional components that dictate its utility in bioconjugation:
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive toward azide (B81097) groups. This reactivity is the foundation for its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction is rapid, specific, and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[3][4]
-
bis(PEG4-acid) Arms: The molecule possesses two identical arms, each consisting of a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid (-COOH).
-
PEG4 Spacers: These hydrophilic chains enhance the water solubility of the entire molecule and any resulting conjugate.[5] They also provide a flexible spacer that reduces steric hindrance between the conjugated molecules.[6]
-
Carboxylic Acids: These terminal groups can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable, covalent amide bonds.[7] This allows for the attachment of the DBCO core to a wide array of biomolecules.[8]
-
The branched nature of the two acid-terminated arms offers the potential for creating bivalent linkages or for increasing the valency of attached molecules.
Physicochemical and Technical Data
The quantitative properties of DBCO-N-bis(PEG4-acid) are summarized below, compiled from various suppliers. Purity is typically determined by HPLC and structure confirmed by NMR.
| Property | Value |
| Chemical Formula | C₄₁H₅₆N₂O₁₄ |
| Molecular Weight | 800.9 g/mol |
| CAS Number | 2639395-37-0 |
| Purity | Typically ≥95-98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated, protect from light |
Experimental Protocols & Methodologies
The primary application of DBCO-N-bis(PEG4-acid) involves a two-stage conjugation strategy: 1) Activation of the carboxylic acids and coupling to an amine-containing molecule, followed by 2) Copper-free click chemistry with an azide-modified molecule.
Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein (e.g., an antibody) via its primary amine groups. The process involves the activation of the linker's carboxyl groups to semi-stable NHS esters, which are then reactive towards amines.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (optimal for EDC/NHS chemistry).[6]
-
Anhydrous Solvent: DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.[6]
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in the Activation Buffer or anhydrous DMSO.[6][10]
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.[6][9] The activation reaction is most efficient at pH 4.5-6.0.[11]
-
Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[9]
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. The molar ratio of linker to protein should be empirically determined, but a 10-20 fold molar excess of the linker is a common starting point to ensure efficient labeling.[9][12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6] The coupling to primary amines is most efficient at pH 7.2-8.0.[11]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted DBCO-linker and reaction byproducts using a desalting column or dialysis, exchanging the buffer to the desired storage buffer for the now DBCO-functionalized protein.[9]
-
Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-functionalized molecule (prepared in section 3.1) with an azide-functionalized molecule.
Materials:
-
DBCO-modified molecule
-
Azide-modified molecule
-
Reaction Buffer: Amine- and azide-free buffer, such as PBS, pH 7.4.[6]
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification (if necessary):
-
If one reactant was used in significant excess, it can be removed by a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the final conjugate.[9]
-
Key Applications & Workflows
DBCO-N-bis(PEG4-acid) is a versatile linker primarily used to create complex bioconjugates for advanced applications.
Antibody-Drug Conjugate (ADC) Development
A principal application is in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[12][13] The bis-acid functionality allows for the potential attachment of two drug molecules per linker, or for the linker to act as a bridge between the antibody and a single drug payload.
Surface and Nanoparticle Functionalization
The linker can be used to immobilize azide-tagged biomolecules onto amine-functionalized surfaces, such as biosensors, microarrays, or nanoparticles for drug delivery applications. The two carboxylic acid groups can enhance surface binding density.
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile heterobifunctional linker that serves as a critical component in the toolbox of chemical biologists and drug development professionals. Its combination of a bioorthogonal DBCO group for copper-free click chemistry and two activatable carboxylic acid groups enables the straightforward and efficient construction of complex bioconjugates. The inclusion of hydrophilic PEG spacers further enhances the desirable properties of the final products, such as solubility and stability. By understanding its core properties and adhering to optimized protocols, researchers can effectively leverage this reagent to advance the development of targeted therapeutics, diagnostics, and novel biomaterials.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-N-bis(PEG4-acid), a key reagent in the field of bioconjugation and drug development. This document details its core attributes, experimental protocols for its use, and visual representations of its reaction mechanisms to facilitate its effective implementation in research and development settings.
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker designed for advanced bioconjugation applications. Its structure is characterized by three key components:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety is at the heart of the molecule's utility in "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This reaction allows for the covalent attachment of the DBCO group to azide-modified molecules under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[1]
-
bis(PEG4-acid) Arms: The molecule possesses two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. The PEG spacers enhance the hydrophilicity and water solubility of the linker and any resulting conjugate, which can reduce aggregation and minimize steric hindrance.[1][2] The terminal carboxylic acids can be activated to react with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.[1]
-
Branched Architecture: The "bis" designation indicates a branched structure where two PEG4-acid chains are attached to a central nitrogen atom. This branched design allows for the potential attachment of multiple molecules or provides a scaffold for more complex molecular assemblies.
This unique combination of a bioorthogonal click chemistry handle and amine-reactive groups makes DBCO-N-bis(PEG4-acid) a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and surface-immobilized biomolecules.[2][3]
Quantitative Data
The following table summarizes the key physicochemical properties of a representative DBCO-N-bis(PEG4-acid) molecule. It is important to note that slight variations may exist between suppliers.
| Property | Value | References |
| Chemical Formula | C41H56N2O14 | [4][5][6] |
| Molecular Weight | 800.9 g/mol | [4][5] |
| Purity | ≥98% | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Condition | -20°C | [5] |
| CAS Number | 2639395-37-0 | [5][6][7] |
Experimental Protocols
The utility of DBCO-N-bis(PEG4-acid) is realized through two primary reaction steps: amide coupling to an amine-containing molecule and subsequent copper-free click chemistry with an azide-containing molecule.
Protocol 1: Amide Coupling of DBCO-N-bis(PEG4-acid) to an Amine-Containing Protein
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.[1]
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[1]
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.[8]
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution in the Coupling Buffer. The molar ratio of linker to protein may need to be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]
-
Remove excess, unreacted linker and by-products by dialysis or using a desalting column.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-modified protein with an azide-functionalized molecule.
Materials:
-
DBCO-modified protein (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in the Reaction Buffer.
-
Add the azide-containing solution to the DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide (B81097) molecule is often used to ensure complete reaction with the DBCO groups.[8]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[8] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the final product.[8]
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for utilizing DBCO-N-bis(PEG4-acid).
Caption: Workflow for bioconjugation using DBCO-N-bis(PEG4-acid).
Caption: Experimental workflow for creating a bioconjugate.
Applications in Drug Development
The unique properties of DBCO-N-bis(PEG4-acid) make it a valuable tool in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting ADC.
-
PROTACs (Proteolysis Targeting Chimeras): DBCO-N-bis(PEG4-acid) can serve as a component of a PROTAC, a molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[9]
-
Targeted Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., peptides, small molecules) to drug delivery vehicles such as nanoparticles or liposomes, enhancing their accumulation at the desired site of action.[2]
-
Surface Immobilization: Biomolecules can be attached to surfaces for the development of biosensors, microarrays, and other diagnostic platforms.[10] The DBCO group allows for the specific and oriented attachment of azide-modified biomolecules.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-DBCO-N-bis(PEG2-amide-PEG4-Acid) | BroadPharm [broadpharm.com]
- 4. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]
- 5. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Core Concepts: Structure and Functionality
An In-depth Technical Guide to the Mechanism of Action of DBCO-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of DBCO-N-bis(PEG4-acid), a branched, heterotrifunctional linker instrumental in the fields of bioconjugation, advanced drug delivery, and diagnostics. This document outlines its core mechanism of action, presents key quantitative data, details experimental protocols for its application, and illustrates its functional workflows.
DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool designed for the precise assembly of complex biomolecular conjugates.[1] Its structure is composed of three critical functional components:
-
Dibenzocyclooctyne (DBCO): A highly strained cyclic alkyne that is the cornerstone of its function. The ring strain enables it to react with azide-containing molecules with high efficiency and specificity through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3] This reaction is a type of "click chemistry" that proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][4]
-
Branched Polyethylene Glycol (PEG) Spacers: The molecule features two PEG4 arms, which are hydrophilic chains of four repeating ethylene (B1197577) glycol units. These PEG linkers enhance the aqueous solubility of the molecule and its conjugates, reduce the potential for aggregation, and provide a flexible spacer to minimize steric hindrance between the conjugated entities.[5][6]
-
Dual Carboxylic Acids (-COOH): At the terminus of each PEG arm is a carboxylic acid group. These two functional groups can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form highly stable amide bonds.[1][6][7] This dual functionality allows for the attachment of one or two amine-containing molecules.
The unique combination of a single DBCO group and two carboxylic acid groups makes DBCO-N-bis(PEG4-acid) a Y-shaped or branched linker, enabling the creation of multivalent or complex bioconjugates.
Figure 1: Structural components of DBCO-N-bis(PEG4-acid).
Core Mechanism of Action
The mechanism of action of DBCO-N-bis(PEG4-acid) is a sequential, two-stage process that leverages two distinct and orthogonal chemical reactions. This allows for the controlled and specific conjugation of different molecular entities.
Stage 1: Amine Coupling via Carboxylic Acid Activation The initial step involves the covalent attachment of amine-containing molecules to the linker. The two terminal carboxylic acid groups are not intrinsically reactive towards amines and must first be "activated".[1] This is typically achieved using carbodiimide (B86325) chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a water-soluble equivalent (Sulfo-NHS).[8][9] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is significantly more reactive towards primary amines than the original carboxylic acid, readily forming a stable amide bond upon reaction with an amine-containing molecule (e.g., protein, peptide, or small molecule drug).[8][10]
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Once the DBCO linker is conjugated to one or two molecules via its acid groups, the DBCO moiety remains available for the second stage of the reaction.[10] The DBCO group reacts specifically with a molecule that has been functionalized with an azide (B81097) (-N₃) group.[][11] Driven by the high ring strain of the cyclooctyne, the DBCO group undergoes a [3+2] cycloaddition with the azide.[3][12] This reaction, known as SPAAC or copper-free click chemistry, forms an irreversible and highly stable triazole ring, covalently linking the two components.[4][13]
The key advantages of this SPAAC reaction are:
-
Bioorthogonality: The reaction is highly specific and does not interfere with or cross-react with other functional groups found in biological systems, such as amines or thiols.[][11]
-
Biocompatibility: It proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require a cytotoxic copper catalyst.[4][14]
-
Fast Kinetics: The reaction is characterized by rapid kinetics, allowing for efficient conjugation even at low concentrations.[]
Figure 2: Two-stage mechanism of action for DBCO-N-bis(PEG4-acid).
Physicochemical and Reactivity Data
The following table summarizes key quantitative properties for DBCO-N-bis(PEG4-acid) and related DBCO compounds. This data is critical for designing and executing conjugation experiments.
| Property | Value | Source(s) |
| Chemical Formula | C₄₁H₅₆N₂O₁₄ | [1] |
| Molecular Weight | 800.9 g/mol | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Appearance | Colorless to yellow-brown solid/oil | [10] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM) | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
| DBCO Reactivity | Highly reactive with azides via SPAAC | [][3] |
| Carboxylic Acid Reactivity | Reacts with primary amines after activation (e.g., with EDC/NHS) | [1][7] |
Experimental Protocols
The following are generalized methodologies for the key experimental procedures involving DBCO-N-bis(PEG4-acid). Optimization is often required based on the specific molecules being conjugated.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation reagents: EDC and NHS (or Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or activation buffer.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, dissolve the desired amount of DBCO-N-bis(PEG4-acid) in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS relative to the DBCO linker.
-
Incubate for 15-30 minutes at room temperature to form the activated NHS ester.
-
-
Conjugation to Protein:
-
Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the activated DBCO-linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the resulting DBCO-functionalized protein using a desalting column to remove excess linker and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, probe, or biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the Reaction Buffer.
-
A 2 to 4-fold molar excess of the azide-modified molecule is often used to ensure complete reaction of the DBCO groups.[4]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4] The reaction time can vary depending on the concentration and reactivity of the substrates.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or LC-MS).
-
If necessary, purify the final conjugate to remove any unreacted starting materials.
-
Figure 3: Experimental workflow for bioconjugate synthesis.
Applications in Drug Development
The unique branched structure of DBCO-N-bis(PEG4-acid) makes it a powerful tool for creating novel and complex therapeutic and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a single linker site on an antibody, potentially increasing the drug-to-antibody ratio (DAR). Alternatively, one acid can attach to the antibody and the other to a modifying agent (e.g., for solubility), while the DBCO group attaches the cytotoxic payload.[8][15]
-
PROTACs (Proteolysis Targeting Chimeras): The branched nature of the linker can be used to construct more complex PROTACs, potentially engaging multiple protein targets or improving spatial orientation between the target protein and the E3 ligase.[8][15]
-
Multivalent Targeting: The linker can be used to attach two targeting ligands (e.g., peptides or small molecules) to a central scaffold (attached via the DBCO group), leading to constructs with increased avidity and specificity for their cellular targets.
Figure 4: Conceptual use in targeted drug delivery.
Conclusion
DBCO-N-bis(PEG4-acid) is a highly versatile and powerful chemical linker whose mechanism of action relies on the sequential and orthogonal execution of amine coupling and copper-free click chemistry. Its branched structure, combined with the biocompatibility and efficiency of the SPAAC reaction, provides researchers and drug developers with a sophisticated tool for the rational design and synthesis of advanced bioconjugates, from multivalent targeting agents to complex ADCs and PROTACs. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in creating next-generation therapeutics and diagnostics.
References
- 1. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 6. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of DBCO-N-bis(PEG4-acid), a branched, heterobifunctional linker designed for advanced applications in bioconjugation, drug delivery, and diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's chemical properties, experimental protocols, and its role in creating complex biomolecular architectures.
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool engineered with three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free click chemistry. The DBCO group reacts with high efficiency and specificity with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for biological applications as it proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2]
-
Branched Polyethylene (B3416737) Glycol (PEG) Spacers: This molecule incorporates two separate PEG4 arms. These hydrophilic polyethylene glycol chains enhance the aqueous solubility of the linker and its conjugates, reduce the potential for aggregation, and provide a flexible spacer to minimize steric hindrance between conjugated molecules.[3][4] The branched nature of the linker allows for the attachment of multiple molecules.
-
Dual Carboxylic Acid (-COOH) Groups: The two terminal carboxylic acid groups provide reactive handles for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins).[5][6] Through activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), these acid groups form stable amide bonds, enabling the linkage of the DBCO moiety to a wide array of biomolecules.[7]
This unique branched structure allows for the creation of conjugates with a 2:1 ratio of amine-containing molecules to one azide-containing molecule, or vice versa, offering advanced possibilities in the design of complex constructs like antibody-drug conjugates (ADCs) and other targeted therapies.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for DBCO-N-bis(PEG4-acid).
| Property | Value | Reference(s) |
| Molecular Formula | C41H56N2O14 | [5][8] |
| Molecular Weight | 800.9 g/mol | [5] |
| Purity | Typically >96-98% | [5][8] |
| CAS Number | 2639395-37-0 | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
Experimental Protocols
The use of DBCO-N-bis(PEG4-acid) typically involves a two-step conjugation strategy: first, the activation of the carboxylic acid groups for reaction with an amine-containing molecule, and second, the copper-free click reaction of the DBCO group with an azide-modified molecule.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2 to 2-fold molar excess of both EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[7][9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.[3][7]
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution in Coupling Buffer. The molar ratio of the linker to the protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][9]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted linker and by-products using a desalting column or dialysis equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[10]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between the DBCO-functionalized protein and an azide-containing molecule.
Materials:
-
DBCO-functionalized protein (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (must be free of azides)[9][11]
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Logical relationship of the bifunctional branched linker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. DBCO-PEG4-NHS [nanocs.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Solubility of DBCO-N-bis(PEG4-acid) in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-N-bis(PEG4-acid) in Dimethyl Sulfoxide (DMSO), a critical parameter for its application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the qualitative solubility, recommended protocols for dissolution, and the logical workflow for preparing a stock solution.
Core Topic: DBCO-N-bis(PEG4-acid) and its Solubility
DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional linker that plays a pivotal role in copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and two terminal carboxylic acid groups. These acid moieties allow for covalent attachment to primary amines on biomolecules, such as proteins and antibodies, typically through activation with reagents like EDC and NHS. The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and bioavailability of the resulting conjugates.
The solubility of DBCO-N-bis(PEG4-acid) in an appropriate solvent is the foundational step for its use in any experimental workflow. DMSO is a common solvent of choice for this class of reagents due to its high dissolving power for a wide range of organic molecules.
Data Presentation: Solubility Profile
While specific quantitative solubility limits for DBCO-N-bis(PEG4-acid) in DMSO are not widely published in public literature, qualitative data from various suppliers consistently confirm its solubility. The information available for DBCO-N-bis(PEG4-acid) and structurally related compounds is summarized below.
| Compound Name | Solvent(s) | Reported Solubility | Source(s) |
| DBCO-N-bis(PEG4-acid) | DMSO, DMF, DCM | Soluble | [1] |
| DBCO-PEG4-acid | DMSO | Soluble | [2] |
| DBCO-PEG4-NHS ester | DMSO, DMF | Soluble (Aqueous solubility up to 5.5 mM after dissolution in DMSO) | [3] |
| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble | [4] |
Note: DMF (Dimethylformamide) and DCM (Dichloromethane) are also cited as effective solvents.[1]
Experimental Protocol: Preparation of a DBCO-N-bis(PEG4-acid) Stock Solution in DMSO
The following protocol is a recommended procedure for the preparation of a DBCO-N-bis(PEG4-acid) stock solution. This protocol is synthesized from best practices for handling similar DBCO-PEGylated compounds.
Materials:
-
DBCO-N-bis(PEG4-acid) (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Inert gas (e.g., Argon or Nitrogen), optional
Procedure:
-
Equilibration: Before opening, allow the vial containing solid DBCO-N-bis(PEG4-acid) to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic compound, which could lead to hydrolysis and inactivation.
-
Reagent Dispensing: In a sterile microcentrifuge tube, weigh the desired amount of DBCO-N-bis(PEG4-acid). Alternatively, if the reagent is supplied in a pre-weighed format, proceed to the next step with the entire amount.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM is a common starting concentration for similar reagents).
-
Dissolution: Vigorously vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage:
-
For immediate use, the freshly prepared stock solution is recommended.
-
For short-term storage (up to one month), store the DMSO stock solution at -20°C.
-
For long-term storage (up to one year), it is advisable to store the solution at -80°C.
-
To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. If possible, overlay the solution with an inert gas before capping and freezing.
-
Important Considerations:
-
Always use anhydrous DMSO to prevent hydrolysis of the reagent.
-
Prepare stock solutions fresh whenever possible to ensure maximum reactivity.
-
When adding the DMSO stock solution to an aqueous reaction buffer, ensure the final concentration of DMSO is compatible with the stability and solubility of the biomolecules involved (typically ≤10% v/v).
Mandatory Visualizations
The following diagrams illustrate the key molecular interactions and the experimental workflow for preparing a DBCO-N-bis(PEG4-acid) solution.
References
Stability of DBCO-N-bis(PEG4-acid) in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Dibenzocyclooctyne-N-bis(PEG4-acid) (DBCO-N-bis(PEG4-acid)) in aqueous buffer solutions. Understanding the stability of this reagent is critical for its successful application in bioconjugation, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This document outlines the effects of pH and temperature, provides recommended storage and handling procedures, details experimental protocols for stability assessment, and describes potential degradation pathways.
Core Concepts of DBCO Stability
Dibenzocyclooctyne (DBCO) is a key functional group in copper-free click chemistry, prized for its high reactivity towards azides under biocompatible conditions.[1][2] However, the strained eight-membered ring of the DBCO moiety, which is essential for its reactivity, is also susceptible to degradation under certain conditions. The stability of a DBCO-containing molecule like DBCO-N-bis(PEG4-acid) is influenced by factors such as pH, temperature, and the presence of oxidizing agents.[3][4]
The DBCO-N-bis(PEG4-acid) molecule also contains amide bonds and polyethylene (B3416737) glycol (PEG) linkers. While the PEG linkers are generally inert and enhance aqueous solubility, the amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
Quantitative Stability Data
The following tables summarize the stability of DBCO-containing molecules under various conditions. It is important to note that much of the available quantitative data has been generated for closely related DBCO derivatives, such as DBCO-NHCO-PEG4-acid. This data serves as a valuable guideline for the expected stability of DBCO-N-bis(PEG4-acid).
Table 1: Illustrative Stability of DBCO Moiety in Aqueous Buffers [3]
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact DBCO (%) | Remarks |
| 5.0 | 25 | 24 | 85 - 90 | Potential for slow, acid-mediated degradation of the DBCO ring.[3] |
| 7.4 (PBS) | 4 | 48 | >95 | Optimal condition for short-term storage of working solutions.[3] |
| 7.4 (PBS) | 25 | 24 | 90 - 95 | Good stability at room temperature for typical reaction times.[3] |
| 7.4 (PBS) | 37 | 24 | 80 - 85 | Increased temperature can accelerate the degradation of the DBCO group.[3] |
| 8.5 | 25 | 24 | 90 - 95 | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups.[3] |
Table 2: Recommended Storage and Handling
| Form | Solvent | Storage Temperature (°C) | Shelf Life |
| Solid | N/A | -20 | Long-term storage; should be protected from light and moisture.[3] |
| Stock Solution | Anhydrous DMSO or DMF | -20 | Several days to a few months; repeated freeze-thaw cycles should be avoided.[3] It is recommended to prepare fresh for critical applications.[3] |
| Aqueous Working Solution | Buffer of choice (e.g., PBS, pH 7.4) | 4 | Should be prepared fresh on the day of the experiment for best results.[3] |
Potential Degradation Pathways
The primary modes of degradation for DBCO-N-bis(PEG4-acid) in aqueous buffers are the hydrolysis of the amide bond and the degradation of the DBCO ring.
Experimental Protocols
Protocol 1: Aqueous Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the stability of DBCO-N-bis(PEG4-acid) in a specific aqueous buffer over time.[3]
Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)[3]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 10 mM.[3]
-
Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a suitable volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact DBCO-N-bis(PEG4-acid) in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining intact compound versus time to determine the degradation kinetics.
-
Conclusion
DBCO-N-bis(PEG4-acid) is a valuable tool for bioconjugation, and understanding its stability is crucial for obtaining reliable and reproducible results. In general, the DBCO moiety is stable in aqueous buffers at or near neutral pH (6-9).[3] However, prolonged incubation, elevated temperatures, and strongly acidic conditions can lead to degradation. For optimal performance, it is recommended to prepare aqueous solutions of DBCO-N-bis(PEG4-acid) fresh for each experiment. The provided experimental protocol for HPLC analysis allows researchers to determine the stability of this reagent under their specific experimental conditions, ensuring the integrity of their conjugation reactions.
References
An In-depth Technical Guide to the Synthesis of DBCO-N-bis(PEG4-acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug delivery. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and two terminal carboxylic acid groups for conjugation to amine-containing molecules, makes it a versatile tool for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents. The two polyethylene (B3416737) glycol (PEG4) chains enhance the solubility and biocompatibility of the resulting conjugates. This guide provides a detailed, plausible synthetic route for DBCO-N-bis(PEG4-acid), complete with experimental protocols and relevant data.
Overall Synthesis Strategy
The proposed synthesis of DBCO-N-bis(PEG4-acid) is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the bis(PEG4-acid) amine core with a protected amine: This involves the construction of a key intermediate where a central amine is flanked by two PEG4 chains, each terminating in a protected carboxylic acid. A Boc protecting group is proposed for the amine.
-
Coupling with a DBCO moiety: The protected amine of the core intermediate is deprotected and subsequently coupled with an activated DBCO derivative.
-
Final deprotection: The protecting groups on the terminal carboxylic acids are removed to yield the final product.
This strategy is designed to ensure high yields and purity by protecting reactive functional groups until the desired reaction has been carried out.
Experimental Protocols
Part 1: Synthesis of Intermediate 1: N-Boc-N-bis(PEG4-t-butyl ester)
This first stage aims to create the core of the linker molecule, a branched PEG derivative with a protected central amine and protected terminal carboxylic acids.
Reaction Scheme:
In-Depth Technical Guide: DBCO-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-N-bis(PEG4-acid), a valuable tool in bioconjugation and drug development. We will delve into its chemical properties, detailed experimental protocols for its use, and a logical workflow for its application in creating stable bioconjugates.
Core Concepts
DBCO-N-bis(PEG4-acid) is a branched molecule that features two key reactive functionalities, enabling a two-step sequential conjugation strategy.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity forms the basis of copper-free click chemistry, technically known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or other sensitive biological samples.[1][2][3][4]
-
bis(PEG4-acid): The molecule possesses two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid (-COOH). The PEG linkers are hydrophilic, which enhances the water solubility of the molecule and any resulting conjugate, helping to reduce aggregation and minimize steric hindrance.[5] The terminal carboxylic acid groups can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[6][7]
This dual functionality makes DBCO-N-bis(PEG4-acid) an excellent choice for linking an amine-containing biomolecule to an azide-modified molecule, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8][9]
Data Presentation
The following table summarizes the key physicochemical properties of DBCO-N-bis(PEG4-acid).
| Property | Value |
| Molecular Weight | 800.9 g/mol |
| Molecular Formula | C₄₁H₅₆N₂O₁₄ |
| CAS Number | 2639395-37-0 |
| Purity | Typically >95% - 98% |
| Solubility | DMSO, DCM, DMF |
| Storage Condition | -20°C |
Experimental Protocols
The use of DBCO-N-bis(PEG4-acid) typically involves a two-step process: (1) conjugation to an amine-containing biomolecule via the carboxylic acid groups, followed by (2) a copper-free click reaction to an azide-functionalized molecule.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid groups on DBCO-N-bis(PEG4-acid) and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or antibody).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine[11][12]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS (e.g., 100 mM) in an appropriate anhydrous solvent or activation buffer.[5][13]
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the amine-containing biomolecule in the Activation Buffer.
-
Add a molar excess of EDC and NHS/sulfo-NHS to the solution. A common starting point is a 1.2-fold molar excess of EDC/NHS over the DBCO reagent.[5][11]
-
Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[5][14]
-
-
Conjugation to Amine-Containing Biomolecule:
-
If the activation step was performed separately, add the activated DBCO-NHS ester solution to the biomolecule solution in the Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[10]
-
The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[5]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[5]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the general steps for the reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[11]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[5]
-
-
Incubation:
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[5]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the two-step bioconjugation process using DBCO-N-bis(PEG4-acid).
Caption: Experimental workflow for bioconjugation.
This diagram outlines the sequential two-step reaction process for utilizing DBCO-N-bis(PEG4-acid). The first step involves the activation of the carboxylic acids and conjugation to an amine-containing biomolecule. The second step is the copper-free click reaction with an azide-functionalized molecule to yield the final bioconjugate.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-DBCO-N-bis(PEG2-amide-PEG4-Acid) | BroadPharm [broadpharm.com]
- 9. DBCO PEG4 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. biocat.com [biocat.com]
- 14. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 15. glenresearch.com [glenresearch.com]
Navigating Bioconjugation Frontiers: A Technical Guide to Branched vs. Linear DBCO-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and advanced bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) and dibenzocyclooctyne (DBCO) have emerged as powerful tools, particularly for strain-promoted alkyne-azide cycloaddition (SPAAC) – a cornerstone of copper-free click chemistry. This in-depth technical guide provides a comprehensive comparison of two primary architectural classes of these linkers: branched and linear DBCO-PEG linkers.
This document will delve into the core properties of each linker type, present quantitative data to inform selection, provide detailed experimental protocols for their application and characterization, and visualize key biological and experimental workflows.
Core Concepts: Understanding the Architectural Impact
The fundamental difference between linear and branched DBCO-PEG linkers lies in their spatial arrangement. Linear linkers consist of a single PEG chain with a DBCO moiety at one end and another functional group at the other. In contrast, branched linkers feature multiple PEG arms emanating from a central core, with each arm potentially terminating in a DBCO group or other functionalities. This architectural distinction has profound implications for the resulting bioconjugate.
Linear DBCO-PEG Linkers:
-
Advantages: Simple, well-defined structures, predictable behavior, and minimal steric hindrance for straightforward conjugation reactions.[1] They are often the linker of choice for applications requiring precise control over linker length and a 1:1 conjugation ratio.
-
Limitations: Limited capacity for multivalent conjugation and may offer less effective shielding of hydrophobic payloads compared to their branched counterparts.
Branched DBCO-PEG Linkers:
-
Advantages:
-
Higher Payload Capacity: Branched architectures allow for the attachment of multiple payload molecules per conjugation site, leading to a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[2][3]
-
Improved Solubility: The three-dimensional structure of branched PEGs creates a hydrophilic cloud that can significantly enhance the solubility of hydrophobic drugs and reduce aggregation.[2][4]
-
Enhanced Stability and Pharmacokinetics: The increased hydrodynamic radius and shielding effect of branched PEGs can lead to reduced renal clearance, prolonged in vivo circulation time, and decreased immunogenicity.[1][5][6]
-
Reduced Steric Hindrance: Paradoxically, the flexible, multi-arm structure can sometimes facilitate more efficient conjugation by presenting the reactive DBCO groups in a more accessible manner.[4]
-
-
Limitations: More complex synthesis and characterization, and the increased size may potentially interfere with antigen-binding affinity or cellular uptake in some cases.[7]
Quantitative Data Presentation
The selection of a linker architecture should be guided by empirical data. The following tables summarize key quantitative comparisons between linear and branched PEG linkers in the context of bioconjugates.
Table 1: Impact of Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [8] |
| Pendant (P-(PEG12)2) | Low | [8] |
This data, adapted from a study on a trastuzumab-DM1 conjugate, demonstrates that a branched ("pendant") PEG configuration can significantly reduce the clearance rate of a highly loaded ADC compared to a linear PEG of the same total molecular weight.[8]
Table 2: Influence of Linker Architecture on In Vitro Cytotoxicity of an Anti-HER2 ADC
| Linker Architecture | Payload | IC50 (ng/mL) against HER2-expressing breast cancer cells | Reference |
| Linear | Monomethyl auristatin F (MMAF) | Higher (less potent) | [9] |
| Branched | Monomethyl auristatin F (MMAF) | Lower (more potent) | [9] |
This study suggests that the higher payload delivery enabled by branched linkers can translate to enhanced in vitro potency.[9]
Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | [5] |
| Linear | 20 | 6.1 | [5] |
| Branched | 20 | 6.4 | [5] |
While a study on PEGylated proteins suggested that for the same total molecular weight, the difference in hydrodynamic radius between linear and branched PEGs might not be significant, other studies on ADCs with high DARs show a more pronounced effect of branched architectures on pharmacokinetics.[5][8][10]
Experimental Protocols
Detailed and reproducible methodologies are paramount in the development of bioconjugates. The following are representative protocols for key experiments involving DBCO-PEG linkers.
General Protocol for Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with a DBCO-PEG-payload.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG-payload (linear or branched) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-PEG-payload in DMSO at a concentration of 10-20 mM.
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO-PEG-payload solution to the antibody solution. A molar excess of the DBCO-linker (typically 3-10 equivalents) is recommended. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle mixing. Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
Remove unreacted DBCO-PEG-payload and other small molecules by SEC or dialysis against PBS.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and characterize the final conjugate using appropriate analytical techniques (see protocols below).
-
Protocol for Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of different DAR species.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% (v/v) isopropanol.
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Protocol for Assessing ADC Stability in Plasma
This protocol evaluates the stability of the linker-payload conjugation in a biologically relevant matrix.
Materials:
-
ADC with either a linear or branched DBCO-PEG linker.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
LC-MS system.
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Sample Preparation for LC-MS:
-
At each time point, capture the ADC from the plasma sample using an appropriate method (e.g., affinity capture with protein A/G beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of the intact ADC, the sample can be directly analyzed. For more detailed analysis, the ADC can be reduced to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the use of branched and linear DBCO-PEG linkers.
Caption: Structural comparison of linear and branched DBCO-PEG linkers.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Generalized signaling pathway for ADC mechanism of action.
Conclusion and Future Perspectives
The choice between branched and linear DBCO-PEG linkers is a critical decision in the design of advanced bioconjugates. Linear linkers offer simplicity and predictability, making them suitable for applications requiring precise control. In contrast, branched linkers provide a powerful strategy to enhance payload delivery, improve solubility, and favorably modulate the pharmacokinetic properties of the conjugate, particularly in the context of high-DAR ADCs.[8][9]
The data and protocols presented in this guide provide a framework for the rational selection and application of these linker architectures. As the field of bioconjugation continues to evolve, further innovations in linker design, including the development of novel branched structures with precisely controlled geometries and functionalities, will undoubtedly lead to the creation of more effective and safer targeted therapeutics. The careful consideration of the interplay between the linker architecture, the biomolecule, and the payload will remain a cornerstone of successful bioconjugate development.
References
- 1. graphviz.org [graphviz.org]
- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
A Technical Guide to DBCO-N-bis(PEG4-acid): A Branched Linker for Advanced Dual Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-N-bis(PEG4-acid), a heterobifunctional and branched linker designed for the dual functionalization of biomolecules. Its unique architecture, featuring a central dibenzocyclooctyne (DBCO) core and two polyethylene (B3416737) glycol (PEG) arms terminating in carboxylic acids, offers a versatile platform for creating complex bioconjugates, particularly in the fields of targeted drug delivery, diagnostics, and proteomics.
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool engineered for advanced bioconjugation strategies. Its functionality is derived from three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation without the need for a cytotoxic copper catalyst, making it ideal for use in sensitive biological systems.
-
Branched PEG4 Spacers: Two four-unit polyethylene glycol chains act as hydrophilic spacers. These PEG linkers enhance the water solubility of the molecule and its conjugates, reduce the potential for aggregation, and minimize steric hindrance between the conjugated molecules. The branched nature of these spacers is a key feature, allowing for the attachment of two separate molecules to a single DBCO core.
-
Terminal Carboxylic Acids (-COOH): Each PEG arm is capped with a carboxylic acid group. These functional groups can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds. This enables the covalent attachment of the DBCO moiety to a wide range of biomolecules.
The combination of these components in a branched structure makes DBCO-N-bis(PEG4-acid) an ideal reagent for dual functionalization, where two molecules can be linked to a single azide-modified target.
Physicochemical and Technical Data
While specific experimental data for DBCO-N-bis(PEG4-acid) is not widely available in peer-reviewed literature, the following table summarizes its key physicochemical properties based on information from chemical suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C41H56N2O14 | [1] |
| Molecular Weight | 800.9 g/mol | [1] |
| Purity | Typically >98% (as determined by HPLC) | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Applications in Dual Functionalization
The unique branched structure of DBCO-N-bis(PEG4-acid) opens up possibilities for novel bioconjugation strategies that are not achievable with linear linkers. The primary application lies in the ability to attach two distinct molecules to a single azide-modified biomolecule.
High Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs)
In the development of ADCs, achieving a high and homogeneous DAR is crucial for therapeutic efficacy. Branched linkers like DBCO-N-bis(PEG4-acid) can be used to increase the number of drug molecules per antibody. In this approach, the linker is first loaded with two drug molecules via its carboxylic acid groups. This dual-drug linker is then conjugated to an azide-modified antibody, potentially doubling the DAR compared to a linear linker.
Development of Multifunctional Bioconjugates
The dual carboxylic acid moieties allow for the attachment of two different molecules, creating multifunctional conjugates. For example, one arm could be conjugated to a targeting ligand while the other is attached to a therapeutic agent or an imaging probe. This enables the creation of sophisticated constructs for targeted drug delivery and theranostics.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving DBCO-N-bis(PEG4-acid). These protocols are based on established procedures for similar DBCO-acid linkers and should be optimized for specific applications.
Activation of Carboxylic Acid Groups with NHS
To react with primary amines on a biomolecule, the carboxylic acid groups of DBCO-N-bis(PEG4-acid) must first be activated, commonly as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, mix DBCO-N-bis(PEG4-acid) with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) for each carboxylic acid group in an appropriate reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to an Amine-Containing Molecule:
-
Add the activated DBCO-linker solution to the solution of the amine-containing molecule (e.g., a payload for an ADC).
-
The reaction is typically carried out in a buffer with a pH of 7.2-8.5 (e.g., PBS).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the dual-loaded DBCO linker using an appropriate method such as reverse-phase HPLC.
-
Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of a DBCO-modified molecule with an azide-modified biomolecule (e.g., an antibody).
Materials:
-
DBCO-modified molecule (from section 4.1)
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted components using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterization of Dual-Functionalized Conjugates
Thorough characterization is essential to confirm the successful synthesis and purity of the final bioconjugate.
| Characterization Technique | Purpose |
| Mass Spectrometry (MS) | MALDI-TOF or ESI-MS: To confirm the covalent attachment of the linker and the two conjugated molecules by measuring the increase in molecular weight.[2] This is crucial for determining the degree of labeling. |
| UV-Vis Spectroscopy | To estimate the degree of labeling by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).[3] |
| Chromatography (HPLC) | Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.[4] Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC can be used to determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug molecules.[4] Reverse-Phase HPLC (RP-HPLC): To analyze the purity of the linker-payload construct and the final conjugate. |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for creating a dual-drug ADC using DBCO-N-bis(PEG4-acid).
Caption: Logical relationship between the structure and function of DBCO-N-bis(PEG4-acid).
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile tool for researchers and drug development professionals engaged in creating advanced bioconjugates. Its branched structure enabling dual functionalization, combined with the biocompatibility of copper-free click chemistry, provides a platform for the synthesis of next-generation antibody-drug conjugates, multifunctional proteins, and other complex biomolecular constructs. While specific application data for this particular linker is still emerging, the foundational principles of its reactivity are well-established, offering a promising avenue for innovation in bioconjugation.
References
The Versatility of Bifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bifunctional Polyethylene Glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and diagnostics. Their unique properties, including hydrophilicity, biocompatibility, and tunable length, allow for the precise connection of two molecular entities, thereby enhancing the therapeutic efficacy, stability, and pharmacokinetic profiles of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of bifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their utility.
Core Concepts of Bifunctional PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. This modification enhances the therapeutic properties of a molecule by increasing its hydrodynamic volume, which in turn can extend its circulatory half-life, improve stability, increase solubility, and reduce immunogenicity.[1][2]
Bifunctional PEGs are polymers that possess two reactive functional groups at their termini, enabling them to act as crosslinkers or spacers. These linkers are broadly categorized into two main types:
-
Homobifunctional PEGs: These possess two identical functional groups and are primarily used as crosslinking agents to link two identical molecules or to form hydrogels.[3]
-
Heterobifunctional PEGs: These have two different functional groups, allowing for the sequential and controlled conjugation of two different molecules.[4][5] This specificity is crucial in applications like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Applications in Antibody-Drug Conjugates (ADCs)
Bifunctional PEG linkers are integral to the design of modern ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[5][6] The linker's role is to ensure the stable attachment of the drug to the antibody in circulation and its efficient release at the target tumor site.[4]
The inclusion of a PEG linker in an ADC can:
-
Improve Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic. A hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[7][8]
-
Enhance Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer plasma half-life.[7][9] This can result in greater accumulation of the ADC in tumor tissue.
-
Modulate Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[7]
Quantitative Impact of PEG Linkers on ADC Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of an ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on ADC pharmacokinetics and efficacy.
| Linker | ADC Construct (Antibody-Payload) | Clearance (mL/day/kg) | Reference |
| No PEG | Trastuzumab-DM1 (DAR 8) | ~15 | [10] |
| PEG2 | Trastuzumab-DM1 (DAR 8) | ~10 | [10] |
| PEG4 | Trastuzumab-DM1 (DAR 8) | ~7 | [10] |
| PEG8 | Trastuzumab-DM1 (DAR 8) | ~5 | [10] |
| PEG12 | Trastuzumab-DM1 (DAR 8) | ~5 | [10] |
| PEG24 | Trastuzumab-DM1 (DAR 8) | ~5 | [10] |
| No PEG | ZHER2-SMCC-MMAE | Half-life: 19.6 min | [11] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 2.5-fold half-life extension | [11] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 11.2-fold half-life extension | [11] |
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics.
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.0 | [11] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5 | [11] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 22.0 | [11] |
Table 2: Impact of PEG Linker Length on in Vitro Cytotoxicity of an Affibody-Drug Conjugate.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 10. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Branched Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-N-bis(PEG4-acid) (CAS Number: 2639395-37-0), a branched, heterobifunctional linker designed for advanced applications in bioconjugation, drug delivery, and diagnostics. This document details its physicochemical properties, provides detailed experimental protocols for its use, and illustrates its application in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is a sophisticated molecule engineered with three key functional domains:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This is the cornerstone of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds with high efficiency and specificity under physiological conditions, obviating the need for a cytotoxic copper catalyst.
-
Branched Polyethylene Glycol (PEG) Spacers: The molecule incorporates two tetraethylene glycol (PEG4) chains. These hydrophilic spacers enhance the aqueous solubility of the linker and its conjugates, reduce the potential for aggregation, and provide spatial separation to minimize steric hindrance between conjugated molecules. The branched nature of the linker allows for the attachment of multiple molecules, increasing payload capacity in applications like ADCs.
-
Dual Carboxylic Acid Groups: The two terminal carboxylic acid moieties provide reactive handles for covalent attachment to primary amine groups, such as those found on the lysine (B10760008) residues of proteins. Through activation, these groups form stable amide bonds, allowing for the conjugation of the DBCO moiety to a wide range of biomolecules.
Data Presentation: Physicochemical and Technical Data
The following table summarizes the key quantitative data for DBCO-N-bis(PEG4-acid).
| Property | Value |
| CAS Number | 2639395-37-0[1][2] |
| Molecular Formula | C41H56N2O14[1][2] |
| Molecular Weight | 800.9 g/mol [1] |
| Purity | Typically >96-98% (as determined by HPLC)[1][2] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM[1] |
| Storage Conditions | Store at -20°C, desiccated[1] |
Key Applications in Research and Drug Development
The unique branched structure and dual-functionality of DBCO-N-bis(PEG4-acid) make it a valuable reagent in a variety of cutting-edge applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a single linker, which is then conjugated to an antibody. This allows for an increased drug-to-antibody ratio (DAR) in a controlled manner. The antibody directs the conjugate to target cells, where the cytotoxic payload can be released.
-
Proteolysis Targeting Chimeras (PROTACs): DBCO-N-bis(PEG4-acid) can serve as a scaffold for the synthesis of PROTACs. One carboxylic acid can be conjugated to a ligand for a target protein, while the other can be attached to a ligand for an E3 ubiquitin ligase. The DBCO group can be used for further functionalization.
-
Biomolecule Labeling and Imaging: The DBCO group allows for the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins or other biomolecules that have been modified with the linker. The branched nature could allow for the attachment of multiple reporters.
-
Surface and Hydrogel Modification: The linker can be used to immobilize biomolecules onto surfaces, such as those of biosensors or microarrays, or to functionalize hydrogels for tissue engineering applications.
Mandatory Visualization
Experimental Workflows
The following diagrams illustrate the key experimental workflows involving DBCO-N-bis(PEG4-acid).
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving DBCO-N-bis(PEG4-acid). These protocols are generalized and may require optimization for specific applications.
Protocol 1: Activation of Carboxylic Acids and Conjugation to Amine-Containing Biomolecules
This protocol describes the general steps for activating the carboxylic acid groups of DBCO-N-bis(PEG4-acid) and conjugating them to a protein.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, mix DBCO-N-bis(PEG4-acid) with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) for each carboxylic acid group in an appropriate reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. The molar ratio of the linker to the protein should be optimized but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-modified molecule (e.g., drug, fluorescent probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification (if necessary):
-
If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile tool for creating complex bioconjugates. Its branched structure and dual-functionality enable the construction of novel therapeutics and research reagents with enhanced properties. The experimental protocols provided in this guide offer a starting point for the successful application of this advanced linker in a variety of bioconjugation strategies. As with any chemical reagent, optimization of reaction conditions is recommended to achieve the desired outcome for each specific application.
References
Methodological & Application
Application Notes and Protocols for DBCO-N-bis(PEG4-acid) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using DBCO-N-bis(PEG4-acid), a heterobifunctional, branched linker, for the covalent modification of amine-containing biomolecules. This reagent is particularly valuable for preparing molecules for subsequent conjugation to azide-functionalized partners via copper-free click chemistry, a cornerstone of modern bioconjugation techniques.
Introduction
DBCO-N-bis(PEG4-acid) is a versatile tool in bioconjugation, featuring a central dibenzocyclooctyne (DBCO) group and two terminal carboxylic acid moieties, each connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] The branched structure with two carboxylic acid groups allows for multivalent attachment to primary amines on biomolecules like proteins, peptides, and antibodies, or can be used to modify surfaces. This attachment is typically achieved through the formation of stable amide bonds by activating the carboxylic acids with carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]
The DBCO group facilitates a highly efficient and biocompatible copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[4][5] This bioorthogonal reaction proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples.[6][7] The PEG4 spacers enhance the water solubility of the linker and the resulting conjugate, reduce aggregation, and minimize steric hindrance.[1][2]
A primary application for this linker is in the synthesis of Antibody-Drug Conjugates (ADCs), where it facilitates the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[4]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₃₆N₂O₈ (for the single acid variant) |
| Molecular Weight (MW) | 552.6 g/mol (for the single acid variant) |
| Purity | Typically ≥98% (by HPLC) |
| Appearance | Colorless to yellow-brown solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Note: The Chemical Formula and Molecular Weight are for the closely related DBCO-NHCO-PEG4-acid as a reference.[5]
Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation.[3] |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step.[3] | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling.[3] | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules.[3] |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click reactions.[3] |
Stability of DBCO-N-bis(PEG4-acid) in Aqueous Solutions
| pH | Temperature | Duration | Estimated Stability | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[7] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions.[7] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[7] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[7] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present.[7] |
Experimental Protocols
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[3] Note that since there are two carboxylic acid groups, the molar excess should be calculated relative to the total moles of carboxylic acid.
-
-
Incubation for Activation:
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[5]
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific application.[5][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]
-
-
Quenching:
-
Purification:
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of the DBCO-functionalized biomolecule from Protocol 1 to an azide-functionalized molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.0-7.4 or other amine-free buffer[3]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
Add the DBCO-functionalized biomolecule to the solution of the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.[5]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[5] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification (if necessary):
Visualizations
Caption: Workflow for two-step ADC synthesis using DBCO-N-bis(PEG4-acid).
References
Application Notes and Protocols: DBCO-N-bis(PEG4-acid) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the fields of drug delivery, diagnostics, and proteomics. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and two terminal carboxylic acid groups, providing a versatile platform for covalently linking molecules of interest. The DBCO moiety facilitates highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst. The two carboxylic acid groups can be activated to react with primary amines, such as those on proteins or peptides, forming stable amide bonds. A polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1][2]
This document provides a comprehensive guide to the use of DBCO-N-bis(PEG4-acid), including its physicochemical properties, detailed experimental protocols for bioconjugation, and application workflows.
Physicochemical and Reactivity Data
The successful application of DBCO-N-bis(PEG4-acid) in bioconjugation relies on an understanding of its key properties. The following tables summarize important quantitative data for this linker and its reactivity.
Table 1: Properties of DBCO-N-bis(PEG4-acid)
| Property | Value | Citations |
| Chemical Formula | C₄₁H₅₆N₂O₁₄ | [3] |
| Molecular Weight | 800.9 g/mol | [3] |
| Purity | Typically ≥98% (by HPLC) | [3] |
| Appearance | Colorless to yellow-brown solid or light yellow oil | [2][4][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4][5] |
| Storage Conditions | -20°C, desiccated | [2][4][5] |
Table 2: Stability of DBCO Moieties
| Condition | Temperature | Duration | Remaining Activity | Considerations | Citations |
| Aqueous Buffer (PBS, pH 7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. | [6] |
| Aqueous Buffer (PBS, pH 7.4) | 25°C | 24 hours | 90-95% | Good stability for typical reaction times at room temperature. | [6] |
| Aqueous Buffer (PBS, pH 7.4) | 37°C | 24 hours | 80-85% | Increased temperature can accelerate degradation. | [6] |
| Acidic Conditions (pH < 5) | 25°C | 24 hours | 85-90% | Potential for slow acid-mediated degradation of the DBCO group. | [6][7] |
| DBCO-modified antibody in storage | 4°C | 4 weeks | ~95-97% | A DBCO-modified antibody lost about 3-5% of its reactivity. | [6] |
Table 3: Reaction Conditions for Bioconjugation
| Reaction Step | Recommended Buffers | pH Range | Key Considerations | Citations |
| Carboxylic Acid Activation & Amine Coupling | MES | 4.5 - 6.0 | Optimal for EDC/NHS activation. | [1] |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step. | [1] | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling. | [1] | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules. | [1] |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. | [1] |
Experimental Protocols
The use of DBCO-N-bis(PEG4-acid) in bioconjugation is typically a two-stage process. First, the carboxylic acid groups are activated and reacted with an amine-containing molecule. Second, the DBCO group is reacted with an azide-modified molecule via SPAAC.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though this should be optimized for the specific application.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][5]
-
-
Quenching:
-
Purification:
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of a DBCO-modified molecule with an azide-modified molecule.
Materials:
-
DBCO-modified molecule (from Protocol 1)
-
Azide-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification (if necessary):
-
If one of the reactants was used in a large excess, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[4]
-
Application Workflows and Signaling Pathways
DBCO-N-bis(PEG4-acid) is a key reagent in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugate (ADC) Development
In this workflow, the DBCO-N-bis(PEG4-acid) linker is used to attach a cytotoxic drug to an antibody, creating a targeted cancer therapy.
Caption: Workflow for ADC development using DBCO-N-bis(PEG4-acid).
General Bioconjugation Workflow
The versatility of DBCO-N-bis(PEG4-acid) allows for the conjugation of a wide range of molecules.
Caption: General two-step bioconjugation using DBCO-N-bis(PEG4-acid).
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile tool for bioconjugation, enabling the efficient and specific linkage of diverse molecular entities under mild, biocompatible conditions. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, makes it an ideal choice for the development of complex bioconjugates such as ADCs, as well as for applications in biomolecule labeling, imaging, and surface modification.[4] A thorough understanding of its properties and adherence to optimized protocols are crucial for achieving successful and reproducible results in research and drug development.
References
Application Notes and Protocols for DBCO-N-bis(PEG4-acid) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker technology connecting the antibody to the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. DBCO-N-bis(PEG4-acid) is a heterobifunctional linker that leverages copper-free click chemistry for the precise and stable conjugation of cytotoxic payloads to antibodies.
This document provides detailed application notes and protocols for the use of DBCO-N-bis(PEG4-acid) in ADC development. The dibenzocyclooctyne (DBCO) group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, allowing for conjugation under mild, aqueous conditions without the need for a toxic copper catalyst.[1] The two polyethylene (B3416737) glycol (PEG4) spacers enhance the solubility and stability of the resulting ADC, reduce aggregation, and minimize steric hindrance.[1] The terminal carboxylic acid groups provide versatile handles for conjugation to amine-containing molecules following activation.[2]
Advantages of DBCO-N-bis(PEG4-acid) in ADC Development
The use of DBCO-N-bis(PEG4-acid) in ADC synthesis offers several advantages over traditional conjugation chemistries, such as those based on maleimide (B117702) linkers.
-
Site-Specificity and Homogeneity: Copper-free click chemistry allows for a more controlled, site-specific conjugation process when used with antibodies engineered to contain azide (B81097) groups. This leads to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).[3]
-
Enhanced Stability: The triazole ring formed during the SPAAC reaction is highly stable, preventing premature release of the cytotoxic payload in circulation and minimizing off-target toxicity.[4]
-
Improved Physicochemical Properties: The hydrophilic PEG4 spacers improve the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can help to improve the pharmacokinetic profile of the conjugate.[3]
-
Biocompatibility: The conjugation reaction occurs under mild, biocompatible conditions, preserving the integrity and function of the antibody.[1]
Data Presentation
The following tables summarize key quantitative data for ADCs synthesized using DBCO-based linkers compared to traditional maleimide-based linkers. The data is a representative compilation from various studies.
| Parameter | ADC-DBCO (DBCO-PEG4 Linker) | ADC-Maleimide (Maleimide-PEG4 Linker) |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 |
| Purity by SEC-HPLC (% Monomer) | >98% | ~95% |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% |
| Table 1: Physicochemical and Stability Comparison. This table highlights the higher homogeneity and stability often observed with ADCs synthesized via click chemistry compared to those synthesized using maleimide chemistry. |
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Maleimide IC50 (nM) |
| BT-474 | High | 0.5 | 0.8 |
| SK-BR-3 | High | 0.7 | 1.1 |
| MCF-7 | Low | >100 | >100 |
| Table 2: In Vitro Cytotoxicity Comparison. This table demonstrates the potent and target-specific cell-killing activity of ADCs. The slightly lower IC50 values for the ADC-DBCO may be attributed to its higher stability and homogeneity. |
| Tumor Model | ADC Type | Dose | Tumor Growth Inhibition (%) | Reference |
| BT-474 Xenograft | mil40-12b (maleamic methyl ester-based) | 2.5 mg/kg | 100% (complete regression) | [5] |
| BT-474 Xenograft | mil40-12b' (maleimide-based) | 2.5 mg/kg | Significantly less than mil40-12b | [5] |
| SUM-190PT Breast Cancer | Araris anti-Nectin-4 ADC (peptide linker) | 10 µg/kg (payload normalized) | Complete regression (>100 days) | [6] |
| SUM-190PT Breast Cancer | Enfortumab vedotin (maleimide linker) | 10 µg/kg (payload normalized) | Transient regression (~20 days) | [6] |
| Table 3: Representative In Vivo Efficacy Data. This table presents data from different studies, highlighting the potent anti-tumor activity of ADCs with stable linkers in xenograft models. Direct comparison is limited due to variations in experimental design. |
Experimental Protocols
Detailed methodologies for the key experiments in ADC development using DBCO-N-bis(PEG4-acid) are provided below.
Protocol 1: Antibody Modification with DBCO-PEG4-NHS Ester
This protocol describes the activation of the carboxylic acid groups of DBCO-N-bis(PEG4-acid) to an amine-reactive N-hydroxysuccinimide (NHS) ester and subsequent conjugation to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-N-bis(PEG4-acid)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of DBCO-N-bis(PEG4-acid):
-
Dissolve DBCO-N-bis(PEG4-acid) and NHS in anhydrous DMF or DMSO at a molar ratio of 1:2.4.
-
Add DCC or EDC to the solution at a molar ratio of 1:2.2 relative to the DBCO-N-bis(PEG4-acid).
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the DBCO-bis(PEG4-NHS ester).[1]
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the DBCO-bis(PEG4-NHS ester) in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the DBCO-bis(PEG4-NHS ester) solution to the antibody solution.[3] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-bis(PEG4-NHS ester) using a desalting column or dialysis equilibrated with PBS (pH 7.4).
-
Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of an azide-modified cytotoxic payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the DBCO-functionalized antibody with the azide-modified payload in the reaction buffer.
-
A 1.5- to 5-fold molar excess of the azide-functionalized payload relative to the DBCO-functionalized antibody is recommended to drive the reaction to completion.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7]
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[1]
-
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker. The number of conjugated drugs increases the hydrophobicity of the antibody.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer) to elute the different ADC species.
-
Monitor the elution profile at 280 nm.
-
The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[8]
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify aggregates.
-
Method:
-
Use a SEC column (e.g., AdvanceBio SEC) with an isocratic mobile phase (e.g., phosphate-buffered saline).[9]
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of media.[10]
-
Incubate overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Add 100 µL of the prepared solutions to the respective wells.
-
Incubate for 48-144 hours.[10]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
-
Visualizations
Signaling Pathways
The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Below are diagrams illustrating the signaling pathways affected by common payloads used with DBCO-based linkers.
Caption: Mechanism of action for an MMAE-based ADC.
Caption: Mechanism of action for a Duocarmycin-based ADC.
Caption: Mechanism of action for a PBD Dimer-based ADC.
Experimental Workflows
Caption: General workflow for ADC synthesis using DBCO-N-bis(PEG4-acid).
Caption: Workflow for the characterization of a developed ADC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Crosslinking Proteins using DBCO-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker designed for the versatile and robust modification of proteins.[1] This reagent is central to a two-step bioconjugation strategy, enabling the attachment of a wide array of molecules such as drugs, fluorescent dyes, or other biomolecules to a target protein.[1] The linker features three key components: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and two terminal carboxylic acid groups for conjugation to primary amines.[1][2]
The use of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a significant advantage as it eliminates the need for cytotoxic copper catalysts. This makes the method ideal for applications in living systems and the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] The PEG4 spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1] The carboxylic acid groups can be activated to react with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][4]
Applications
The versatility of DBCO-N-bis(PEG4-acid) makes it a valuable tool in various research and drug development applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used for the site-specific or lysine-based conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.[1][4]
-
PROTACs and Molecular Glues: It is instrumental in the synthesis of complex biomolecular constructs where precise linkage is critical for inducing protein degradation.[5][6]
-
Protein Labeling: The attachment of fluorescent dyes or biotin (B1667282) enables imaging, flow cytometry, and other detection assays.[1]
-
Surface Immobilization: Proteins can be covalently attached to azide-functionalized surfaces for applications in diagnostics and biomaterials.[1]
-
Peptide and Oligonucleotide Conjugation: This linker facilitates the creation of well-defined protein-peptide or protein-oligonucleotide conjugates.[1]
Data Presentation
Physicochemical and Reactivity Data
| Property | Value | Source(s) |
| Molecular Formula | C41H56N2O14 | [2] |
| Molecular Weight | 800.9 g/mol | [2] |
| Purity | >95% | [5] |
| Physical Form | Light yellow oil | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG4 spacer enhances aqueous solubility. | [2][5] |
| Second-Order Rate Constant (k₂) | Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives with azides. Specific rates can be influenced by solvent, pH, temperature, and the electronic properties of the azide (B81097). | [5] |
| Reaction Conditions | Mild, aqueous conditions. Typically performed at room temperature or 37°C. The reaction is efficient at a pH range of 5-10. | [5] |
Impact of PEG Linker Length on PROTAC Activity (Illustrative Data)
The length of the PEG linker in a PROTAC can significantly impact its degradation efficiency. While specific data for DBCO-N-bis(PEG4-acid) is proprietary, the following table provides representative data for PROTACs employing PEG linkers of varying lengths to illustrate this principle.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Source(s) |
| PROTAC A | PEG3 | 150 | 85 | [7] |
| PROTAC B | PEG4 | 50 | 95 | [7] |
| PROTAC C | PEG6 | 100 | 90 | [7] |
| PROTAC D | Alkyl C8 | 500 | 60 | [7] |
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[7]
Experimental Protocols
Protocol 1: Two-Step Protein Crosslinking using DBCO-N-bis(PEG4-acid)
This protocol describes the conjugation of DBCO-N-bis(PEG4-acid) to a protein via its primary amines, followed by a copper-free click reaction to an azide-functionalized molecule.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.[8]
Step 2: Activation of DBCO-N-bis(PEG4-acid) and Amine Coupling
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[8]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Add the activated DBCO-linker solution to the protein solution (1-10 mg/mL in Coupling Buffer). A 10 to 40-fold molar excess of the linker is a good starting point.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
Step 3: Purification of DBCO-labeled Protein
-
Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.[8]
Step 4: Copper-Free Click Reaction (SPAAC)
-
To the purified DBCO-labeled protein, add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide molecule is recommended.[9]
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. Reaction times can be extended up to 24 hours to improve efficiency.[8]
-
The final conjugate can be purified from excess reagents using dialysis, desalting columns, or size-exclusion chromatography (SEC).[8]
Protocol 2: Quantification of DBCO Conjugation (Degree of Labeling)
The Degree of Labeling (DOL), or the number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[10]
-
Calculate the concentration of the protein and the DOL using the following formulas:[10][11]
-
Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The correction factor for DBCO at 280 nm is approximately 0.90.[12]
-
-
DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: DBCO-N-bis(PEG4-acid) for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker designed for the surface modification of nanoparticles, a critical process in the development of advanced drug delivery systems, targeted imaging agents, and nanotherapeutics.[1] This linker leverages the power of copper-free click chemistry, offering a robust and biocompatible method for conjugating a wide array of molecules to nanoparticle surfaces.[1][]
The structure of DBCO-N-bis(PEG4-acid) incorporates three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules. This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation without the need for a cytotoxic copper catalyst.[1][][3]
-
bis(PEG4-acid) Moiety: Two polyethylene (B3416737) glycol (PEG) chains, each with a terminal carboxylic acid. The PEG linkers are hydrophilic, enhancing the water solubility of the nanoparticle construct, reducing steric hindrance, and minimizing non-specific protein adsorption (opsonization), which can prolong the circulation time of nanoparticles in vivo.[1][4][] The dual carboxylic acid groups provide multiple attachment points to amine-functionalized nanoparticle surfaces, potentially increasing the density of DBCO groups on the surface.
-
Central Nitrogen Atom: This atom serves as the branching point for the two PEG4-acid chains and the DBCO group.
The unique architecture of DBCO-N-bis(PEG4-acid) makes it an invaluable tool for covalently attaching targeting ligands (e.g., antibodies, peptides, aptamers), imaging agents, or therapeutic molecules to various nanoparticle platforms.[1][6]
Key Applications
The versatility of DBCO-N-bis(PEG4-acid) enables its use in a broad range of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: By functionalizing drug-loaded nanoparticles with azide-modified targeting moieties, this linker facilitates site-specific delivery of therapeutic payloads, which can enhance efficacy and reduce off-target effects.[1][6]
-
Advanced In Vivo Imaging: Nanoparticles can be conjugated with imaging agents like fluorescent dyes or MRI contrast agents, enabling enhanced diagnostics and real-time tracking of disease progression.[1][6]
-
Surface Modification of Biosensors: Azide-modified biomolecules can be immobilized onto DBCO-functionalized sensor surfaces for the development of highly sensitive and specific diagnostic tools.[1][7]
Quantitative Data on Nanoparticle Functionalization
The surface modification of nanoparticles with DBCO-N-bis(PEG4-acid) and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Characterization of Functionalized Polymeric Nanoparticles [1]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
Table 2: Physicochemical Properties of DBCO-N-bis(PEG4-acid) [3][8]
| Property | Value |
| Molecular Formula | C₃₀H₃₆N₂O₈ (representative for a similar core structure) |
| Molecular Weight (MW) | 552.6 g/mol (representative for a similar core structure) |
| Purity | Typically ≥95-98% (by HPLC) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
This section provides detailed methodologies for the surface modification of nanoparticles using DBCO-N-bis(PEG4-acid). The general strategy involves a two-step process: first, the covalent attachment of the linker to the nanoparticle surface via its carboxylic acid groups, and second, the "click" reaction of the DBCO group with an azide-modified molecule of interest.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles
This protocol is suitable for nanoparticles that have primary amine groups on their surface (e.g., amine-functionalized polymeric nanoparticles, liposomes incorporating amine-lipids, or aminosilane-coated silica (B1680970) nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
DBCO-N-bis(PEG4-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugation, size exclusion chromatography (SEC), or dialysis)
Procedure:
Part A: Activation of DBCO-N-bis(PEG4-acid)
-
Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 100 mM each.
-
Add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the DBCO-N-bis(PEG4-acid) solution.[1][8][9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the activated NHS ester.[3][8]
Part B: Conjugation to Amine-Functionalized Nanoparticles
-
Resuspend the amine-functionalized nanoparticles in the Reaction Buffer.
-
Add the activated DBCO-linker solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the linker relative to the surface amine groups is a common starting point, but this should be optimized.[3]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][3]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1][3]
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with the Reaction Buffer or by using SEC or dialysis to remove unreacted reagents and byproducts.[1][3]
-
Characterize the DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine size and PDI, and zeta potential measurement.
References
Application Notes and Protocols: Functionalizing Hydrogels with DBCO-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are highly versatile biomaterials with applications spanning tissue engineering, drug delivery, and 3D cell culture. Their efficacy is often enhanced by functionalization with bioactive molecules. DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker that offers a robust method for incorporating desired functionalities into hydrogel networks. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and two carboxylic acid groups for covalent attachment to amine-containing polymers.[1][2]
The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds with high efficiency and specificity under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[3][4] The two carboxylic acid groups can form stable amide bonds with primary amines present on hydrogel backbones (e.g., gelatin, chitosan, or amine-modified synthetic polymers) or on bioactive molecules to be tethered to the hydrogel.[4][5] The polyethylene (B3416737) glycol (PEG4) spacers enhance water solubility and minimize steric hindrance.[3][5] This dual functionality allows for either crosslinking of amine-containing polymers to form a hydrogel network or for the stable incorporation of two amine-containing molecules.
Core Applications
-
Hydrogel Crosslinking: The two carboxylic acid groups can react with amine groups on two different polymer chains, effectively crosslinking them to form a hydrogel. The pendant DBCO group is then available for subsequent functionalization via click chemistry.
-
Bio-functionalization: Covalently attaching amine-containing biomolecules, such as peptides (e.g., RGD), growth factors, or enzymes, to the hydrogel backbone to enhance cellular interaction and therapeutic efficacy.[6]
-
Drug Delivery: Conjugating amine-containing drugs or drug carriers to the hydrogel for controlled and sustained release.[7]
-
Surface Modification: Modifying the surface of pre-formed hydrogels to introduce specific functionalities for biosensing or cell adhesion studies.[5][8]
Data Presentation
Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-acid)
| Property | Value |
| Molecular Formula | C₃₀H₃₆N₂O₈ (example for a related compound) |
| Molecular Weight | 552.6 g/mol (example for a related compound)[5] |
| Appearance | Light yellow oil or solid[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM)[5] |
| Storage Conditions | -20°C, desiccated[5] |
Table 2: Recommended Reaction Conditions for Hydrogel Functionalization
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step.[4] | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling.[4] | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules.[9] |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. |
Experimental Protocols
Protocol 1: Hydrogel Crosslinking and Functionalization
This protocol describes the use of DBCO-N-bis(PEG4-acid) to crosslink an amine-containing polymer (e.g., amine-modified hyaluronic acid, gelatin) to form a hydrogel, which can then be functionalized with an azide-containing molecule.
Materials:
-
Amine-containing polymer
-
DBCO-N-bis(PEG4-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[10]
-
Azide-modified molecule of interest (e.g., Azide-PEG-RGD)
-
Dialysis tubing (appropriate MWCO) or desalting columns
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMF or DMSO to create a stock solution.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a concentration of 100 mM immediately before use.[8]
-
Add the DBCO-N-bis(PEG4-acid) solution to the amine-containing polymer solution in Coupling Buffer.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS over the carboxylic acid groups of DBCO-N-bis(PEG4-acid).[4][11]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[8]
-
-
Hydrogel Formation (Crosslinking):
-
The activated DBCO-N-bis(PEG4-acid) will react with the primary amine groups on the polymer chains, leading to crosslinking and hydrogel formation.
-
The gelation time will depend on the concentration of the polymer, the crosslinker, and the reaction conditions. Monitor the gelation process by visual inspection (e.g., vial tilting) or rheology.[6][12]
-
-
Purification:
-
Once the hydrogel is formed, immerse it in a large volume of PBS to allow unreacted reagents to diffuse out. Change the buffer several times over 24-48 hours.
-
-
Functionalization via Click Chemistry:
-
Prepare a solution of the azide-modified molecule of interest in PBS.
-
Immerse the DBCO-functionalized hydrogel in this solution.
-
Allow the click chemistry reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.[13]
-
Wash the hydrogel extensively with PBS to remove any unreacted azide-modified molecules.
-
Protocol 2: Conjugation of Amine-Containing Molecules to a Pre-formed Hydrogel
This protocol outlines the steps to first conjugate DBCO-N-bis(PEG4-acid) to an amine-containing molecule and then use this conjugate to functionalize a hydrogel that already contains azide (B81097) groups.
Materials:
-
Amine-containing molecule of interest
-
DBCO-N-bis(PEG4-acid)
-
EDC and NHS (or sulfo-NHS)
-
Activation and Coupling Buffers
-
Azide-functionalized hydrogel
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Conjugation of DBCO-N-bis(PEG4-acid) to Amine-Containing Molecule:
-
Follow the carboxylic acid activation steps as described in Protocol 1, Step 1.
-
Add the activated DBCO-N-bis(PEG4-acid) solution to the amine-containing molecule solution in Coupling Buffer. A molar excess of the linker may be required to ensure efficient conjugation.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[4]
-
Quench the reaction by adding a quenching buffer.[10]
-
Purify the DBCO-functionalized molecule using dialysis or a desalting column.[4]
-
-
Functionalization of Azide-Containing Hydrogel:
-
Immerse the azide-functionalized hydrogel in a solution of the purified DBCO-functionalized molecule in Reaction Buffer.
-
Incubate for 4-12 hours at room temperature to allow the click reaction to occur.[14]
-
Wash the hydrogel thoroughly with PBS to remove non-covalently bound molecules.
-
Mandatory Visualizations
References
- 1. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]
- 2. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalized amino acid-based injectable hydrogels for sustained drug delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Click-crosslinkable and photodegradable gelatin hydrogels for cytocompatible optical cell manipulation in natural environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Coupling of DBCO-N-bis(PEG4-acid) via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics and research tools such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized proteins for diagnostic assays.[1] This document provides detailed application notes and protocols for the activation of DBCO-N-bis(PEG4-acid) and its subsequent coupling to amine-containing molecules using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]
The DBCO (Dibenzocyclooctyne) moiety is a cornerstone of copper-free click chemistry, a bioorthogonal reaction that facilitates the efficient and specific ligation of molecules in complex biological environments.[1][2] The DBCO-N-bis(PEG4-acid) linker features a central scaffold functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This design enhances hydrophilicity, improves solubility, and reduces steric hindrance, making it an ideal choice for bioconjugation.[1][2]
The terminal carboxylic acid groups can be activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester. This activated intermediate readily reacts with primary amines on proteins, antibodies, peptides, or other biomolecules to form a stable amide bond.[1][2] This two-step, one-pot reaction provides a versatile method for creating customized bioconjugates.[1]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group of DBCO-N-bis(PEG4-acid) to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of the NHS Ester and Subsequent Amide Bond: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis.[1] This NHS ester then efficiently reacts with a primary amine (e.g., from a lysine (B10760008) residue on a protein) at physiological to slightly basic pH to form a stable amide bond, releasing NHS.[1]
Data Presentation
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time.[1] The following tables summarize the recommended reaction conditions and molar ratios for successful conjugation.
Table 1: Recommended Reaction Buffer Conditions [2]
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation.[2][3] |
| Amine Coupling | Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Widely compatible with biomolecules.[2] |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling.[2] |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction.[3][4]
Table 2: Recommended Molar Ratios of Reagents
| Parameter | Recommended Range | Typical Value | Reported Yield (%) |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 | 68-80% |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | 70-90% |
| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | - |
Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application. The molar excess of the linker to the protein is a critical parameter to control the degree of labeling.[1]
Experimental Protocols
This section provides a detailed protocol for the conjugation of DBCO-N-bis(PEG4-acid) to an amine-containing protein, such as an antibody.
Materials and Reagents
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., Antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)[2]
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[2]
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare Activation Buffer (0.1 M MES, pH 5.5) and Coupling Buffer (PBS, pH 7.4).[1]
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1]
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[1]
-
-
Activation of DBCO-N-bis(PEG4-acid):
-
In a microcentrifuge tube, add the desired amount of the DBCO-N-bis(PEG4-acid) stock solution.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.[1]
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the DBCO-N-bis(PEG4-acid).[1] Note that since the linker has two carboxylic acid groups, the molar equivalents should be calculated accordingly.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1]
-
-
Conjugation to the Amine-Containing Protein:
-
Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized to achieve the desired degree of labeling.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Analysis and Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed).
-
Use mass spectrometry to determine the precise mass of the conjugate and calculate the degree of labeling (DOL).[1]
-
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of this technology is the development of ADCs for targeted cancer therapy.[1][6] An antibody specific to a tumor-associated antigen, such as HER2 in breast cancer, can be conjugated to a potent cytotoxic drug.[1] The DBCO-linker is first attached to the antibody via amine coupling. Subsequently, an azide-modified cytotoxic payload can be attached to the DBCO-functionalized antibody through copper-free click chemistry.[6] This modular approach allows for the precise construction of ADCs with optimized properties.
HER2 Signaling Pathway in Breast Cancer
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in 20-30% of invasive breast cancers, leading to aggressive tumor growth.[1] HER2 forms heterodimers with other HER family members (like HER3), which triggers the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways promote cell proliferation, survival, and invasion.[4] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the receptor, get internalized, and release their cytotoxic payload inside the cancer cell, leading to cell death.[2]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-N-bis(PEG4-acid) in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DBCO-N-bis(PEG4-acid), a heterobifunctional linker, in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reagent is particularly valuable for the modification of amine-containing biomolecules, enabling their subsequent conjugation to azide-functionalized partners.
Introduction
DBCO-N-bis(PEG4-acid) is a branched chemical linker designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] It features a central dibenzocyclooctyne (DBCO) group, which is a strained alkyne highly reactive towards azides, enabling rapid and specific covalent bond formation without the need for a cytotoxic copper catalyst.[3][4] This linker is further functionalized with two polyethylene (B3416737) glycol (PEG4) arms, each terminating in a carboxylic acid.[1][5] The PEG spacers enhance the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing steric hindrance during conjugation.[3] The two terminal carboxylic acid groups allow for the covalent attachment of the linker to two separate amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of stable amide bonds.[1][2]
The unique trifunctional nature of this reagent, with one DBCO group and two carboxylic acids, makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3]
Physicochemical and Reactivity Data
The following tables summarize key quantitative data for DBCO-N-bis(PEG4-acid) and the associated copper-free click chemistry reaction.
| Property | Value | Source(s) |
| Molecular Formula | C41H56N2O14 | [5] |
| Molecular Weight | 800.9 g/mol | [5] |
| Purity | Typically >98% | [5] |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | Store at -20°C, protected from moisture | [5] |
| Reaction Parameter | Recommended Conditions | Source(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [3] |
| Reactants | DBCO-functionalized molecule and Azide-functionalized molecule | [4] |
| Catalyst | None (Copper-free) | [3] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | [4][6] |
| Reaction Time | 2-12 hours at room temperature, or 12-24 hours at 4°C | [4][6] |
| pH Range | 7.0 - 8.5 | [7] |
| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES | [7] |
| Molar Ratio (DBCO:Azide) | 1.5 to 3-fold molar excess of one component is recommended to drive the reaction to completion. | [4] |
| Solvent | Aqueous buffers (e.g., PBS). A small percentage of a water-miscible organic solvent like DMSO or DMF may be used for initial solubilization of reactants. | [8] |
Experimental Protocols
This section provides detailed methodologies for a two-stage conjugation process using DBCO-N-bis(PEG4-acid):
-
Activation of Carboxylic Acids and Conjugation to Amine-Containing Molecules: This protocol describes the steps to conjugate DBCO-N-bis(PEG4-acid) to a biomolecule (e.g., an antibody) via its primary amine groups (e.g., lysine (B10760008) residues).
-
Copper-Free Click Chemistry (SPAAC) Reaction: This protocol details the reaction of the DBCO-functionalized biomolecule with an azide-containing molecule.
Protocol 1: Activation of Carboxylic Acids and Conjugation to Amine-Containing Biomolecules
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing biomolecule (e.g., antibody)
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).[3]
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.[9]
-
Prepare the amine-containing biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange using a desalting column.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, combine the desired amount of the DBCO-N-bis(PEG4-acid) stock solution with the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to each carboxylic acid group on the DBCO-N-bis(PEG4-acid) molecule.[3] Note: Since this is a bis-acid linker, you will need to double the molar excess of the activation reagents compared to a mono-acid linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[3]
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated DBCO-linker solution to the biomolecule solution.
-
The molar ratio of the linker to the biomolecule should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.[7]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.[7]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reactants:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
The DBCO-functionalized biomolecule should already be in a suitable buffer from the previous purification step.
-
-
Perform the Click Reaction:
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule solution. A 1.5 to 3-fold molar excess of the azide-containing molecule is recommended.[4]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C.[4][6] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purify the Final Conjugate:
-
Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Caption: General mechanism of a copper-free click chemistry reaction.
Caption: Step-by-step workflow for bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO-N-bis(PEG4-acid) Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of DBCO-N-bis(PEG4-acid) to amine-containing biomolecules, such as antibodies, for subsequent copper-free click chemistry applications. The provided methodologies are based on established protocols for similar DBCO-PEG-acid linkers and serve as a starting point for optimization.
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional, branched linker designed for bioconjugation. It features a dibenzocyclooctyne (DBCO) group for highly specific and bioorthogonal copper-free click chemistry reactions with azide-modified molecules.[1] The branched structure incorporates two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid. This design enhances hydrophilicity, improves solubility in aqueous buffers, and reduces steric hindrance during conjugation.[1][2][3][4][5] The terminal carboxylic acid groups allow for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through the formation of stable amide bonds.[1][2]
This two-step conjugation strategy involves the initial activation of the carboxylic acid groups and subsequent reaction with the biomolecule, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule of interest. This approach is widely used in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1][2][6][7]
Principle of the Method
The conjugation process using DBCO-N-bis(PEG4-acid) follows a two-stage approach:
-
Activation of the Linker: The two carboxylic acid groups of the DBCO-N-bis(PEG4-acid) linker are activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][8] This reaction forms a more reactive amine-reactive NHS ester.
-
Conjugation to the Biomolecule: The activated DBCO linker is then reacted with the amine-containing biomolecule (e.g., an antibody). The NHS ester reacts with primary amines on the biomolecule to form a stable amide bond, resulting in a DBCO-functionalized biomolecule.
-
Copper-Free Click Chemistry: The DBCO-functionalized biomolecule can then be conjugated to an azide-modified payload (e.g., a drug, fluorophore, or oligonucleotide) via a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]
Quantitative Data Summary
The following tables summarize the recommended molar ratios and reaction conditions for the successful conjugation of DBCO-N-bis(PEG4-acid) to amine-containing biomolecules and the subsequent click reaction. Note that these are starting recommendations and optimal conditions may vary depending on the specific biomolecule and payload.
Table 1: Molar Ratios for Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Molar Ratio/Excess | Notes |
| DBCO-N-bis(PEG4-acid) : Biomolecule | 5 to 20-fold molar excess of linker | A higher excess may be needed for dilute protein solutions.[8][9] Optimization is recommended to achieve the desired degree of labeling (DOL). |
| EDC : DBCO-N-bis(PEG4-acid) | 1.2 to 2-fold molar excess | Use fresh EDC solution.[1][2][8] |
| NHS/Sulfo-NHS : DBCO-N-bis(PEG4-acid) | 1.2 to 2-fold molar excess | Sulfo-NHS is recommended for reactions in aqueous buffers to improve solubility.[1][2][8] |
Table 2: Molar Ratios for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Molar Ratio/Excess | Notes |
| Azide-Payload : DBCO-Biomolecule | 1.5 to 10-fold molar excess of azide-payload | A molar excess of the less abundant component is recommended to drive the reaction to completion.[1][8][10] For antibody-small molecule conjugation, a 7.5-fold excess is a good starting point.[11][12] |
Table 3: Reaction Conditions
| Step | Parameter | Recommended Condition | Notes |
| Carboxylic Acid Activation | Buffer | 0.1 M MES, pH 5.0-6.0[1] | Carbodiimide activation is most efficient at acidic pH. |
| Temperature | Room Temperature (20-25°C)[1][8] | ||
| Time | 15-30 minutes[1][2] | ||
| Amine Coupling | Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1] | Amine-free buffers are crucial. Do not use Tris or glycine (B1666218) buffers.[13] |
| Temperature | Room Temperature (2-4 hours) or 4°C (overnight)[1][8] | Longer incubation at 4°C can improve conjugation efficiency for sensitive proteins. | |
| Quenching | 1 M Tris-HCl, pH 8.0 or 1 M Glycine[1] | Add to a final concentration of 50-100 mM to quench unreacted NHS esters.[8] | |
| Copper-Free Click Reaction | Buffer | PBS, pH 7.4 or other azide-free buffer[1][13] | |
| Temperature | 4°C to 37°C[8] | Room temperature for 4-12 hours or 4°C for 12-24 hours are common.[2][11][12] | |
| Time | 2 to 24 hours[2][8] | Reaction progress can be monitored by LC-MS or SDS-PAGE.[2] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of DBCO-N-bis(PEG4-acid) to an Antibody
This protocol describes the activation of the carboxylic acid groups of the linker and subsequent conjugation to the primary amines of an antibody.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[1]
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.[8]
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[10] If necessary, perform a buffer exchange using a desalting column.[10]
-
-
Activation of DBCO-N-bis(PEG4-acid):
-
Conjugation to Antibody:
-
Immediately add the activated DBCO-linker solution to the antibody solution.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody integrity.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
-
-
Quenching and Purification:
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-functionalized antibody to an azide-modified molecule.
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine- and azide-free buffer[1][13]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[8][14][15]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the DBCO-functionalized antibody solution. A 1.5 to 10-fold molar excess of the azide-payload is recommended.[10]
-
-
Incubation:
-
Purification:
Protocol 3: Characterization of the Conjugate
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[7][16][17]
-
Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the DOL using the following formula:[7]
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[18]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[17][18]
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (A280/A309).
-
Mandatory Visualizations
Caption: Experimental workflow for two-step bioconjugation using DBCO-N-bis(PEG4-acid).
Caption: Chemical pathway for bioconjugation with DBCO-N-bis(PEG4-acid).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. DBCO-PEG4-NHS [nanocs.net]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 17. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for the Purification of DBCO-N-bis(PEG4-acid) Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with dibenzocyclooctyne (DBCO) moieties is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted imaging agents. The use of a DBCO-N-bis(PEG4-acid) linker provides a hydrophilic spacer that can enhance solubility and reduce aggregation, while the DBCO group enables highly specific and efficient copper-free click chemistry reactions.[1][2] Following the conjugation reaction, a heterogeneous mixture containing the desired DBCO-conjugated protein, unconjugated protein, excess DBCO reagent, and potentially multi-conjugated species or aggregates is generated.[][4] Therefore, robust and efficient purification strategies are paramount to isolate the desired product with high purity and yield.
This document provides detailed application notes and protocols for the purification of DBCO-N-bis(PEG4-acid) conjugated proteins. It covers the most common chromatographic techniques, offers guidance on method selection, and presents detailed experimental procedures.
Purification Strategies: An Overview
The purification of DBCO-conjugated proteins, a subset of PEGylated proteins, presents unique challenges due to the physicochemical properties of the polyethylene (B3416737) glycol (PEG) chains.[5][6] The PEG component can shield the protein's surface charge and increase its hydrodynamic radius, influencing its behavior during chromatography.[][7] The primary methods for purifying these conjugates are based on differences in size, charge, and hydrophobicity between the conjugated and unconjugated species.
The choice of purification method depends on several factors, including the sample volume, the molecular weight of the protein, the degree of labeling, and the required final purity.[8] A multi-step purification strategy often yields the best results, combining a desalting or size-based method to remove excess small molecule reagents, followed by a high-resolution chromatographic step to separate different conjugated species.[4][9]
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the most common purification techniques for DBCO-N-bis(PEG4-acid) conjugated proteins.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Recovery | Purity Achieved |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape).[10] | Effective for removing excess, unreacted DBCO reagent and for separating monomers from aggregates.[][11] Gentle, non-denaturing conditions. | Limited resolution for separating species with small size differences (e.g., mono- vs. di-conjugated).[5][12] Can lead to sample dilution.[8] | > 85%[4] | Good for removing small molecules and aggregates. |
| Ion Exchange Chromatography (IEX) | Separation based on differences in net surface charge.[7][13] | High resolving power, capable of separating proteins with different degrees of labeling (mono-, di-, multi-PEGylated species) and positional isomers.[][7][9] | The PEG chain can shield charges, potentially reducing the separation efficiency.[][14] Requires optimization of buffer pH and salt gradient. | Variable, dependent on optimization. | High, can separate different conjugated forms. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on differences in surface hydrophobicity.[15][16][17] | Orthogonal to IEX and SEC. The hydrophobic DBCO group can increase the protein's hydrophobicity, aiding separation.[4][11] Uses non-denaturing conditions. | Lower capacity compared to IEX.[] Requires high salt concentrations for binding, which may not be suitable for all proteins. | Variable, dependent on optimization. | Good, can be a valuable polishing step. |
| Dialysis / Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff (MWCO).[8] | Simple and effective for removing small molecules from large protein conjugates.[11] TFF is scalable for large volumes.[8] | Time-consuming (dialysis).[8] Does not separate different conjugated species or aggregates. TFF requires specialized equipment.[8] | High for the retentate. | Effective for buffer exchange and removal of small molecules. |
Experimental Protocols
Protocol 1: Removal of Excess DBCO-N-bis(PEG4-acid) Reagent using a Spin Desalting Column
This protocol is suitable for the rapid removal of unreacted DBCO linker from the conjugation reaction mixture.[4][8]
Materials:
-
Conjugation reaction mixture
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO), typically 7K for antibodies.[8]
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column by adding the desired exchange buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.[8]
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the conjugation reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 - 1,500 x g for 2 minutes).[8]
-
Collection: The purified DBCO-conjugated protein is collected in the eluate. The smaller, unreacted DBCO reagent is retained in the column resin.[8]
Protocol 2: Purification of DBCO-Conjugated Protein using Size Exclusion Chromatography (SEC)
This protocol describes the separation of the DBCO-conjugated protein from unconjugated protein and aggregates.
Materials:
-
Crude DBCO-conjugated protein solution (post-desalting)
-
SEC column (e.g., Superdex 200 or similar, with a suitable fractionation range for the target protein)[10]
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
-
Protein standards for column calibration (optional)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the crude DBCO-conjugated protein solution onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm (for protein) and ~309 nm (for the DBCO group).[4]
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified DBCO-conjugated protein. Pool the desired fractions.
Protocol 3: High-Resolution Separation using Ion Exchange Chromatography (IEX)
This protocol is designed to separate the DBCO-conjugated protein from the unconjugated protein and species with different degrees of labeling.
Materials:
-
Partially purified DBCO-conjugated protein
-
IEX column (anion or cation exchange, depending on the pI of the protein)
-
HPLC or FPLC system
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in a low-salt buffer, compatible with Mobile Phase A, using a desalting column or dialysis.
-
System Equilibration: Equilibrate the IEX column with Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the protein sample onto the column.
-
Wash: Wash the column with Mobile Phase A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 0-100% B over 20-30 minutes).[4] The less charged species (more PEGylated) will typically elute at a lower salt concentration.[14]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to identify the fractions containing the desired DBCO-conjugated species.
Visualizations
Experimental Workflow for DBCO-Protein Conjugation and Purification
Caption: General workflow for DBCO-protein conjugation and purification.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Signaling Pathway Analogy: Purification as a Signal Transduction Cascade
Caption: Analogy of the purification process to a signaling cascade.
Conclusion
The purification of DBCO-N-bis(PEG4-acid) conjugated proteins is a multi-faceted process that requires careful consideration of the protein's properties and the desired purity of the final product. A combination of purification techniques, typically starting with a size-based method to remove excess reagents, followed by a high-resolution chromatographic step such as IEX, is often necessary to achieve a highly pure and homogeneous product. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy for these important bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
Characterization of DBCO-N-bis(PEG4-acid) Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-acid) is a heterotrifunctional linker that is instrumental in the field of bioconjugation and drug delivery. This molecule possesses a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Additionally, it features two PEG4-acid arms, providing two carboxylic acid moieties for conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies. The branched polyethylene (B3416737) glycol (PEG) spacers enhance water solubility, reduce aggregation, and minimize steric hindrance of the resulting conjugate.[1]
These unique structural features make DBCO-N-bis(PEG4-acid) a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with a potentially higher drug-to-antibody ratio (DAR), or for crosslinking different molecules. This document provides detailed application notes and protocols for the characterization of DBCO-N-bis(PEG4-acid) conjugates.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of DBCO-N-bis(PEG4-acid) is crucial for its effective application. The following table summarizes key quantitative data for the related and more commonly documented DBCO-NHCO-PEG4-acid, which can serve as a useful reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | |
| Molecular Weight | 552.6 g/mol | |
| Purity | Typically >95% (as determined by HPLC) | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][3] |
| Storage | Store at -20°C, protected from light and moisture | [4] |
| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | [5] |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acids and Conjugation to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid groups on DBCO-N-bis(PEG4-acid) using EDC and Sulfo-NHS, followed by conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)[5]
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)[6]
-
Anhydrous DMSO or DMF[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6]
-
Desalting column for purification (e.g., Zeba™ Spin Desalting Columns)[5]
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acids:
-
Conjugation to Protein:
-
Quenching:
-
Purification:
-
Remove the excess, unreacted DBCO-linker and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[5]
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the conjugation of the DBCO-functionalized protein with an azide-containing molecule.
Materials:
-
DBCO-activated protein
-
Azide-functionalized molecule (e.g., peptide, drug, or detection probe)
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[5]
Procedure:
-
Reaction Setup:
-
Mix the DBCO-activated protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 2-24 hours. The reaction can be performed at temperatures ranging from 4°C to 37°C. Reaction times are dependent on the concentration and reactivity of the substrates.[5]
-
-
Purification (if necessary):
-
Characterization:
-
Analyze the final conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR).
-
Characterization Methods
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
| Analytical Technique | Purpose | Key Parameters Measured |
| UV-Vis Spectroscopy | To determine the degree of DBCO labeling and the final drug-to-antibody ratio (DAR).[8][10] | Absorbance at 280 nm (protein) and ~309 nm (DBCO).[11] |
| Size-Exclusion Chromatography (SEC) | To assess purity and detect the presence of aggregates or fragments.[8] | Elution profile, percentage of monomer, aggregate, and fragment. |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution.[1] | Elution profile showing different drug-loaded species. |
| Mass Spectrometry (MS) | To confirm the identity of the conjugate and determine the precise molecular weight.[10] | Molecular weight of the conjugate, confirming the number of attached linkers/payloads. |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation.[5] | Band shift corresponding to the conjugated molecule. |
Signaling Pathway Context: Targeted Drug Delivery
DBCO-N-bis(PEG4-acid) is frequently employed in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The following diagram illustrates the conceptual pathway of an ADC.
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile linker for advanced bioconjugation. Its unique branched structure with two carboxylic acid moieties and a DBCO group allows for the creation of novel and complex biomolecular constructs. The protocols and characterization methods outlined in this document provide a solid framework for researchers and drug development professionals to effectively utilize this reagent in their applications. Careful characterization at each step of the conjugation process is critical to ensure the production of well-defined and functional bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. creativepegworks.com [creativepegworks.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes & Protocols: DBCO-N-bis(PEG4-acid) in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-acid) is a heterobifunctional and bivalent crosslinker designed for advanced bioconjugation and targeted drug delivery. This linker leverages the power of copper-free click chemistry for the precise attachment of therapeutic payloads while offering unique advantages through its dual carboxylic acid functionalities. Its structure consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity enables Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds with high efficiency and specificity under gentle, physiological conditions without the need for a cytotoxic copper catalyst.[1]
-
Bis(PEG4-acid) Arms: Two separate polyethylene (B3416737) glycol (PEG) chains, each four units long and terminating in a carboxylic acid (-COOH) group. The PEG spacers are hydrophilic, which enhances the water solubility of the linker and its conjugates, reduces aggregation, and minimizes steric hindrance.[2][3] The dual acid groups provide bivalent attachment capability.
-
Central Nitrogen Atom: Provides a branching point for the two PEG4-acid arms, creating a unique spatial arrangement for conjugation.
The combination of a single DBCO group for click chemistry and two carboxylic acid groups for amine conjugation makes this linker a powerful tool for creating complex, high-valency drug delivery systems.
Principle of the Method
The use of DBCO-N-bis(PEG4-acid) in targeted drug delivery typically follows a two-stage strategy:
-
Amine Conjugation: The two terminal carboxylic acid groups are activated, most commonly into N-hydroxysuccinimide (NHS) esters using carbodiimide (B86325) chemistry (EDC/NHS). These activated esters then react efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins like monoclonal antibodies (mAbs) or on the surface of amine-functionalized nanoparticles.[4] The bivalent nature of the linker allows for crosslinking two separate amine-containing molecules or for a higher density of attachment to a single surface.[4][5]
-
Payload Attachment via SPAAC: The DBCO group on the now-functionalized antibody or nanoparticle is then ready to react with an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent). This copper-free click reaction forms a stable triazole linkage, covalently attaching the payload to the delivery vehicle.[6] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in complex biological systems.[1]
Key Applications
The unique bivalent structure of DBCO-N-bis(PEG4-acid) opens up several advanced applications in targeted drug delivery:
-
High-Loading Antibody-Drug Conjugates (ADCs): By attaching the linker to an antibody, the two acid groups can react with multiple lysine residues, potentially increasing the number of DBCO moieties per antibody. This allows for the subsequent attachment of a higher number of azide-modified drug molecules, which can be beneficial for payloads with moderate cytotoxicity.
-
Crosslinked Protein Complexes: The linker can be used to covalently crosslink two different proteins (e.g., an antibody and an enzyme) to create novel bifunctional therapeutics.[4]
-
High-Density Nanoparticle Functionalization: When conjugating to amine-rich nanoparticles, the bis-acid structure can increase the surface density of DBCO groups compared to a mono-acid linker. This enables the loading of a greater number of targeting ligands or therapeutic molecules onto the nanoparticle surface, enhancing avidity and therapeutic potential.
-
Development of Bivalent Probes: The linker can be used to attach two targeting ligands (e.g., peptides or small molecules) to a central DBCO core, which can then be clicked onto an azide-modified imaging agent or drug carrier.
Data Presentation
Quantitative data is crucial for characterizing conjugates and nanoparticles throughout the development process.
Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-acid) Analogues
| Property | Value | Notes |
| Purity | Typically ≥95% (by HPLC) | Purity is critical for reproducible conjugation results. |
| Solubility | Soluble in DMSO, DMF, DCM | Prepare stock solutions in anhydrous organic solvents.[4] |
| Storage Conditions | -20°C, desiccated | Protect from moisture to prevent hydrolysis of activated esters.[4] |
| DBCO Absorbance (λmax) | ~309 nm | Can be used to monitor the progress of the SPAAC reaction.[7] |
Table 2: Representative Data for Nanoparticle Functionalization
This table provides example data showing the expected changes in the physicochemical properties of nanoparticles after surface modification with a PEG linker.
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (Amine-functionalized) | 125 ± 5 | < 0.2 | +35 ± 4 |
| After DBCO-Linker Conjugation | 140 ± 7 | < 0.2 | +15 ± 5 |
| After Azide-Payload Attachment | 145 ± 8 | < 0.2 | +12 ± 6 |
| Data is hypothetical and representative. Actual values will depend on the specific nanoparticle core, linker, and payload used. PEGylation typically increases hydrodynamic diameter and shifts the zeta potential towards neutral.[8][9] |
Table 3: Comparative Analysis of Drug-to-Antibody Ratio (DAR) Determination Methods
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs. Different analytical methods provide complementary information.[2][10]
| Method | Principle | Information Provided | Pros | Cons |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, payload λmax) to calculate concentrations.[] | Average DAR only. | Simple, rapid, and requires minimal sample preparation. | Provides no information on drug distribution; requires distinct absorbance peaks.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. More drug molecules increase hydrophobicity.[10] | Average DAR, drug distribution (DAR 0, 2, 4, etc.), and amount of unconjugated antibody. | Provides distribution data under native, non-denaturing conditions. | Not easily compatible with Mass Spectrometry (MS); may have lower recovery for some ADCs.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their precise mass-to-charge ratio.[3] | Precise mass of intact ADC and subunits, average DAR, and detailed drug distribution. Can also identify conjugation sites. | Highly accurate and detailed; considered the gold standard for characterization. | Requires more complex instrumentation and data analysis; ionization efficiency can vary between species.[12] |
Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the functionalization of a monoclonal antibody with DBCO-N-bis(PEG4-acid) followed by the conjugation of an azide-modified payload.
Part A: Antibody Functionalization with DBCO-N-bis(PEG4-acid)
Materials:
-
Monoclonal antibody (mAb) at 2-10 mg/mL
-
DBCO-N-bis(PEG4-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (PBS, pH 7.4) using a desalting column. Adjust the final mAb concentration to 5 mg/mL.
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activate the Linker: In a microcentrifuge tube, combine 20 equivalents of DBCO-N-bis(PEG4-acid) (relative to the mAb), 40 equivalents of EDC, and 40 equivalents of NHS in Activation Buffer. The volume should be minimal. Incubate for 15 minutes at room temperature to generate the bis-NHS ester.
-
Conjugation Reaction: Add the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the DBCO-functionalized antibody by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (PBS, pH 7.4). This removes excess linker and reaction byproducts.
-
Characterization: Determine the concentration of the purified DBCO-labeled antibody using a BCA assay or by measuring absorbance at 280 nm.
Part B: SPAAC Reaction with Azide-Modified Payload
Procedure:
-
Prepare Payload: Dissolve the azide-modified payload in DMSO or an appropriate buffer to create a 10 mM stock solution.
-
Click Reaction: To the purified DBCO-functionalized antibody, add a 5- to 10-fold molar excess of the azide-payload stock solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Remove the unreacted payload using a desalting column or through size-exclusion chromatography (SEC).
-
Final Characterization: Characterize the final ADC to determine the average DAR (using methods from Table 3), purity, and aggregation state (by SEC). Store the final ADC at 4°C or as recommended for the specific antibody.
Protocol 2: Surface Functionalization of Amine-Coated Nanoparticles
This protocol details the method for attaching the DBCO-N-bis(PEG4-acid) linker to nanoparticles that have primary amines on their surface, followed by clicking an azide-modified targeting ligand.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
DBCO-N-bis(PEG4-acid)
-
EDC and NHS (or Sulfo-NHS)
-
Azide-modified targeting ligand (e.g., peptide, aptamer)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Centrifugation-based purification device or SEC system
Procedure:
-
Prepare Nanoparticles: Resuspend the amine-functionalized nanoparticles in Activation Buffer (MES, pH 6.0).
-
Activate Linker: In a separate tube, dissolve DBCO-N-bis(PEG4-acid) in a minimal amount of DMSO. Add a 1.5-fold molar excess of both EDC and NHS (relative to the linker). Allow the activation to proceed for 15 minutes at room temperature.
-
Conjugation to Nanoparticles: Add the activated DBCO-linker solution to the nanoparticle suspension. The optimal linker-to-nanoparticle ratio must be determined empirically but a 50- to 100-fold molar excess of linker relative to nanoparticles is a common starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the DBCO-functionalized nanoparticles to remove unreacted reagents. This is typically done by repeated centrifugation and resuspension in Reaction Buffer (PBS, pH 7.4) or by SEC.
-
Characterization (Intermediate): Characterize the purified DBCO-nanoparticles. Measure the hydrodynamic size and zeta potential via Dynamic Light Scattering (DLS) and compare to the unfunctionalized nanoparticles (as in Table 2).
-
Click Reaction: Resuspend the purified DBCO-nanoparticles in Reaction Buffer. Add the azide-modified targeting ligand (typically 5-10 fold molar excess relative to the estimated number of DBCO sites).
-
Incubation: Incubate for 4-12 hours at room temperature with gentle mixing.
-
Final Purification & Characterization: Purify the final functionalized nanoparticles by centrifugation or SEC to remove the excess targeting ligand. Characterize the final product using DLS and other relevant techniques to confirm successful conjugation.
Signaling Pathway: ADC Internalization and Payload Release
For an ADC to be effective, it must not only bind to its target antigen on the cancer cell surface but also be internalized and traffic to the correct subcellular compartment (the lysosome) to release its cytotoxic payload.[2] The most common route of internalization for ADCs is clathrin-mediated endocytosis.[13]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. agilent.com [agilent.com]
- 4. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 8. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. pharmiweb.com [pharmiweb.com]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-N-bis(PEG4-acid) Reactions
Welcome to the technical support center for optimizing reactions with DBCO-N-bis(PEG4-acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving DBCO-N-bis(PEG4-acid)?
A1: DBCO-N-bis(PEG4-acid) is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM)[1][2]. For most bioconjugation applications, it is recommended to first dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to your aqueous reaction buffer[3]. The final concentration of the organic solvent should typically be kept below 20% to avoid potential precipitation of proteins or other biomolecules[4][5][6].
Q2: What are the recommended storage conditions for DBCO-N-bis(PEG4-acid)?
A2: For long-term stability, DBCO-N-bis(PEG4-acid) should be stored at -20°C[2]. It is advisable to prepare stock solutions fresh for each experiment, as aqueous solutions may degrade over time[1]. If you must store a stock solution in an organic solvent like DMSO, it is best to store it at -20°C for no more than 2-3 months[7]. Before use, ensure the reagent vial is brought to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis[5][8].
Q3: How do I activate the carboxylic acid groups on DBCO-N-bis(PEG4-acid) for reaction with primary amines?
A3: The two carboxylic acid groups can be activated to form reactive esters (e.g., N-hydroxysuccinimidyl esters) that readily react with primary amines. This is typically achieved using a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) or Sulfo-NHS. A general starting point is to use a 1.5 to 2-fold molar excess of EDC and NHS relative to the DBCO-N-bis(PEG4-acid)[3]. The activation reaction is usually performed at room temperature for 15-30 minutes before adding it to the amine-containing molecule[3].
Q4: What molar ratio of DBCO-reagent to azide-containing molecule should I use for the click chemistry reaction?
A4: For the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, it is generally recommended to use a molar excess of one of the reactants to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-reagent relative to the azide-containing molecule[5][9]. However, if your azide-containing molecule is more abundant or less critical, this ratio can be inverted[9]. For antibody conjugations, a molar excess of 1.5 to 10 equivalents may be used to enhance efficiency[10].
Q5: How can I monitor the progress of the SPAAC reaction?
A5: The DBCO group has a characteristic UV absorbance maximum around 310 nm[4][6]. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed and the triazole product is formed[4][5][6].
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your conjugation, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degraded Reagents | DBCO reagents, especially activated esters, can be sensitive to moisture and degrade over time[5]. Ensure proper storage at -20°C and allow the vial to warm to room temperature before opening to prevent condensation[5]. Use fresh, high-quality reagents and prepare stock solutions immediately before use[7][11][12]. |
| Suboptimal Buffer Conditions | The choice of buffer and pH can significantly impact reaction rates. Amine-containing buffers (e.g., Tris, glycine) are incompatible with the amine-reactive activated ester form of the linker[8]. Sodium azide (B81097) is a potent inhibitor of the SPAAC reaction and must be avoided in all buffers[7][8]. Studies have shown that HEPES buffer can result in higher reaction rates compared to PBS[13][14][15]. Generally, a slightly alkaline pH (7.2-8.5) is favorable for both the amine coupling and the SPAAC reaction[3][12]. |
| Inefficient Reaction Kinetics | Increase the reaction temperature. SPAAC reactions are often faster at 37°C compared to room temperature or 4°C[5][12][14]. Extend the incubation time; reactions can be run from 4 to 48 hours[5]. Increasing the concentration of one or both reactants can also improve the reaction rate[12][14]. |
| Steric Hindrance | The PEG4 spacers on the DBCO-N-bis(PEG4-acid) are designed to reduce steric hindrance[3]. However, if the azide or amine on your target molecule is in a sterically hindered position, this can still be a factor. The presence of PEG linkers has been shown to enhance reaction rates[12][13][15]. |
| Ineffective Purification | If the purification method is not optimal, you may be losing your product. Ensure your purification method (e.g., size-exclusion chromatography, dialysis, spin columns) is appropriate for separating the final conjugate from unreacted starting materials[7][11]. |
Below is a troubleshooting workflow to help diagnose low-yield reactions.
Troubleshooting workflow for low reaction yield.
Summary of Reaction Parameters
The efficiency of the reaction can be influenced by various factors. The following table summarizes key quantitative data to guide reaction optimization.
| Parameter | Recommended Conditions | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[5][10] | The more abundant or less critical component should be in excess. The ratio may need to be optimized for specific applications[5][10]. |
| Reaction Temperature | 4°C to 37°C[5][14] | Higher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules[5][12]. |
| Reaction Time | 2 to 48 hours[5] | Longer incubation times can improve yield, especially at lower temperatures or concentrations. Typical times are 4-12 hours at room temperature[5][10]. |
| pH | 7.2 - 8.5[3][8][14] | Amine acylation is favored at neutral to slightly basic pH. Higher pH can also increase SPAAC reaction rates, though this can be buffer-dependent[13][14][15]. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES)[8][13][14]. | If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent (e.g., DMSO, DMF)[1][2][3]. The final organic solvent concentration should be kept low (<20%) to avoid protein precipitation[4][5][6]. |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Primary Amine-Containing Biomolecule
This protocol outlines the activation of DBCO-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing biomolecule (e.g., a protein), followed by the copper-free click reaction with an azide-functionalized molecule.
Part 1: Activation of DBCO-N-bis(PEG4-acid) and Conjugation to an Amine
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Activation Buffer (e.g., MES buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system
Procedure:
-
Prepare Stock Solution: Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a concentration of 10 mg/mL[3].
-
Activate Carboxylic Acids: In a separate microcentrifuge tube, add the desired molar excess of the DBCO-N-bis(PEG4-acid) stock solution to an Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the DBCO-N-bis(PEG4-acid)[3]. Incubate for 15-30 minutes at room temperature[3].
-
Prepare the Biomolecule: Ensure your protein or other biomolecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL)[3][11]. If necessary, perform a buffer exchange using a desalting column.
-
Conjugation Reaction: Immediately add the activated DBCO-linker solution to the biomolecule solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing[3].
-
Purify the DBCO-labeled Biomolecule: Remove the excess, unreacted DBCO linker and activation reagents using a desalting column, spin filtration, or dialysis against the desired buffer[11].
Part 2: Copper-Free Click Chemistry Conjugation
Procedure:
-
Prepare Reactants: You should now have your DBCO-labeled biomolecule and your azide-functionalized molecule in a compatible, azide-free buffer.
-
Click Reaction: Mix the DBCO-functionalized biomolecule with a 2-4x molar excess of the azide-modified molecule[7][12].
-
Incubate: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C[5][6][7][10].
-
Purification and Validation: Purify the final conjugate using an appropriate method (e.g., liquid chromatography) to remove any unreacted materials[7]. Validate your final conjugate using a suitable technique, such as SDS-PAGE, which should show a higher molecular weight band for the conjugated product[4][7].
Below is a diagram illustrating the general experimental workflow.
General workflow for two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. DBCO-PEG4-NHS [nanocs.net]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in DBCO-N-bis(PEG4-acid) Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in DBCO-N-bis(PEG4-acid) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a DBCO-N-bis(PEG4-acid) conjugation reaction?
Low conjugation yield can stem from several factors, often related to reagent quality, reaction conditions, or steric hindrance. The most common causes include:
-
Reagent Degradation: DBCO reagents, particularly those with NHS esters for amine coupling, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[2]
-
Suboptimal Reaction Conditions: Incorrect molar ratios of reactants, inappropriate pH, non-optimal temperature, or insufficient incubation time can all negatively impact conjugation efficiency.[1]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming close enough to react efficiently.[1]
-
Issues with Amine-Containing Molecule: The primary amines on the target molecule may be inaccessible or protonated at a low pH, making them unavailable for conjugation.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or sodium azide will compete with the intended reaction.[3][4]
Q2: How can I improve the efficiency of the initial amine coupling step with DBCO-N-bis(PEG4-acid)?
The initial step involves activating the carboxylic acid groups of DBCO-N-bis(PEG4-acid) and reacting them with primary amines on your target molecule. To optimize this step:
-
Use Fresh Reagents: Always use fresh EDC and Sulfo-NHS for activating the carboxylic acid. Prepare stock solutions of DBCO-N-bis(PEG4-acid) in anhydrous DMSO immediately before use.[5][6]
-
Optimize pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0, while the subsequent coupling to primary amines is favored at a pH of 7.2-8.5.[5] A two-step process with buffer exchange may be beneficial.
-
Molar Ratios: Use a molar excess of the activated DBCO linker to the amine-containing molecule. A common starting point is a 10-20 fold molar excess of the linker.[7]
-
Quenching: After the reaction, quench any unreacted NHS esters by adding a quenching buffer like Tris-HCl.[5][8]
Q3: What are the optimal conditions for the copper-free click chemistry (SPAAC) reaction?
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a robust reaction, but its efficiency can be influenced by several parameters:
-
Molar Ratio: A molar excess of one reactant over the other can drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[7][9]
-
Temperature: The reaction can be performed at a range of temperatures from 4°C to 37°C.[9] Higher temperatures generally lead to faster reaction rates, but for sensitive biomolecules, an overnight reaction at 4°C is recommended.[7][9]
-
Reaction Time: Typical reaction times are between 4 to 12 hours at room temperature.[9] For some applications, incubation for up to 48 hours may be necessary to maximize the yield.[9]
-
Solvent: Aqueous buffers like PBS are preferred for biomolecule conjugations.[9] If the DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture, keeping the final organic solvent concentration low (typically under 20%).[9]
Q4: How do I properly store and handle DBCO-N-bis(PEG4-acid) to prevent degradation?
Proper storage and handling are critical for maintaining the reactivity of your DBCO reagent:
-
Long-Term Storage: Store the solid DBCO-N-bis(PEG4-acid) at -20°C, protected from light and moisture.[2]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[2] These stock solutions can be stored at -20°C for a limited time, but it is highly recommended to prepare them fresh.[2][4]
-
Aqueous Solutions: Prepare aqueous working solutions fresh on the day of the experiment.[2] The DBCO group can degrade over time in aqueous solutions.[2]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions should be avoided as DMSO is hygroscopic and absorbed moisture can contribute to degradation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your conjugation reactions.
Table 1: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation.[5] |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step.[5] | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling.[5] | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules.[5] |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry.[5] |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess.[9] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[9] |
| Reaction Time | 4-12 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[9] In some cases, up to 48 hours may be necessary.[9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein
This protocol describes the conjugation of DBCO-N-bis(PEG4-acid) to a protein via its primary amines, followed by a copper-free click reaction to an azide-functionalized molecule.[5]
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (e.g., antibody)
-
Azide-functionalized molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.[5]
-
Activation of DBCO-N-bis(PEG4-acid):
-
Conjugation to Protein:
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5][8]
-
Purification of DBCO-labeled Protein: Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column.[5]
-
Copper-Free Click Reaction:
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted materials.[9]
Visualizations
Caption: Experimental workflow for DBCO-N-bis(PEG4-acid) conjugation.
References
Technical Support Center: Improving the Solubility of DBCO-N-bis(PEG4-acid) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DBCO-N-bis(PEG4-acid) and its conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of DBCO-N-bis(PEG4-acid)?
A1: DBCO-N-bis(PEG4-acid) is designed with polyethylene (B3416737) glycol (PEG) spacers to enhance its hydrophilicity.[1][2][3][4] It is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][5][6][7] Its solubility in aqueous buffers is highly dependent on pH. While quantitative data in aqueous buffers is not always available, the terminal carboxylic acid groups can be deprotonated at neutral or basic pH to significantly increase water solubility.[5]
Q2: How does pH affect the solubility of DBCO-N-bis(PEG4-acid)?
A2: The two terminal carboxylic acid groups on the molecule are critical to its aqueous solubility.
-
At neutral or basic pH (pH > 7.0): The carboxylic acid groups (-COOH) deprotonate to form negatively charged carboxylate ions (-COO⁻). This charge increases the molecule's polarity and its solubility in aqueous solutions.[5][8]
-
At acidic pH (pH < 5.0): The groups remain protonated (-COOH), making the molecule less polar and significantly less soluble in water.[5][8] Therefore, maintaining a pH of 7.0 or higher is crucial for dissolution in aqueous media.[9]
Q3: Why is it recommended to first dissolve the reagent in an organic solvent like DMSO?
A3: Directly dissolving DBCO-N-bis(PEG4-acid) or its derivatives in an aqueous buffer can be challenging and may lead to the formation of insoluble aggregates.[10] The standard and most reliable method is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) where it is highly soluble.[2][5][10][11] This stock solution can then be carefully diluted into the final aqueous reaction buffer.[5]
Q4: My final protein conjugate has precipitated out of solution. What are the potential causes?
A4: Precipitation of the final conjugate can be due to several factors:
-
High Degree of Labeling: Attaching too many hydrophobic DBCO moieties to a protein can alter its surface properties, leading to aggregation and precipitation.
-
Buffer Conditions: The final buffer's pH, ionic strength, or composition may not be optimal for the stability of the conjugated protein.
-
Improper Dilution: Adding the organic stock solution of the DBCO reagent too quickly to the protein solution can cause localized precipitation of the reagent, which can co-precipitate the protein.
-
Excess Reagent: Unreacted DBCO reagent remaining after the conjugation reaction can precipitate upon changes in solvent conditions or during purification.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of DBCO-N-bis(PEG4-acid) conjugates.
Problem 1: The solid DBCO-N-bis(PEG4-acid) reagent will not dissolve in my aqueous buffer.
-
Root Cause: Direct dissolution in aqueous solutions is not the recommended procedure. The protonated state of the carboxylic acids at a pH below 7.0 significantly limits solubility.
-
Solution: Follow the recommended two-step dissolution process. First, prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM).[12] Then, add this stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
Problem 2: A precipitate forms immediately after adding the DMSO stock solution to my aqueous protein solution.
-
Root Cause: This phenomenon, often called "crashing out," occurs when the reagent rapidly precipitates due to the drastic change in solvent polarity.
-
Solutions:
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer very slowly, in a dropwise manner, while continuously vortexing or stirring the solution.
-
Check Buffer pH: Ensure your aqueous buffer pH is between 7.2 and 8.5 to maximize the solubility of the DBCO reagent by keeping its acid groups deprotonated.[11]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture as low as possible (ideally below 10%) to maintain protein stability.
-
Problem 3: The purified bioconjugate has poor solubility or aggregates over time.
-
Root Cause: The physicochemical properties of the final conjugate are now dominated by the biomolecule (e.g., protein). A high degree of conjugation can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Solutions:
-
Optimize Molar Ratio: Reduce the molar excess of the DBCO reagent used in the conjugation reaction to achieve a lower, more soluble degree of labeling. A 10- to 20-fold molar excess is a common starting point.[7][12]
-
Formulation Buffer: After purification, store the final conjugate in a buffer optimized for the specific protein's stability. This may include excipients like glycerol, arginine, or non-ionic surfactants.
-
Purification: Ensure all unreacted, hydrophobic DBCO reagent is removed from the final product using appropriate purification methods like size-exclusion chromatography (SEC) or dialysis.[12]
-
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
The table below summarizes the solubility of DBCO-N-bis(PEG4-acid) and related compounds based on available data.
| Compound Name | Solvent | Reported Solubility | Reference(s) |
| DBCO-N-bis(PEG4-acid) | DMSO, DMF, DCM | Soluble | [6] |
| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble | [5][7] |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL | [5] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM - 5.5 mM | [2][5] |
Experimental Protocols
Protocol 1: Preparation of DBCO-N-bis(PEG4-acid) Stock Solution
-
Objective: To prepare a concentrated stock solution for use in conjugation reactions.
-
Materials:
-
DBCO-N-bis(PEG4-acid) solid
-
Anhydrous, high-purity DMSO or DMF
-
-
Procedure:
-
Allow the vial of solid DBCO-N-bis(PEG4-acid) to equilibrate to room temperature before opening to prevent moisture condensation.[2][10]
-
Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired concentration (e.g., 10 mg/mL or 10-50 mM).[3][12]
-
Vortex the vial until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.[6][13] Prepare fresh solutions for best results, as the DBCO group can degrade over time in solution.[5]
-
Protocol 2: Activation of Carboxylic Acids for Amine Conjugation
-
Objective: To activate the terminal carboxylic acids of the DBCO reagent with EDC and NHS to make them reactive towards primary amines on a biomolecule.
-
Materials:
-
DBCO-N-bis(PEG4-acid) stock solution in DMSO or DMF
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)[3]
-
-
Procedure:
-
In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with a 1.2 to 1.5-fold molar excess of both EDC and NHS.[3][12]
-
Incubate the reaction for 15-30 minutes at room temperature to form the active NHS ester.[3][12]
-
Immediately add the activated DBCO-linker solution to your protein solution (prepared in a conjugation buffer like PBS, pH 7.2-7.5) to initiate the conjugation reaction.[3]
-
Section 4: Visual Guides and Workflows
Caption: Logical workflow for correctly solubilizing DBCO-N-bis(PEG4-acid).
Caption: The effect of pH on the ionization state and solubility of the acid moiety.
Caption: High-level experimental workflow for bioconjugation.
References
- 1. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DBCO-PEG4-NHS [nanocs.net]
- 12. benchchem.com [benchchem.com]
- 13. DBCO PEG Acid, DBCO-PEG-COOH [nanocs.net]
Technical Support Center: Utilizing DBCO-N-bis(PEG4-acid) in Protein Bioconjugation
Welcome to the technical support center for DBCO-N-bis(PEG4-acid). This resource is designed to assist researchers, scientists, and drug development professionals in successfully using this versatile linker for their protein modification experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of protein aggregation during and after conjugation.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-N-bis(PEG4-acid) and what are its primary applications?
DBCO-N-bis(PEG4-acid) is a heterobifunctional linker molecule designed for bioconjugation.[1][2] It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules, enabling copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[3][4] This reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.[3][5]
-
bis(PEG4-acid): Two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. The PEG spacers enhance the hydrophilicity and aqueous solubility of the molecule and the resulting protein conjugate, which helps to reduce aggregation and minimize steric hindrance.[3][4] The two carboxylic acid groups provide reactive handles for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the surface of proteins through the formation of stable amide bonds.[1][2]
Its primary applications include the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the attachment of fluorescent dyes or other reporter molecules for imaging and diagnostic purposes.[3][4]
Q2: How does the PEG component of DBCO-N-bis(PEG4-acid) help in preventing protein aggregation?
The polyethylene glycol (PEG) chains contribute to preventing protein aggregation in a few ways:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer that forms a hydration shell around the protein conjugate. This increases the overall solubility of the protein and can help to mask hydrophobic patches on the protein surface that might otherwise lead to intermolecular aggregation.[3][4]
-
Steric Hindrance: The flexible PEG chains create a physical barrier around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.[3]
-
Reduced Immunogenicity: While not directly related to aggregation, the PEGylation of proteins can also reduce their immunogenicity, which is a significant advantage in the development of therapeutic proteins.
Q3: Can the DBCO group itself cause protein aggregation?
Yes, the DBCO moiety is inherently hydrophobic.[6] When multiple DBCO molecules are conjugated to a protein's surface, it can increase the overall hydrophobicity of the protein, potentially leading to aggregation, especially at higher labeling ratios.[6] It is a balance between achieving a sufficient degree of labeling for the downstream application and maintaining the solubility and stability of the protein conjugate.
Q4: What are the optimal storage and handling conditions for DBCO-N-bis(PEG4-acid)?
For long-term storage, DBCO-N-bis(PEG4-acid) should be kept as a solid at -20°C, protected from light and moisture.[7] For experimental use, it is recommended to prepare fresh stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] While these stock solutions can be stored at -20°C for short periods, repeated freeze-thaw cycles should be avoided as DMSO is hygroscopic and absorbed moisture can lead to hydrolysis of the linker.[7] It is best practice to prepare aqueous working solutions on the day of the experiment.[7]
Troubleshooting Guides
Problem 1: Protein Aggregation or Precipitation Observed During/After Conjugation
| Potential Cause | Recommended Solution |
| High Hydrophobicity of DBCO | The DBCO group is hydrophobic and high labeling ratios can increase the protein's propensity to aggregate.[6] Reduce the molar excess of the DBCO-linker in the reaction to achieve a lower degree of labeling (DOL).[6] |
| Suboptimal Buffer Conditions | The pH, ionic strength, and composition of the buffer are critical for protein stability.[6] Ensure the buffer pH is optimal for your specific protein (typically pH 7.2-8.0 for amine coupling).[4] Consider adding stabilizing excipients. |
| High Concentration of Organic Solvent | DBCO-N-bis(PEG4-acid) is often dissolved in DMSO or DMF. High final concentrations of these organic solvents can denature proteins.[3] Keep the final concentration of the organic solvent in the reaction mixture below 20%.[3] |
| Incorrect Protein Concentration | High protein concentrations can increase the risk of aggregation.[6] If aggregation is observed, try reducing the protein concentration to the 1-5 mg/mL range.[6] |
| Formation of Non-Native Disulfide Bonds | For proteins containing cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[8] Consider adding a reducing agent like TCEP or DTT to the buffer.[8] |
| Inefficient Removal of Excess Reagent | Unreacted, hydrophobic DBCO reagent can co-precipitate with the protein. Ensure thorough removal of excess linker post-reaction using methods like size-exclusion chromatography (SEC) or dialysis.[9] |
Problem 2: Low Degree of Labeling (DOL)
| Potential Cause | Recommended Solution |
| Inactive Linker | The carboxylic acid groups require activation (e.g., with EDC/NHS) to react with amines. Ensure that the EDC and NHS/sulfo-NHS solutions are prepared fresh, as they can hydrolyze in aqueous solutions.[3] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated linker.[10] Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES before starting the conjugation.[3] |
| Insufficient Molar Excess of Linker | The ratio of linker to protein is too low to achieve the desired DOL. Increase the molar excess of the DBCO-linker in the reaction. A common starting point is a 10 to 40-fold molar excess.[3] |
| Suboptimal Reaction pH | The reaction of activated carboxylic acids (NHS esters) with primary amines is most efficient at a pH between 7.0 and 8.0.[3] Ensure the pH of your reaction buffer is within this range. |
| Hydrolysis of Activated Ester | The activated NHS ester is susceptible to hydrolysis. Add the freshly activated DBCO-linker to the protein solution immediately.[10] |
Quantitative Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Molar Excess of DBCO-linker to Protein | 10 to 40-fold | [3] |
| Protein Concentration | 1-10 mg/mL | [11] |
| Reaction pH (Amine Coupling) | 7.2 - 8.0 | [4] |
| Reaction Time (Amine Coupling) | 2 hours at room temperature or overnight at 4°C | [11] |
| Final DMSO/DMF Concentration | < 20% | [3] |
| Quenching Agent | 50-100 mM Tris or Glycine | [3] |
| DBCO Absorbance Maximum | ~309 nm | [11] |
Experimental Protocols
Protocol: Conjugation of DBCO-N-bis(PEG4-acid) to a Protein via Amine Coupling
This protocol outlines the general steps for activating the carboxylic acid groups of DBCO-N-bis(PEG4-acid) and conjugating it to a protein.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.[11]
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF.[4]
-
-
Activation of DBCO-N-bis(PEG4-acid):
-
Conjugation to Protein:
-
Immediately add the activated DBCO-linker solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.[3]
-
The molar ratio of linker to protein will determine the degree of labeling (DOL). Start with a 10 to 40-fold molar excess.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group) using UV-Vis spectroscopy.[11]
-
Visualizations
Caption: Experimental workflow for protein conjugation with DBCO-N-bis(PEG4-acid).
Caption: Troubleshooting logic for protein aggregation during DBCO conjugation.
References
- 1. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 2. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Bis-Functionalized Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bis-functionalized molecules, from small organic compounds to large biologics like bispecific antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying bis-functionalized molecules?
A1: The core challenge stems from the presence of two reactive or functional sites. For small molecules, this can lead to a mixture of mono- and bis-substituted products, starting materials, and byproducts with very similar physical properties (e.g., polarity), making separation difficult. For large biologics, such as bispecific antibodies (bsAbs), major challenges include the presence of specific byproducts like mispaired chains, undesired fragments, and higher levels of aggregates that are structurally similar to the target molecule.[1][2][3][4] Relying solely on purification strategies developed for monoclonal antibodies (mAbs) is often insufficient for these more complex molecules.[4]
Q2: What is a protecting group strategy and why is it crucial for small bis-functionalized molecules?
A2: A protecting group strategy involves temporarily masking a reactive functional group to prevent it from participating in a reaction while a chemical transformation is carried out elsewhere in the molecule.[5][6][7] This is critical for bis-functionalized molecules to achieve selectivity and prevent unwanted side reactions, such as self-condensation or reaction at both functional sites when only one is desired. An ideal protecting group should be easy to introduce and remove in high yields under conditions that do not affect the rest of the molecule.[7][8]
Q3: What is an "orthogonal" protecting group strategy?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[5][6] Each protecting group is removed by a specific set of reagents and conditions that do not affect the others. This approach is essential for the synthesis of complex molecules requiring sequential manipulation of multiple functional groups.[5][6]
Q4: What are the main classes of impurities in bispecific antibody (bsAb) production?
A4: BsAb production can generate a variety of impurities that complicate purification. Key classes include:
-
Mispaired Products: Incorrect assembly of heavy chains (HC) and light chains (LC) can create non-functional or monospecific antibodies. These can account for up to 90% of the total mass if pairing is random.[1]
-
Aggregates: Both soluble and insoluble protein aggregates are common and must be removed.[1][3][4]
-
Fragments: Undesired cleavage of the antibody structure results in non-intact, inactive protein fragments.[1][3][4]
-
Process-Related Impurities: These include host cell proteins (HCPs), residual DNA, and components from the cell culture media.[9]
Troubleshooting Guide: Purification of Small Bis-Functionalized Molecules
This guide addresses common issues encountered during the purification of small molecules with two or more functional groups.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Chromatography | 1. Product is co-eluting with a byproduct or starting material. 2. Product is irreversibly binding to the stationary phase (e.g., silica (B1680970) gel). 3. Product is degrading on the column. | 1. Optimize the mobile phase. Try a shallower gradient in flash chromatography or switch to a different solvent system. Consider a different stationary phase (e.g., alumina, C18). 2. Add a small amount of a competitive solvent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase. 3. Deactivate the silica gel with a base if the compound is acid-sensitive. Run the column quickly and at a lower temperature if possible. |
| Incomplete or Failed Deprotection | 1. Incorrect deprotection conditions (reagent, temperature, time). 2. The protecting group is too stable for the chosen conditions. 3. Reagent degradation. | 1. Review the literature for the specific protecting group and substrate. Perform small-scale test reactions to optimize conditions. 2. Select a more labile protecting group in the synthetic design phase. For the current substrate, stronger or alternative deprotection methods may be required. 3. Use fresh deprotection reagents. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation. 2. Product is an oil or amorphous solid at room temperature. 3. Incorrect choice of crystallization solvent. | 1. Re-purify the material by chromatography to achieve higher purity (>95%). 2. Attempt co-crystallization with a suitable coformer.[10] If the product is an oil, try triturating with a non-polar solvent to induce solidification. 3. Screen a wide range of solvents and solvent mixtures (e.g., a good solvent paired with a poor solvent). Techniques like slow evaporation, vapor diffusion, and cooling can be employed. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of mono-functionalized and di-functionalized products. 3. Unwanted side reactions. | 1. Increase reaction time, temperature, or reagent stoichiometry. 2. Use a protecting group on one functional group to ensure mono-functionalization. Carefully control stoichiometry if di-functionalization is desired. 3. Re-evaluate reaction conditions (temperature, solvent, catalyst) to minimize side product formation. |
Troubleshooting Guide: Purification of Bispecific Antibodies (bsAbs)
This section focuses on challenges specific to the downstream processing of bispecific antibodies and other large bis-functionalized biologics.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Aggregates | 1. Suboptimal buffer conditions (pH, ionic strength) during purification or storage. 2. Low protein stability, especially under harsh elution conditions (e.g., low pH in Protein A chromatography). 3. High protein concentration. | 1. Optimize buffer composition. Additives like arginine or other excipients can increase protein stability. 2. Use affinity resins that allow for milder elution conditions.[9] Hydrophobic Interaction Chromatography (HIC) is often effective for aggregate removal. 3. Perform purification and formulation steps at lower concentrations where feasible. |
| Co-elution of Mispaired Species | 1. Mispaired byproducts have very similar physicochemical properties (pI, hydrophobicity) to the target bsAb. | 1. Employ high-resolution methods like ion-exchange chromatography (IEX) with optimized pH or salt gradients.[1] 2. Utilize multi-modal or mixed-mode chromatography, which separates based on multiple interaction types (e.g., charge and hydrophobicity). 3. If the bsAb format allows, use differential affinity chromatography (e.g., Protein A followed by Protein L for formats with kappa light chains).[3] |
| Low Recovery from Affinity Column | 1. Strong interaction between the protein and the resin, requiring harsh elution. 2. Protein precipitation on the column. | 1. Modify elution buffer pH or use additives to facilitate dissociation at milder conditions. 2. Lower the protein loading concentration or adjust buffer conditions to improve solubility. |
| Presence of Host Cell Proteins (HCPs) | 1. Certain HCPs co-elute with the target protein due to similar properties or direct binding. | 1. Add a dedicated polishing step, such as anion exchange chromatography (AEX) in flow-through mode or HIC. 2. For notoriously difficult HCPs (e.g., clusterin), consider using a specific scavenging resin designed to remove that impurity.[9] |
Data Summary: Chromatography Options for bsAb Purification
The choice of chromatography resin is critical for resolving the complex mixtures from bsAb expression systems.[3]
| Chromatography Type | Principle of Separation | Primary Application in bsAb Workflow | Common Resins/Formats |
| Affinity Chromatography | Specific binding interactions.[11] | Capture: High-specificity initial purification. | Protein A, Protein G, Protein L, Custom Ligand Resins (e.g., CaptureSelect).[3][9] |
| Ion Exchange (IEX) | Net surface charge.[12] | Intermediate/Polishing: Removal of mispaired species, aggregates, HCPs. | Cation Exchange (e.g., POROS 50 HS), Anion Exchange (e.g., POROS 50 HQ).[1][2] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity.[11] | Polishing: Removal of aggregates and highly hydrophobic impurities. | Resins functionalized with phenyl, butyl, or other aliphatic compounds. |
| Size Exclusion (SEC) | Molecular size and shape.[11][13] | Polishing/Buffer Exchange: Removal of aggregates; final buffer formulation. | Gel filtration resins (e.g., Sephadex, Superdex). |
| Mixed-Mode / Multi-Modal | Combination of charge, hydrophobicity, etc. | Intermediate/Polishing: High-resolution separation of closely related species. | Resins with ligands capable of multiple interaction types. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a common method for protecting an amine functional group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Boc-protected product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Adapted from general chemical synthesis procedures.[7]
Protocol 2: General Workflow for Affinity Chromatography Purification of a bsAb
This protocol outlines the key steps for purifying an Fc-containing bispecific antibody using a Protein A affinity column.
Materials:
-
Clarified cell culture harvest
-
Protein A chromatography column
-
Equilibration/Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., Equilibration buffer with higher salt concentration)
-
Elution Buffer (e.g., 0.1 M Glycine or Citrate, pH 3.0-3.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0-9.0)
-
Chromatography system (e.g., AKTA)
Procedure:
-
Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer until the pH and conductivity are stable.
-
Loading: Load the clarified cell culture harvest onto the column at a predetermined flow rate. Collect the flow-through for analysis of unbound protein.
-
Washing: Wash the column with 5-10 CVs of Wash Buffer to remove non-specifically bound impurities like host cell proteins.
-
Elution: Elute the bound antibody from the column using the low-pH Elution Buffer. Begin collecting fractions into tubes containing a predetermined amount of Neutralization Buffer (approx. 10% v/v) to immediately raise the pH and prevent acid-induced aggregation.
-
Pool and Analyze: Monitor the elution peak using UV absorbance at 280 nm. Pool the fractions containing the purified antibody. Analyze the purity by SDS-PAGE and SEC-HPLC.
-
Regeneration: Regenerate the column using a low-pH solution followed by a cleaning-in-place (CIP) solution (e.g., NaOH) as per the manufacturer's instructions, then store in an appropriate storage solution.
Based on established mAb and bsAb purification methodologies.[3][9]
References
- 1. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Chromatography Techniques & Key Components [excedr.com]
DBCO-N-bis(PEG4-acid) stability issues and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of DBCO-N-bis(PEG4-acid), a branched click chemistry reagent. It also offers troubleshooting advice for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid DBCO-N-bis(PEG4-acid)?
For long-term stability, DBCO-N-bis(PEG4-acid) should be stored as a solid at -20°C.[1][2][3] It is crucial to protect it from light and moisture to prevent degradation. The vial should be tightly sealed.
Q2: How should I prepare and store stock solutions of DBCO-N-bis(PEG4-acid)?
Stock solutions should be prepared by dissolving the solid reagent in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3][4] These stock solutions can be stored at -20°C for several days to a few months. However, to ensure optimal reactivity, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[4] Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and absorbed moisture can compromise the stability of the compound.[4]
Q3: How stable is the DBCO group in aqueous solutions?
The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically within a pH range of 6 to 9.[4] However, prolonged incubation in aqueous media can lead to a gradual loss of reactivity. Strong acidic conditions should be avoided as they can promote the degradation of the DBCO ring.[4] One study on a DBCO-modified antibody noted a 3-5% loss of reactivity over four weeks when stored at 4°C.[5]
Q4: What is the stability of the PEG and carboxylic acid components?
The polyethylene (B3416737) glycol (PEG) linkers are chemically inert and highly stable under typical experimental conditions.[4] The terminal carboxylic acid groups are also stable but require activation with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react with primary amines to form a stable amide bond.[1][3]
Q5: Are there any incompatible buffers or reagents I should avoid?
Yes. Critically, do not use buffers containing sodium azide (B81097), as the azide will react directly with the DBCO group, consuming your reagent.[4][5] Additionally, if you plan to activate the carboxylic acid groups to react with a primary amine on your target molecule, avoid buffers that contain primary amines themselves (e.g., Tris or Glycine), as they will compete in the conjugation reaction.[4][5]
Stability Data Summary
While specific quantitative stability data for DBCO-N-bis(PEG4-acid) is not extensively published, the following table summarizes the expected stability based on the known chemistry of its functional groups. This data is illustrative and intended as a guideline. For critical applications, performing an in-house stability test is strongly recommended.[4]
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[4] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for aqueous working solutions.[4] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[4] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate the rate of degradation.[4] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase hydrolysis rates of other functional groups if present.[4] |
Troubleshooting Guide
This section addresses common problems encountered during conjugation reactions involving DBCO-N-bis(PEG4-acid).
Problem: Low or No Yield in Copper-Free Click Chemistry Reaction (DBCO + Azide)
References
side reactions of DBCO-N-bis(PEG4-acid) with amines
Welcome to the technical support center for DBCO-N-bis(PEG4-acid). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this bifunctional linker and troubleshooting potential issues, particularly concerning its reactivity with amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DBCO-N-bis(PEG4-acid)?
A1: DBCO-N-bis(PEG4-acid) is a heterobifunctional linker featuring two key reactive groups. The two terminal carboxylic acid (-COOH) groups are designed to react with primary amines on target molecules (e.g., proteins, peptides, or other ligands) to form stable amide bonds.[1] This reaction requires an activation step using carbodiimide (B86325) chemistry, typically with EDC and NHS. The dibenzocyclooctyne (DBCO) group is used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for covalent linkage to azide-modified molecules.[2]
Q2: Does the DBCO group itself react directly with amines?
A2: The DBCO group is specifically designed for bioorthogonal reactions with azides and generally does not react with amines under standard bioconjugation conditions.[2][3] The primary concern when working with amines is their potential to compete with the target molecule during the activation and conjugation at the carboxylic acid sites.[4][5]
Q3: What are the most common side reactions to be aware of when using DBCO-N-bis(PEG4-acid) to label amine-containing molecules?
A3: The most common side reactions primarily involve the carboxylic acid activation step, not a direct reaction with the DBCO moiety. These include:
-
Hydrolysis of the Activated Ester: The intermediate N-hydroxysuccinimide (NHS) ester, formed by EDC/NHS activation of the carboxylic acids, is susceptible to hydrolysis in aqueous buffers.[5][6] This hydrolysis reverts the activated ester back to a carboxylic acid, rendering it unreactive towards amines and reducing conjugation efficiency.
-
Competition from Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target amine for reaction with the activated carboxylic acid groups, leading to significantly lower yields of the desired conjugate.[4][5][6]
-
Degradation of the DBCO Moiety: While generally stable, the DBCO group can be susceptible to degradation under strongly acidic conditions or through oxidation.[4][7] Prolonged storage of DBCO-functionalized molecules, even at -20°C, can lead to a gradual loss of reactivity.[8][9]
Q4: What storage conditions are recommended for DBCO-N-bis(PEG4-acid) and its solutions?
A4: The solid reagent should be stored at -20°C, protected from moisture and light.[10] For stock solutions, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF.[5][11] To minimize hydrolysis from absorbed moisture, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of amines to DBCO-N-bis(PEG4-acid).
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Activated Ester: The EDC/NHS-activated carboxylic acid is unstable in aqueous environments. | Prepare the activated linker immediately before use. Minimize the time the activated linker spends in aqueous buffer before adding the amine-containing target molecule. |
| Inactive Reagents: The DBCO-N-bis(PEG4-acid), EDC, or NHS may have degraded due to improper storage (e.g., exposure to moisture). | Use fresh, high-quality reagents. Ensure EDC and NHS are stored in a desiccator. Equilibrate the DBCO reagent vial to room temperature before opening to prevent condensation.[5][11] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with your target molecule.[4][5] | Perform the conjugation in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at pH 7-9.[3][5][6] | |
| Suboptimal Molar Ratio: The ratio of linker to the target molecule is not optimized. | Empirically determine the optimal molar ratio. For proteins, a 10- to 50-fold molar excess of the linker may be necessary, depending on the protein concentration.[5] | |
| Precipitation During Reaction | Low Solubility: The conjugate may have different solubility properties than the starting materials, or the DBCO reagent itself may have limited aqueous solubility. | While the PEG linkers enhance solubility, ensure all components remain dissolved. The reaction may initially appear cloudy but can clarify as it proceeds.[3] If precipitation persists, consider adjusting the buffer composition or reagent concentrations. |
| Loss of DBCO Reactivity in Final Conjugate | Reaction with Azide (B81097) Contaminants: Buffers containing sodium azide as a preservative will react with the DBCO group.[4][5][8] | Strictly avoid any buffers or solutions containing sodium azide throughout the entire process. |
| DBCO Degradation: The DBCO ring may have degraded due to harsh conditions (e.g., low pH) or oxidation during purification or storage.[4] | Maintain a pH between 7 and 9. Avoid strong acids. Store the final conjugate protected from light at 4°C for short-term or -20°C for long-term storage.[8] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acids on DBCO-N-bis(PEG4-acid) and subsequent conjugation to a protein.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., spin desalting column or dialysis cassette)
Procedure:
-
Prepare Reagents:
-
Equilibrate DBCO-N-bis(PEG4-acid), EDC, and NHS vials to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. These solutions should be made fresh immediately before use.
-
-
Activate Carboxylic Acids:
-
In a microcentrifuge tube, combine the desired amount of DBCO-N-bis(PEG4-acid) stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions relative to the DBCO linker.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugate to Protein:
-
Immediately add the activated DBCO-linker solution to your protein solution. The optimal molar ratio of linker to protein must be determined empirically, but a starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated linker.[5]
-
Incubate for 15 minutes at room temperature.
-
-
Purify Conjugate:
-
Remove excess, unreacted reagents using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Aqueous Stability Assessment by HPLC
This protocol allows for the quantification of the stability of your DBCO-N-bis(PEG4-acid) in a specific aqueous buffer.[4]
Objective: To determine the rate of degradation of the DBCO linker in an aqueous solution over time.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare Stock Solution: Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Time-Course Analysis:
-
Immediately inject a sample (t=0) onto the RP-HPLC system.
-
Incubate the remaining working solution at a chosen temperature (e.g., 25°C).
-
Inject samples at various time points (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact DBCO-N-bis(PEG4-acid) at each time point.
-
Plot the percentage of remaining intact linker versus time to determine its stability under the tested conditions.
-
Visualizations
Caption: Workflow for conjugating DBCO-N-bis(PEG4-acid) to amines, highlighting key side reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. DBCO-Amine, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
controlling the degree of labeling with DBCO-N-bis(PEG4-acid)
Welcome to the technical support center for DBCO-N-bis(PEG4-acid). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you control the degree of labeling and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of labeling with DBCO-N-bis(PEG4-acid)?
A1: Labeling with DBCO-N-bis(PEG4-acid) is a two-step process. First, the carboxylic acid groups of the reagent are activated, typically using EDC and NHS, to form a reactive NHS ester. This activated linker is then conjugated to primary amines (e.g., lysine (B10760008) residues) on the target biomolecule. The second step involves the reaction of the now-attached DBCO group with an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3]
Q2: How can I control the degree of labeling (DOL) with DBCO-N-bis(PEG4-acid)?
A2: The degree of labeling can be controlled by several factors:
-
Molar Ratio: Varying the molar excess of the DBCO-N-bis(PEG4-acid) linker relative to the biomolecule is the primary method for controlling the DOL. A common starting point is a 10- to 20-fold molar excess of the linker.[1][4]
-
Reaction Time and Temperature: Longer incubation times and higher temperatures (within the stability limits of the biomolecule) can lead to a higher degree of labeling.[5][6][7]
-
pH: The conjugation of the activated NHS ester to primary amines is favored at a pH between 7.2 and 8.0.[4][8][9]
-
Protein Concentration: Higher concentrations of the target biomolecule can improve labeling efficiency.[5][7]
Q3: What are the critical buffer components to avoid during the labeling reaction?
A3: It is crucial to avoid buffers containing primary amines, such as Tris and glycine (B1666218), during the NHS ester conjugation step as they will compete with the target biomolecule for reaction with the activated linker.[4][8][10] Additionally, buffers containing azides should be avoided in all steps, as they will react with the DBCO group.[6][7][10][11]
Q4: My biomolecule precipitates after labeling. What could be the cause?
A4: Precipitation can occur due to the inherent hydrophobicity of the DBCO group. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation.[10] To mitigate this, consider reducing the molar excess of the DBCO linker in the reaction. The PEG4 spacers on DBCO-N-bis(PEG4-acid) are designed to enhance water solubility and reduce aggregation, but high degrees of labeling can still lead to precipitation.[1]
Q5: How do I confirm that my biomolecule has been successfully labeled with DBCO?
A5: Several methods can be used to confirm labeling:
-
UV-Vis Spectroscopy: This is a common method to determine the Degree of Labeling (DOL). The DBCO group has a characteristic absorbance peak around 309 nm.[12][13]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This technique can verify the mass increase corresponding to the addition of the DBCO-N-bis(PEG4-acid) moiety.[4]
-
HPLC Analysis: Successful labeling can be confirmed by a shift in the retention time of the labeled biomolecule compared to the unlabeled control, due to the increased hydrophobicity of the DBCO group.[13]
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be visualized, providing a qualitative assessment of labeling.[13]
Troubleshooting Guide
| Observation | Possible Cause(s) | Recommended Action(s) |
| Low or No Labeling | Hydrolysis of NHS ester: The activated DBCO-N-bis(PEG4-acid) is moisture-sensitive. | Allow the reagent vial to equilibrate to room temperature before opening.[5] Prepare solutions in anhydrous DMSO or DMF immediately before use.[4][13] |
| Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.0 for amine labeling. | Ensure the reaction buffer is within the recommended pH range.[4][8] | |
| Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS or HEPES.[4][10] | |
| Insufficient molar excess of linker: The ratio of DBCO reagent to the biomolecule is too low. | Increase the molar excess of the DBCO-N-bis(PEG4-acid) linker.[1][4] | |
| Degradation of DBCO group: Improper storage or handling of the reagent. | Store the DBCO reagent at -20°C, protected from light and moisture.[1][11] | |
| Low or No Click Reaction | One or more coupling partners not labeled: The initial DBCO or azide (B81097) labeling was unsuccessful. | Confirm the successful labeling of both the DBCO-biomolecule and the azide-partner before proceeding.[5][10] |
| Steric Hindrance: The DBCO and azide groups are sterically inaccessible. | The PEG4 spacers on the linker are designed to minimize steric hindrance.[1][9] If this is still an issue, consider using a longer PEG spacer.[14] | |
| Suboptimal reaction conditions: Low reactant concentrations, insufficient incubation time, or suboptimal temperature. | Optimize reaction conditions by increasing reactant concentrations, extending the incubation time, or performing the reaction at 37°C.[5][6] | |
| High Variability in DOL | Inconsistent reagent preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions of the DBCO reagent and activators for each experiment.[4] |
| Inconsistent reaction conditions: Variations in incubation time, temperature, or pH. | Carefully control all reaction parameters. | |
| Precipitation of Biomolecule | High degree of labeling: The increased hydrophobicity from multiple DBCO groups causes aggregation. | Reduce the molar excess of the DBCO linker to achieve a lower DOL.[10] |
| High concentration of organic solvent: The concentration of DMSO or DMF in the final reaction mixture is too high. | Keep the final concentration of the organic solvent below 15% to avoid protein precipitation.[10] |
Quantitative Data Summary
Table 1: Physicochemical and Technical Data for DBCO-N-bis(PEG4-acid) and Related Compounds
| Property | Value/Range | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ (for DBCO-NHCO-PEG4-acid) | [1][2] |
| Molecular Weight | 552.6 g/mol (for DBCO-NHCO-PEG4-acid) | [1][2] |
| Purity | Typically >95% (by HPLC) | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [1][2][15] |
| Storage Conditions | -20°C, desiccated | [1][2] |
| DBCO Absorbance Max (λmax) | ~309 nm | [12][13] |
| Molar Extinction Coefficient (ε) of DBCO | ~12,000 M⁻¹cm⁻¹ | [5] |
Table 2: Recommended Reaction Parameters for Labeling with DBCO-N-bis(PEG4-acid)
| Parameter | Recommended Value/Range | Reference(s) |
| Amine Labeling | ||
| Molar Ratio (DBCO-acid:EDC:NHS) | 1:1.2:1.2 to 1:2:2 | [1][2][4] |
| Activation Time | 15-30 minutes at room temperature | [1][4] |
| Molar Excess of DBCO Linker | 10- to 20-fold (starting point) | [1][4] |
| Reaction pH | 7.2 - 8.0 | [4][8] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | [1][2] |
| Quenching Agent | Tris or glycine (final concentration 50-100 mM) | [1][2] |
| Copper-Free Click Reaction (SPAAC) | ||
| Molar Excess of Azide Partner | 1.5- to 10-fold | [1][14] |
| Reaction Time | 1-12 hours at room temperature or 4-12 hours at 4°C | [1][2][14] |
| Reaction Temperature | 4°C to 37°C | [7] |
Experimental Protocols
Protocol 1: Activation of DBCO-N-bis(PEG4-acid) and Conjugation to a Protein
This protocol describes the general steps for labeling a protein with DBCO-N-bis(PEG4-acid).
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing protein (1-10 mg/mL in amine-free buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your protein in the Reaction Buffer.
-
Prepare fresh stock solutions of DBCO-N-bis(PEG4-acid) (10-50 mM), EDC (100-200 mM), and NHS (100-200 mM) in anhydrous DMSO.[4]
-
-
Activation of DBCO-N-bis(PEG4-acid):
-
Conjugation to Protein:
-
Add the freshly activated DBCO-NHS ester solution to the protein solution. The molar excess of the DBCO linker relative to the protein can be varied to control the degree of labeling. A 10- to 20-fold molar excess is a common starting point.[1][4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol allows for the quantification of the number of DBCO molecules conjugated to a protein.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[12]
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Calculate the Degree of Labeling (DOL) using the formula: DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
Visualizations
Caption: Workflow for labeling proteins with DBCO-N-bis(PEG4-acid).
Caption: Troubleshooting logic for low or no labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Steric Hindrance Effects with Branched DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of branched dibenzocyclooctyne (DBCO) linkers in bioconjugation experiments. Branched DBCO linkers offer advantages in achieving higher drug-to-antibody ratios (DARs) and modifying the physicochemical properties of bioconjugates. However, their unique architecture can also introduce challenges related to steric hindrance.[1][2] This guide will address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using branched DBCO linkers over linear ones?
A1: Branched DBCO linkers offer several key advantages:
-
Increased Payload Capacity: They enable the attachment of multiple molecules at a single conjugation site, which is particularly beneficial for creating antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR).[2][3]
-
Enhanced Solubility and Flexibility: The branched structure, often incorporating polyethylene (B3416737) glycol (PEG) chains, can improve the solubility and flexibility of the resulting bioconjugate.[1]
-
Reduced Steric Hindrance (in some contexts): While the branched structure itself can cause steric hindrance, the inclusion of flexible linkers can position the reactive DBCO groups away from the biomolecule's surface, potentially facilitating more efficient conjugation in complex biological environments.[1]
Q2: How does steric hindrance from branched DBCO linkers affect reaction kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
Q3: Can branched DBCO linkers lead to protein aggregation?
A3: Yes, the use of branched DBCO linkers can sometimes contribute to protein aggregation. This can be due to a few factors:
-
Increased Hydrophobicity: If the linker or the attached payload is hydrophobic, increasing the number of these molecules on the protein surface can lead to aggregation.
-
Intermolecular Crosslinking: If the branched linker has multiple reactive sites, there is a possibility of crosslinking between protein molecules, leading to aggregation.
-
High DAR: In the context of ADCs, a high DAR can increase the propensity for aggregation, and branched linkers are often used to achieve high DARs.[4]
Q4: How does the length of the arms in a branched DBCO linker impact the efficacy of an antibody-drug conjugate (ADC)?
A4: The length of the linker arms in a branched ADC linker is a critical parameter that can significantly affect its therapeutic efficacy. Research has shown that a linker that is too short can dramatically reduce the efficiency of payload release inside the target cell, likely due to steric hindrance from the antibody structure. Conversely, incorporating longer PEG-based linkers can extend the payload away from the antibody, facilitating its interaction with cellular machinery required for its release and activation.[5]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance | - Use a branched DBCO linker with longer, more flexible spacer arms (e.g., longer PEG chains) to extend the reactive group away from the biomolecule. - Optimize the conjugation site on your biomolecule to a more accessible location if possible. |
| Suboptimal Reaction Conditions | - Increase the concentration of the azide-containing reactant. - Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C), being mindful of the stability of your biomolecules. - Extend the incubation time. Reactions with sterically hindered components may require longer to reach completion. |
| Reagent Degradation | - Ensure your DBCO and azide (B81097) reagents are stored correctly and are not expired. - Prepare fresh solutions of your reagents before each experiment. |
Problem 2: Protein Aggregation During or After Conjugation
| Potential Cause | Recommended Solution |
| High Degree of Labeling/High DAR | - Reduce the molar excess of the branched DBCO linker used in the reaction to achieve a lower average DAR. - Purify the ADC mixture to isolate species with a lower DAR using techniques like Hydrophobic Interaction Chromatography (HIC).[6][7] |
| Increased Hydrophobicity | - Use branched DBCO linkers that incorporate hydrophilic spacers, such as PEG, to improve the solubility of the final conjugate.[5] - Add stabilizing excipients to your buffer, such as arginine or polysorbate. |
| Intermolecular Crosslinking | - If your branched linker has multiple reactive groups for the same target, ensure your reaction conditions favor intramolecular reactions (e.g., by working at lower concentrations). |
Problem 3: Difficulty in Purifying and Characterizing the Final Conjugate
| Potential Cause | Recommended Solution |
| Heterogeneous Product Mixture | - The use of branched linkers can result in a complex mixture of products with varying DARs. Utilize advanced purification techniques like HIC to separate these different species.[6][7][8][9] - Size Exclusion Chromatography (SEC) can be used to remove large aggregates.[10] |
| Challenges in DAR Determination | - Use a combination of techniques to accurately determine the average DAR. UV-Vis spectroscopy can provide an initial estimate, while HIC and Mass Spectrometry (MS) can give more detailed information on the distribution of different DAR species.[4][11] |
| Complex Mass Spectra | - For MS analysis of ADCs with branched linkers, consider enzymatic digestion of the antibody to analyze the conjugated peptides, which can simplify the spectra and aid in identifying conjugation sites. |
Quantitative Data Summary
| Parameter | Linear DBCO Linker | Branched DBCO Linker | Key Considerations |
| Typical DAR Achievable | Lower (e.g., 2-4) | Higher (e.g., 6, 8, or more) | Branched linkers are designed to increase payload capacity.[2][3] |
| Reaction Kinetics | Generally faster | Can be slower due to steric hindrance | The specific structure of the linker and the conjugation site will influence the rate. |
| Solubility of Conjugate | Dependent on payload | Can be improved with hydrophilic (e.g., PEG) branches | Branched PEG linkers can mitigate the hydrophobicity of the payload.[1][5] |
| Propensity for Aggregation | Lower | Can be higher, especially with high DARs | Careful optimization of DAR and formulation is crucial.[4] |
Experimental Protocols
Protocol 1: Synthesis of a High-DAR Antibody-Drug Conjugate (DAR 6) using a Branched Triazide Linker and DBCO-Payload
This protocol is a representative example for creating a homogeneous high-DAR ADC.
Part A: Enzymatic Conjugation of Branched Linker to Antibody
-
Antibody Preparation:
-
Start with a deglycosylated monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
The concentration should be in the range of 1-10 mg/mL.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the antibody, a branched amino triazide linker, and microbial transglutaminase (MTGase).
-
The molar ratio of linker to antibody should be optimized, but a significant excess of the linker is typically required.
-
Incubate the reaction at 37°C for several hours to overnight.
-
-
Purification:
-
Purify the linker-modified antibody using a suitable chromatography method, such as Protein A affinity chromatography, to remove excess linker and MTGase.
-
Exchange the purified antibody into an appropriate buffer for the next step (e.g., PBS, pH 7.4).
-
Part B: SPAAC Reaction with DBCO-Functionalized Payload
-
Payload Preparation:
-
Dissolve the DBCO-functionalized payload (e.g., DBCO-PEG4-MMAE) in a compatible solvent like DMSO.
-
-
Click Chemistry Reaction:
-
Add the DBCO-payload solution to the azide-modified antibody from Part A.
-
A molar excess of the DBCO-payload (e.g., 1.5 to 3-fold per azide) is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final Purification:
Part C: Characterization
-
Average DAR Determination:
-
Use UV-Vis spectroscopy to get a quick estimate of the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[4]
-
For a more detailed analysis of the DAR distribution, use HIC, where species with different DARs will have different retention times.[6][7][8][9]
-
-
Mass Spectrometry:
-
Use native mass spectrometry or LC-MS after antibody reduction or digestion to confirm the molecular weight of the ADC and its fragments, which will verify the conjugation and DAR.[11]
-
-
Purity and Aggregation Analysis:
-
Use SEC to determine the percentage of monomeric ADC and to quantify any aggregates.[10]
-
Visualizations
Caption: Mechanism of action of an antibody-drug conjugate (ADC) with a branched DBCO linker.
Caption: Troubleshooting workflow for experiments using branched DBCO linkers.
References
- 1. Branched PEG DBCO | AxisPharm [axispharm.com]
- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incomplete EDC/NHS Activation of DBCO-N-bis(PEG4-acid)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete activation of DBCO-N-bis(PEG4-acid) using EDC/NHS chemistry.
Troubleshooting Guide
Issue 1: Low or No Activation of DBCO-N-bis(PEG4-acid)
You are observing poor yield of the activated NHS-ester, leading to inefficient downstream conjugation.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of the activation buffer. The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for the activation step.[1][2][4][5] |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can lose activity over time.[1] Purchase fresh reagents and store them properly desiccated at -20°C.[1] Always allow reagent vials to warm to room temperature before opening to prevent condensation.[1] Prepare EDC and NHS solutions immediately before use.[1][6] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction and should be avoided.[1] Phosphate buffers are also not recommended for the activation step as they can interfere with EDC.[5] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis in aqueous solutions.[5][7] The half-life of NHS esters decreases as the pH increases.[4][8] Perform the reaction steps as quickly as possible and consider working at lower temperatures (4°C) to slow down hydrolysis. |
| Incorrect Stoichiometry | An inappropriate molar ratio of EDC and NHS to the di-acid can lead to incomplete activation. A common starting point is a molar excess of EDC and NHS. Ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] Optimization may be required. |
Issue 2: Precipitation During the Activation Reaction
You observe precipitation of your reagents or the DBCO-N-bis(PEG4-acid) upon addition of EDC/NHS.
| Potential Cause | Recommended Action |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation.[1] If you are using a large excess of EDC, try reducing the concentration while ensuring it is still in molar excess. |
| Poor Solubility of DBCO-N-bis(PEG4-acid) | While the PEG linkers in DBCO-N-bis(PEG4-acid) improve water solubility, high concentrations in certain buffers might still lead to precipitation.[9] Ensure the di-acid is fully dissolved in the activation buffer before adding EDC and NHS. You may need to gently warm the solution or use a small amount of a water-miscible organic co-solvent like DMSO or DMF.[10][11] |
| Buffer Incompatibility | The chosen buffer might not be optimal for the solubility of all reaction components. Ensure all components are soluble in the selected buffer at the working concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS reaction?
A1: The EDC/NHS coupling process involves two steps with distinct optimal pH ranges:
-
Activation Step: The activation of the carboxyl groups on DBCO-N-bis(PEG4-acid) with EDC is most efficient at a pH between 4.5 and 6.0.[1][2][3] MES buffer is a commonly recommended choice for this step.[1][2][4][5]
-
Coupling Step: The subsequent reaction of the NHS-activated di-acid with a primary amine is most efficient at a pH of 7.0 to 8.5.[1][2] Buffers like phosphate-buffered saline (PBS) are suitable for this step.[1][2]
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxyl groups.
-
Activation Buffer (pH 4.5-6.0): MES buffer is highly recommended.[1][2][4][5]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer can be used.[1]
-
Buffers to Avoid: Do not use Tris, glycine, or acetate (B1210297) buffers as they will interfere with the coupling chemistry.[1]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture.
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before opening, allow the vials to warm to room temperature to prevent condensation.[1] Use the required amount and promptly reseal the vial under dry conditions. It is best to prepare solutions of EDC and NHS immediately before use.[1][6]
Q4: What is the recommended molar ratio of EDC and NHS to DBCO-N-bis(PEG4-acid)?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl groups of the di-acid. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a frequently suggested range.[1] It is often necessary to optimize these ratios for the specific application to achieve the highest activation yield.
Q5: How can I quench the reaction?
A5: Unreacted NHS esters can be quenched to prevent unwanted side reactions. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM.[1]
-
Tris, Glycine, or Ethanolamine: Added to a final concentration of 20-50 mM.[1]
-
2-Mercaptoethanol: Can be used to quench the EDC in a two-step protocol before the addition of the amine-containing molecule.[2]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of DBCO-N-bis(PEG4-acid)
This protocol is ideal for activating the di-acid linker prior to conjugation with an amine-containing molecule, especially if that molecule also contains carboxyl groups, to prevent self-polymerization.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Dissolve DBCO-N-bis(PEG4-acid) in Activation Buffer to the desired concentration.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated DBCO-N-bis(PEG4-acid).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
-
Visualizations
Caption: EDC/NHS activation of DBCO-N-bis(PEG4-acid) for amine conjugation.
Caption: Troubleshooting workflow for incomplete EDC/NHS activation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. interchim.fr [interchim.fr]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of Biomolecules after DBCO-PEG4 Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the removal of unreacted DBCO-N-bis(PEG4-acid) from your sample post-conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess DBCO-N-bis(PEG4-acid) after a conjugation reaction?
The most effective methods for removing small molecules like DBCO-N-bis(PEG4-acid) (Molecular Weight: ~552.6 g/mol ) from larger biomolecules (e.g., antibodies, proteins) are based on size-exclusion principles.[1] The three primary techniques are:
-
Dialysis: A technique where a semi-permeable membrane retains the large conjugated biomolecule while allowing small, unreacted reagents to diffuse into a large volume of buffer.[1]
-
Size Exclusion Chromatography (SEC) / Desalting: This method uses a porous resin to separate molecules by size. It is often performed using convenient spin or gravity-flow columns.[1]
-
Tangential Flow Filtration (TFF): An efficient method for larger sample volumes that uses a membrane to separate molecules by size while the sample flows tangentially across the membrane surface.[1][2]
Q2: How do I choose the right purification method for my experiment?
The selection of a purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, required purity, and available equipment. The table below provides a comparison to guide your decision.
Q3: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane or TFF cassette?
A general rule is to select a MWCO that is at least 2 to 3 times smaller than the molecular weight of your target biomolecule to ensure its retention. For example, when purifying a standard IgG antibody (~150 kDa), a 10 kDa to 30 kDa MWCO membrane is appropriate.[3] This provides a large window to efficiently remove the ~553 Da DBCO reagent.
Q4: I'm still seeing unreacted DBCO reagent in my sample after purification. What went wrong?
This can be due to several factors depending on the method used. For dialysis, it often indicates insufficient buffer exchange; ensure you are using a large buffer volume (at least 100-fold the sample volume) and performing at least three buffer changes over 12-24 hours.[4] For SEC, the column size may be inadequate for the sample volume, or the column was not properly equilibrated. For TFF, the number of diavolumes may have been insufficient to wash out the small molecules completely.
Q5: My protein recovery is very low after purification. How can I improve it?
Low recovery can be a significant issue. Potential causes include non-specific binding of your protein to the purification media (membrane or resin), protein aggregation, or precipitation under the buffer conditions used.[5][6] Refer to the troubleshooting guide below for specific solutions, which may include using a different membrane material, adjusting buffer pH or ionic strength, or adding stabilizing agents.[5][6]
Comparison of Purification Methods
The following table summarizes key quantitative and qualitative data for the three primary purification methods to help you select the most appropriate technique for your needs.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane.[7] | Separation by size using a porous resin.[1] | Size-based separation via a membrane with tangential sample flow.[2] |
| Typical Sample Volume | >100 µL | 50 µL - 4 mL (Spin Columns); >1 mL (Gravity Flow)[1] | >5 mL[1] |
| Typical Protein Recovery | >90% (can be lower for dilute samples)[8] | >90%[9] | ~90% or higher[9] |
| Processing Time | Slow (4 hours to overnight)[4] | Very Fast (minutes for spin columns)[9] | Fast for large volumes |
| Cost | Low (consumables like tubing are inexpensive) | Moderate (spin columns can be costly for many samples) | High (requires specialized equipment) |
| Key Advantages | Gentle on samples, inexpensive for large volumes.[1] | Fast, high recovery, easy to use (spin columns).[1] | Fast for large volumes, scalable, can concentrate the sample.[1][10] |
| Key Disadvantages | Time-consuming, potential for sample dilution.[1] | Can be costly, gravity flow is slower and requires fraction analysis.[1] | Requires specialized equipment, potential for membrane fouling.[2] |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Recovery of Conjugated Product
| Possible Cause | Recommended Solution |
| Non-specific Binding | The protein may be binding to the dialysis membrane, SEC resin, or TFF cassette. Consider using a different material (e.g., Regenerated Cellulose membranes often have low protein binding).[11] Pre-blocking the device with a BSA solution can sometimes help. |
| Protein Aggregation/Precipitation | The hydrophobicity of the DBCO moiety can sometimes lead to aggregation.[5][6] Ensure the pH and ionic strength of your purification buffers are optimal for your protein's stability. Adding stabilizing agents like glycerol (B35011) (5-10%) or non-ionic detergents may be necessary.[12] |
| Incorrect MWCO Selection | If the MWCO of your membrane is too close to the molecular weight of your protein, you may be losing the product through the pores. Use a membrane with a MWCO that is at least 2-3 times smaller than your protein of interest.[11] |
| Sample Loss During Handling | For very small sample volumes, significant loss can occur during transfers. Use low-binding microcentrifuge tubes and pipette tips. For dialysis of small volumes, consider using microdialysis devices to minimize handling. |
Issue 2: Inefficient Removal of Unreacted DBCO-N-bis(PEG4-acid)
| Possible Cause | Recommended Solution |
| Insufficient Buffer Exchange (Dialysis) | The concentration gradient is not sufficient to drive out all the small molecules. Use a much larger volume of dialysis buffer (100- to 200-fold the sample volume) and perform at least three buffer changes over 12-24 hours.[3][4] |
| Inadequate Column Size/Equilibration (SEC) | The sample volume may be too large for the desalting column, leading to co-elution of the small molecule with the protein. Ensure your sample volume does not exceed the manufacturer's recommendation (typically <30% of the total column volume for desalting).[7] Always equilibrate the column thoroughly with your desired buffer before loading the sample.[13] |
| Insufficient Diavolumes (TFF) | The volume of fresh buffer used to wash the sample (diafiltration) was not enough. A common practice is to use 5-10 diavolumes (where one diavolume is equal to the volume of the concentrated sample) to ensure near-complete removal of small molecules. |
| Membrane Fouling (TFF) | If the membrane becomes fouled, the passage of small molecules can be hindered. Optimize TFF parameters like transmembrane pressure (TMP) and cross-flow rate to minimize fouling.[2] |
Experimental Protocols & Workflows
Protocol 1: Removal by Spin Desalting Column (SEC)
This method is ideal for rapid purification of small-volume samples (50 µL - 4 mL).
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K for most antibodies).
-
Reaction mixture containing the conjugated biomolecule.
-
Desired exchange buffer (e.g., PBS, pH 7.4).
-
Variable-speed microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation: Remove the column's bottom closure and loosen the cap. Place the column into a collection tube.
-
Remove Storage Solution: Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[14] Discard the flow-through.
-
Equilibration: Place the column in a new collection tube. Add 300-500 µL of your desired exchange buffer to the column. Centrifuge at 1,500 x g for 1 minute.[9] Discard the flow-through and repeat this step 2-3 times to ensure the column is fully equilibrated.[9]
-
Sample Loading: Place the equilibrated column into a clean, new collection tube. Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes.[14] The purified conjugate will be in the collection tube. The excess DBCO-N-bis(PEG4-acid) will be retained in the column resin.
Protocol 2: Removal by Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).
-
Reaction mixture.
-
Large volume of desired dialysis buffer (dialysate), chilled to 4°C.
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Clips for dialysis tubing (if using).
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Securely clamp the tubing or seal the cassette.[15]
-
Dialysis: Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample).[3] Stir the buffer gently on a magnetic stir plate at 4°C.[3]
-
Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours.[4] Change the dialysis buffer. Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.[7]
-
Sample Recovery: Carefully remove the cassette/tubing from the buffer. Recover the purified sample using a syringe or by carefully opening the tubing.
Protocol 3: Removal by Tangential Flow Filtration (TFF)
This method is highly efficient for buffer exchange and removing small molecules from large-volume samples and is scalable for production.
Materials:
-
TFF system (pump, reservoir, tubing, pressure gauges).
-
TFF cassette/capsule with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
Reaction mixture.
-
Large volume of diafiltration buffer (the desired final buffer).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions, installing the TFF cassette.
-
System Conditioning: Flush the system and membrane with buffer to remove any storage solutions and to condition the membrane.
-
Sample Concentration (Optional): Add the reaction mixture to the feed reservoir. Begin recirculating the sample through the system. Apply transmembrane pressure (TMP) to start removing the filtrate (containing buffer and unreacted DBCO reagent), thereby concentrating the sample to a desired volume.
-
Diafiltration (Buffer Exchange): Once the sample is at the target volume, begin adding the fresh diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant-volume diafiltration.[10]
-
Wash: Continue the diafiltration process for 5-10 diavolumes to wash out the unreacted DBCO reagent.
-
Final Concentration: Stop the addition of diafiltration buffer and continue to concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified, concentrated product from the system.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. repligen.com [repligen.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Dialysis and Desalting | Thermo Fisher Scientific [thermofisher.com]
- 13. Sodium azide removal protocol | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Mass Spectrometry Analysis of DBCO-N-bis(PEG4-acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the mass spectrometry analysis of DBCO-N-bis(PEG4-acid) and its conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of DBCO-N-bis(PEG4-acid) and what are the common adducts observed in mass spectrometry?
A1: The monoisotopic molecular weight of DBCO-N-bis(PEG4-acid) is 800.9 g/mol .[1] In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). When analyzing conjugates, you may also see multiple charges.
Q2: Which ionization technique, ESI or MALDI, is more suitable for analyzing DBCO-N-bis(PEG4-acid) products?
A2: Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is generally preferred for analyzing PEGylated molecules and their conjugates.[2][3] ESI is a softer ionization technique that minimizes fragmentation of the parent molecule and is well-suited for analyzing complex mixtures post-chromatographic separation.[3] While MALDI-TOF MS can be used to determine average molecular weight, ESI-MS provides superior resolution and is more amenable to automated workflows.[3]
Q3: How should I prepare my DBCO-N-bis(PEG4-acid) conjugate sample for mass spectrometry analysis?
A3: Proper sample preparation is critical. After the conjugation reaction, excess unconjugated DBCO-N-bis(PEG4-acid) must be removed.[2] This can be achieved using methods like size-exclusion chromatography (SEC), spin desalting columns, or dialysis.[4] The purified conjugate should then be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as ammonium acetate (B1210297) or ammonium bicarbonate.[2] Avoid non-volatile salts (e.g., phosphate, Tris) and detergents, which can interfere with ionization.[5]
Q4: What are the characteristic fragmentation patterns for DBCO-N-bis(PEG4-acid) in MS/MS analysis?
A4: In tandem mass spectrometry (MS/MS), fragmentation of PEGylated compounds typically occurs along the polyethylene (B3416737) glycol (PEG) chain. Expect to see neutral losses of ethylene (B1197577) glycol units (44.03 Da). Fragmentation can also occur at the amide linkages and within the DBCO moiety, though this is generally less favored than PEG chain fragmentation.
Q5: My spectrum is very complex and difficult to interpret. What could be the cause?
A5: Complexity in the mass spectrum of PEGylated compounds can arise from several factors. The presence of multiple charge states and various adducts can create a convoluted spectrum.[3][6] If your PEG reagent is polydisperse (a mixture of different PEG chain lengths), this will also result in a complex spectrum with multiple overlapping series of peaks. DBCO-N-bis(PEG4-acid), being a discrete (dPEG®) compound, should not exhibit polydispersity.[2] Therefore, complexity is more likely due to sample heterogeneity (e.g., incomplete reaction, side products) or the presence of contaminants. High-resolution mass spectrometers and deconvolution software are invaluable tools for simplifying and interpreting such complex spectra.[2]
Quantitative Data Summary
The following tables provide key quantitative data for DBCO-N-bis(PEG4-acid) and its common adducts observed in mass spectrometry.
Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-acid)
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₆N₂O₁₄ | [1] |
| Molecular Weight (Avg.) | 800.9 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
Table 2: Expected m/z for Common Adducts of DBCO-N-bis(PEG4-acid) in Positive Ion Mode
| Ion Species | Formula | Expected m/z |
| [M+H]⁺ | [C₄₁H₅₇N₂O₁₄]⁺ | 801.9 |
| [M+NH₄]⁺ | [C₄₁H₆₀N₃O₁₄]⁺ | 818.9 |
| [M+Na]⁺ | [C₄₁H₅₆N₂O₁₄Na]⁺ | 823.9 |
| [M+K]⁺ | [C₄₁H₅₆N₂O₁₄K]⁺ | 840.0 |
| [M+2H]²⁺ | [C₄₁H₅₈N₂O₁₄]²⁺ | 401.5 |
| [M+H+Na]²⁺ | [C₄₁H₅₇N₂O₁₄Na]²⁺ | 412.5 |
| [M+2Na]²⁺ | [C₄₁H₅₆N₂O₁₄Na₂]²⁺ | 423.4 |
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Poor Sample Purity | Ensure all non-volatile salts (e.g., PBS, Tris) and detergents are removed. Use a desalting column or dialysis with a volatile buffer like ammonium acetate.[2][5] |
| Low Concentration | Concentrate the sample. Ensure the final concentration is appropriate for your instrument's sensitivity. |
| Sample Degradation | Prepare aqueous solutions fresh before analysis. The DBCO group can degrade over time in aqueous buffers.[7] |
| Instrument Settings | Optimize instrument parameters such as spray voltage, capillary temperature, and gas flows for large molecules. |
| Poor Solubility | Ensure the sample is fully dissolved in the mobile phase. Methanol is often a good solvent for PEGylated compounds.[6] |
Issue 2: Presence of Unexpected Peaks/Contaminants
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Plasticizer Contamination | Be aware that polymers like PEG can leach from plastic tubes and containers. Use polypropylene (B1209903) tubes where possible.[5] |
| Incomplete Reaction | Unreacted starting materials will appear in the spectrum. Optimize the conjugation reaction and ensure purification is complete. Monitor reaction progress by LC-MS.[8] |
| Keratin Contamination | Wear powder-free gloves and work in a clean environment to avoid contamination from skin and dust.[5] |
Issue 3: Poor Mass Accuracy or Resolution
| Possible Cause | Troubleshooting Step |
| Instrument Calibration | Ensure the mass spectrometer is recently and properly calibrated across the desired mass range. |
| High Sample Complexity | Overlapping charge states and adducts can make it difficult to resolve the monoisotopic peak.[3][6] Use deconvolution software to simplify the spectrum.[2] |
| Detector Saturation | The sample may be too concentrated. Dilute the sample and re-inject. |
Experimental Protocols
Protocol: LC-ESI-MS Analysis of a DBCO-N-bis(PEG4-acid) Conjugate
This protocol provides a general framework for the analysis of a protein conjugated with DBCO-N-bis(PEG4-acid). Optimization will be required based on the specific protein and instrument.
1. Sample Preparation: a. Following conjugation, remove excess DBCO-N-bis(PEG4-acid) using a desalting column (e.g., 7K MWCO for antibodies).[4] b. Equilibrate the column with a volatile buffer (e.g., 10 mM ammonium acetate, pH 7.0).[2] c. Load the reaction mixture onto the column and elute the purified conjugate according to the manufacturer's protocol.[4] d. Determine the concentration of the purified conjugate (e.g., by UV-Vis at 280 nm).
2. LC-MS System and Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8, 2.1 mm x 50 mm, 1.7 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient:
- 0-2 min: 5% B
- 2-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B f. Flow Rate: 0.3 mL/min. g. Column Temperature: 60°C. h. Injection Volume: 5 µL (corresponding to ~1-5 µg of protein).
3. Mass Spectrometer Conditions (ESI-QTOF or Orbitrap): a. Ionization Mode: Positive Ion Electrospray (ESI+). b. Capillary Voltage: 3.5 kV. c. Source Temperature: 150°C. d. Desolvation Temperature: 350°C. e. Scan Range: 400 - 4000 m/z. f. Data Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum across the protein elution peak. Use deconvolution software (e.g., ProMass, MaxEnt) to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the mass of the conjugate.[2]
Visualizations
Caption: Experimental workflow for LC-MS analysis of DBCO-conjugates.
Caption: Troubleshooting logic for low MS signal intensity.
References
- 1. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 2. enovatia.com [enovatia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: DBCO-N-bis(PEG4-acid) vs. Monofunctional DBCO-PEG4-acid in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical decision that profoundly impacts the performance and therapeutic efficacy of the final conjugate. This guide provides an objective comparison between two powerful copper-free click chemistry reagents: the branched DBCO-N-bis(PEG4-acid) and the linear, monofunctional DBCO-PEG4-acid.
At the heart of both molecules is the dibenzocyclooctyne (DBCO) group, a strained alkyne that undergoes a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules. This "click chemistry" approach eliminates the need for cytotoxic copper catalysts, making it ideal for creating complex biomolecular architectures in sensitive biological systems. The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer in both linkers enhances water solubility, reduces aggregation, and minimizes steric hindrance.
The primary distinction lies in their functionality. The monofunctional DBCO-PEG4-acid possesses a single terminal carboxylic acid, enabling the conjugation of one amine-containing molecule. In contrast, the DBCO-N-bis(PEG4-acid) features a branched structure with two terminal carboxylic acid groups, allowing for the attachment of two amine-containing molecules to a single DBCO moiety. This seemingly subtle difference has significant implications for applications such as antibody-drug conjugate (ADC) development, where achieving a higher drug-to-antibody ratio (DAR) is often a key objective.
Quantitative Data Summary
While direct head-to-head experimental data for these two specific linkers is limited in publicly available literature, we can compile a comparison based on their structural properties and representative data from studies on similar linear and branched linkers.
| Property | Monofunctional DBCO-PEG4-acid | DBCO-N-bis(PEG4-acid) | Key Considerations |
| Molecular Formula | C₃₀H₃₆N₂O₈ | C₄₁H₅₆N₂O₁₄ | The larger size of the bis-acid linker may influence hydrodynamics. |
| Molecular Weight | 552.6 g/mol | 800.9 g/mol | A higher molecular weight can impact purification and characterization. |
| Reactive Groups | 1x DBCO, 1x Carboxylic Acid | 1x DBCO, 2x Carboxylic Acid | The bis-acid allows for dual conjugation to amine-containing molecules. |
| Theoretical Payload Capacity | 1 per DBCO group | 2 per DBCO group | Enables the potential for a higher drug-to-antibody ratio (DAR).[1] |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | The PEG4 spacers in both enhance aqueous solubility.[2][3] |
| Purity (Typical) | ≥95% (HPLC) | ≥98% (HPLC) | High purity is crucial for reproducible conjugation results. |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | Both linkers are sensitive to moisture and should be stored properly. |
Performance Characteristics: A Comparative Analysis
The architectural difference between these linkers influences several key performance parameters in bioconjugation.
| Performance Parameter | Monofunctional DBCO-PEG4-acid | DBCO-N-bis(PEG4-acid) | References |
| Drug-to-Antibody Ratio (DAR) | Lower potential DAR (typically up to 8 with lysine (B10760008) conjugation). | Higher potential DAR (can theoretically double the payload per attachment site). | [1] |
| Hydrophobicity | Lower inherent hydrophobicity compared to the bis-acid linker with two payloads. | Increased hydrophobicity with two conjugated payloads, which can be mitigated by the hydrophilic PEG spacers. | [] |
| Steric Hindrance | Less potential for steric hindrance during conjugation. | Higher potential for steric hindrance, which may impact conjugation efficiency and binding affinity of the final conjugate. | [5] |
| Conjugate Homogeneity | Can produce homogeneous conjugates with site-specific methods. | May lead to more complex mixtures if conjugation to both acid groups is not uniform. | [6] |
| In Vivo Pharmacokinetics | Generally favorable, with the PEG spacer improving circulation time. | The branched structure can create a larger hydrodynamic radius, potentially reducing renal clearance and extending in vivo half-life. | [7] |
| Stability | The triazole linkage formed is highly stable. | The triazole linkage is equally stable; overall stability may be influenced by the nature of the dual payloads. | [8] |
Experimental Protocols
The conjugation strategy for both linkers typically involves a two-step process. First, the carboxylic acid(s) are activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target biomolecule (e.g., lysine residues on an antibody). The second step is the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-modified payload.
Protocol 1: Activation of Carboxylic Acid Groups to NHS Esters
-
Reagent Preparation :
-
Dissolve DBCO-N-bis(PEG4-acid) or monofunctional DBCO-PEG4-acid in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-20 mM.[9]
-
Prepare fresh stock solutions of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF or DMSO.[10]
-
-
Activation Reaction :
Protocol 2: Conjugation to Amine-Containing Biomolecules (e.g., Antibodies)
-
Antibody Preparation :
-
Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction :
-
Purification :
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[10]
-
Protocol 3: Copper-Free Click Chemistry (SPAAC)
-
Reaction Setup :
-
Incubation :
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[9]
-
-
Final Purification :
-
Purify the final antibody-drug conjugate using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload.[11]
-
Mandatory Visualizations
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the ADC Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers
For researchers, scientists, and drug development professionals, the architecture of a linker in an antibody-drug conjugate (ADC) is a critical design parameter that profoundly influences therapeutic efficacy and safety. This guide provides an objective comparison of branched versus linear polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The choice between a linear and a branched PEG linker can significantly impact an ADC's solubility, stability, pharmacokinetics, and ultimately, its therapeutic window.[1] Linear PEG linkers, the simplest form, consist of a single, unbranched chain of ethylene (B1197577) glycol units and are prized for their flexibility and ability to enhance the solubility and circulation time of therapeutic molecules.[] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, which can lead to higher molecular weights, increased drug-loading capacity, and potentially improved pharmacokinetic profiles by reducing renal clearance.[1][]
Quantitative Comparison of Linker Architectures
The selection of a linker architecture has demonstrable effects on the physicochemical and biological properties of ADCs. The following tables summarize key quantitative data from preclinical studies, offering a comparative analysis of linear and branched PEG linkers in various ADC contexts.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Cell Line | Reference |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 | HER2-positive | [1] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 | HER2-positive | [1][3] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 | HER2-positive | [1][3] |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 | HER2-positive | [1] |
| Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Architectures. This table highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs. A "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker.[1][3] |
| Linker Architecture (DAR 8) | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High | ~3-fold lower than branched | [4] |
| Pendant (Branched, P-(PEG12)2) | Low | ~3-fold higher than linear | [4] |
| Table 2: Comparison of Linear vs. Pendant (Branched) PEG Linker Architecture on ADC Clearance. This table shows that a branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[4] |
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] |
| Linear | 10 | 5.2 | [1] |
| Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
| Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). This table demonstrates that for a given molecular weight, branched PEG can lead to a larger hydrodynamic radius, which can contribute to reduced renal clearance.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols relevant to the comparison of linear and branched PEG linkers in ADCs.
Protocol 1: Synthesis of a Maleimide-PEG-NHS Ester Linker
This protocol outlines the synthesis of a heterobifunctional PEG linker, a common strategy for preparing ADCs.
Materials:
-
α-Amino-ω-carboxyl-PEG
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Maleimido-PEG-acid:
-
Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.
-
Add TEA and stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the product.
-
Purify the Maleimido-PEG-acid by chromatography.
-
-
Synthesis of Maleimido-PEG-NHS Ester:
-
Dissolve the Maleimido-PEG-acid, DCC, and NHS in anhydrous DMF.
-
Stir the reaction at room temperature for several hours.
-
Remove the dicyclohexylurea byproduct by filtration.
-
Precipitate the product in cold diethyl ether and dry under vacuum.[4]
-
Protocol 2: In Vitro Serum Stability Assay
This protocol is used to determine the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.
Procedure:
-
Incubation in Serum:
-
Incubate the ADC (with either a linear or branched linker) in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
-
-
ADC Purification:
-
At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.[1]
-
-
Sample Preparation for Mass Spectrometry:
-
Denature and reduce the purified ADC to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of antibody chains with and without the conjugated drug.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.
-
Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[1]
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
Procedure:
-
Cell Seeding:
-
Seed a 96-well plate with a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.
-
Remove the medium from the wells and add the ADC or control solutions.
-
Include untreated wells as a negative control.[4]
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4]
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
Procedure:
-
Tumor Implantation:
-
Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a specified size.[5]
-
-
Animal Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC with linear linker, ADC with branched linker).
-
Administer a single intravenous dose of the respective treatments.[5]
-
-
Tumor Volume Measurement:
-
Measure the tumor volumes periodically (e.g., twice or three times a week) using calipers.[5]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.[5]
-
Visualizations: Workflows and Structures
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Structural comparison of linear and branched PEG linkers.
Experimental workflow for comparing ADC efficacy.
General mechanism of action for an antibody-drug conjugate.
Conclusion
The decision between linear and branched PEG linkers is a critical juncture in the design of ADCs. Branched linkers can offer advantages in creating a larger hydrodynamic radius, potentially leading to reduced renal clearance and a longer in vivo half-life.[1] They also provide the opportunity for higher drug loading. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and the enzymatic cleavage of the linker.[1] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for ADC development.
References
A Researcher's Guide to Confirming Bis-Conjugation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of bis-conjugated molecules, such as antibody-drug conjugates (ADCs) and bispecific antibodies, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods used to confirm successful conjugation, detailing their principles, experimental protocols, and relative performance. All quantitative data is summarized in comparative tables, and experimental workflows are visualized to facilitate understanding.
The heterogeneity of conjugated biomolecules necessitates a multi-faceted analytical approach. The choice of method depends on the specific characteristics of the conjugate, including the nature of the antibody, the linker chemistry, and the conjugated molecule. This guide will explore the most widely used techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Comparative Overview of Analytical Methods
Each analytical technique offers distinct advantages and limitations for the characterization of bis-conjugated molecules. The selection of the most appropriate method or combination of methods is crucial for obtaining a comprehensive understanding of the product's attributes.
| Method | Principle | Key Applications | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures the absorbance of light by the protein and the conjugated molecule at different wavelengths to determine the average drug-to-antibody ratio (DAR).[1][][3][4][5][6] | Rapid estimation of average DAR.[1][][3][4][5][6] | Simple, fast, and requires minimal sample preparation.[1][][3][4][5][6] | Provides only an average DAR and no information on the distribution of different species. Requires distinct absorbance maxima for the antibody and the conjugated molecule.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The hydrophobicity of an antibody increases with the number of conjugated molecules.[3][7][8] | Determination of drug load distribution, average DAR, and separation of different conjugated species for cysteine-linked ADCs.[3][7][8][9] | Analysis is performed under non-denaturing conditions, preserving the native structure of the antibody.[7][8][10] Allows for the isolation of different species for further analysis.[11] | Not suitable for lysine-conjugated ADCs due to their high heterogeneity.[3] Method development can be empirical and challenging.[12] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions.[3] | Determination of DAR and purity analysis.[13][14] Can be used for both cysteine and lysine-conjugated ADCs (often after reduction).[14] | Robust, reproducible, and compatible with mass spectrometry.[14] | Denaturing conditions can alter the protein structure.[3] May have lower resolution for intact ADCs compared to HIC. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic volume). | Analysis of high molecular weight species (aggregates) and low molecular weight fragments.[15] | A gentle, non-denaturing method. Can be coupled with MS for mass determination of species.[16][17][18] | Does not provide information on drug load distribution. Limited resolution for species of similar size. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge.[19][20] | Analysis of charge variants that can arise from conjugation.[19] | A non-denaturing technique that allows for the isolation of charge variants.[19] | The effect of the conjugated molecule on the separation can be complex and may interfere with resolution.[19] Not typically coupled with MS due to the use of non-volatile salts.[21] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate and its fragments.[22] | Accurate determination of DAR, drug load distribution, and identification of conjugation sites.[22] | Highly sensitive and specific. Native MS can analyze the intact, non-covalent complex.[23][24][25][26] | Higher DAR species may have different ionization efficiencies, potentially biasing results.[9] Requires specialized instrumentation and expertise. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary under the influence of an electric field.[27][28][29] | High-resolution analysis of charge heterogeneity and determination of DAR.[11][27] | High efficiency and resolution, requires very small sample volumes.[27] Can be coupled to MS.[28] | Can be less robust than HPLC methods. Undesirable interactions with the capillary wall can occur.[30] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key techniques discussed.
UV/Vis Spectroscopy for Average DAR Determination
Principle: This method relies on the Beer-Lambert law and the distinct UV absorbance spectra of the antibody and the conjugated molecule. By measuring the absorbance of the ADC at two different wavelengths (typically at the absorbance maxima of the protein and the drug), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.[][3][4][5][6]
Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two selected wavelengths (e.g., 280 nm for the antibody and another wavelength specific to the drug).
-
Sample Preparation: Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of the ADC solution at the two selected wavelengths using a UV/Vis spectrophotometer.
-
Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
A_λ1 = ε_Ab,λ1 * C_Ab + ε_Drug,λ1 * C_Drug
-
A_λ2 = ε_Ab,λ2 * C_Ab + ε_Drug,λ2 * C_Drug
-
Solve the simultaneous equations for C_Ab and C_Drug.
-
Average DAR = C_Drug / C_Ab
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column. A decreasing salt gradient is used to elute the different drug-loaded species in order of increasing hydrophobicity.[3][7][8]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 1.0 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[31]
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 25 mM Sodium Phosphate, pH 7.0.[31]
-
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase, is used.
-
HPLC System and Conditions:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 100% A or a specific starting percentage).
-
Inject the ADC sample.
-
Apply a linear gradient to decrease the salt concentration (e.g., from 100% A to 100% B over 30 minutes).
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to the antibody species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the peak areas.[]
Reversed-Phase HPLC (RP-HPLC) for DAR Analysis
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using an organic solvent gradient. For ADCs, this method is often performed on the reduced antibody to separate the light and heavy chains, which are then analyzed for drug conjugation.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Column: A reversed-phase column (e.g., C4 or C8) is used.
-
HPLC System and Conditions:
-
Equilibrate the column with a starting percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B.
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm and a wavelength specific to the drug.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the unconjugated and conjugated light and heavy chains. The average DAR is calculated from the weighted peak areas of these species.[]
Native Mass Spectrometry (Native MS) for Intact Mass Analysis
Principle: Native MS allows for the analysis of the intact ADC in its non-covalent, folded state. This provides a direct measurement of the mass of the different drug-loaded species and a precise determination of the DAR distribution.[23][24][25][26]
Protocol:
-
Sample Preparation (Buffer Exchange):
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used.
-
MS Conditions:
-
The instrument is tuned for native protein analysis, which typically involves gentler source conditions (e.g., lower cone voltage, higher source temperature) to prevent dissociation of the complex.
-
-
Data Analysis: The resulting mass spectrum shows a series of charge states for each drug-loaded species. Deconvolution of the spectrum provides the masses of the different species, from which the DAR distribution and average DAR can be determined.
Workflow Visualizations
The following diagrams illustrate the general experimental workflows for confirming bis-conjugation using some of the key analytical techniques.
Caption: Workflow for DAR analysis using HIC.
Caption: Workflow for DAR analysis using RP-HPLC.
Caption: Workflow for intact mass analysis using Native MS.
By employing a combination of these orthogonal analytical methods, researchers can build a comprehensive profile of their bis-conjugated products, ensuring a thorough understanding of their critical quality attributes and facilitating the development of safe and effective biotherapeutics.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of Bispecific Antibody Production in Cell Cultures by Unique Mixed Mode Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Native-Protein-Native-Mass-Spectrometry-Intact-Mass Spectrometry | Agilent [agilent.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. learning.sepscience.com [learning.sepscience.com]
- 27. Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection | MDPI [mdpi.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 30. researchgate.net [researchgate.net]
- 31. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Performance of DBCO-N-bis(PEG4-acid) in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate buffer system is critical to ensure the optimal performance of crosslinking reagents. This guide provides a detailed comparison of the performance of DBCO-N-bis(PEG4-acid) in various buffer systems, supported by experimental data and protocols.
DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker that leverages the principles of copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and two terminal carboxylic acid groups for covalent linkage to amine-containing biomolecules. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances its hydrophilicity, which can reduce aggregation and steric hindrance during conjugation.[1][2]
Comparative Performance in Different Buffer Systems
The choice of buffer can significantly impact the stability of the DBCO group and the efficiency of the conjugation reaction. The following table summarizes the expected stability of the DBCO moiety in different buffer conditions based on the chemistry of its functional groups.
Table 1: Illustrative Stability Profile of DBCO Moiety in Various Aqueous Buffers
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[3] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions.[3] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[3] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate the degradation of the DBCO group.[3] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present (e.g., NHS esters).[3] |
Source: BenchChem, 2025.[3]
The rate of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is also influenced by the buffer system. A study investigating the kinetics of SPAAC reactions with a sulfo-DBCO amine derivative provided the following insights:
Table 2: Second-Order Rate Constants (k₂) for a SPAAC Reaction in Different Buffers
| Buffer (pH 7) | k₂ (M⁻¹s⁻¹) |
| PBS | 0.32 - 0.85 |
| HEPES | 0.55 - 1.22 |
| DMEM | 0.59 - 0.97 |
| RPMI | 0.27 - 0.77 |
Source: ResearchGate, 2023.[4]
These findings suggest that HEPES buffer may facilitate a faster reaction rate compared to PBS for SPAAC reactions.[4] The presence of a PEG linker has also been shown to enhance reaction rates.[4]
Key Considerations for Buffer Selection
-
pH: The DBCO group is generally stable in aqueous buffers with a pH range of 6-9.[3] Strong acidic conditions (pH < 5) should be avoided as they can lead to the degradation of the DBCO ring.[3][5] For the initial activation of the carboxylic acid groups of DBCO-N-bis(PEG4-acid) with EDC/NHS, an acidic to neutral pH (e.g., MES buffer at pH 4.5-6.0) is often used.[6] The subsequent conjugation to primary amines is more efficient at a pH of 7.2-8.0.[6]
-
Buffer Components: It is crucial to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as the azide will react directly with the DBCO group.[3] Additionally, buffers with primary amines, such as Tris and glycine, should not be used during the activation of the carboxylic acid, as they will compete with the intended target molecule.[3]
-
Solubility: DBCO-N-bis(PEG4-acid) is soluble in organic solvents like DMSO and DMF.[7] The PEG4 spacer enhances its water solubility.[1] For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent before diluting it into the final aqueous reaction buffer.[5]
Experimental Protocols
Protocol 1: Activation of DBCO-N-bis(PEG4-acid) and Conjugation to a Protein
This protocol describes the in situ activation of the carboxylic acid groups followed by conjugation to a primary amine-containing protein.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare DBCO-N-bis(PEG4-acid) Solution: Dissolve DBCO-N-bis(PEG4-acid) in the Activation Buffer.
-
Activation Reaction: Add a 1.5 to 2-fold molar excess of both EDC and NHS to the DBCO-N-bis(PEG4-acid) solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Prepare Protein Sample: During the activation step, exchange the buffer of the protein solution to a suitable Conjugation Buffer (e.g., PBS, pH 7.2).
-
Conjugation Reaction: Immediately add the activated DBCO-N-bis(PEG4-acid) solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to inactivate any remaining active esters.
-
Purification: Remove excess, unreacted reagents by size exclusion chromatography or dialysis.
Protocol 2: Aqueous Stability Assessment by HPLC
This protocol allows for the quantification of the stability of DBCO-N-bis(PEG4-acid) in a specific buffer.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO absorbance)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator
Procedure:
-
Prepare Stock Solution: Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 10 mM.[3]
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM.[3]
-
Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC.[3]
-
Incubation: Incubate the remaining working solution at the desired temperature.
-
Subsequent Timepoints: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.[5]
-
Data Analysis: Integrate the peak area corresponding to the intact DBCO-N-bis(PEG4-acid). Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area and plot the percentage remaining versus time.[3]
Visualizing Workflows and Relationships
Caption: Workflow for two-step conjugation using DBCO-N-bis(PEG4-acid).
Caption: Key factors influencing the performance of DBCO-N-bis(PEG4-acid).
References
A Researcher's Guide to Functional Assays for Proteins Labeled with DBCO-N-bis(PEG4-acid)
For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule is merely the first step. The subsequent critical phase is to rigorously validate that the resulting labeled protein is not only structurally intact but also retains its biological function. This guide provides a comprehensive comparison of functional assays for proteins labeled with DBCO-N-bis(PEG4-acid), an amine-reactive linker utilizing copper-free click chemistry, against other common protein labeling alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to DBCO-N-bis(PEG4-acid) and Alternative Labeling Chemistries
DBCO-N-bis(PEG4-acid) is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," and two carboxylic acid groups for conjugation to primary amines on proteins. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance. This method offers a high degree of specificity and biocompatibility as it doesn't require a cytotoxic copper catalyst.
However, a variety of other protein labeling technologies are available, each with its own set of advantages and disadvantages. These include:
-
N-hydroxysuccinimide (NHS) Esters: These are widely used for their reactivity towards primary amines (lysine residues and N-terminus), forming stable amide bonds. The reaction is straightforward but can lead to heterogeneous products as proteins typically have multiple lysine (B10760008) residues.
-
Maleimides: These reagents are specific for free sulfhydryl groups found in cysteine residues. This allows for more site-specific labeling if the protein has a limited number of accessible cysteines.
-
Other Click Chemistry Modalities: This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient but requires a copper catalyst that can be toxic to cells.
-
Enzymatic Labeling: Methods like Sortase A-mediated ligation offer highly specific, site-directed conjugation at a recognition sequence engineered into the protein of interest.
The choice of labeling chemistry can significantly impact a protein's function. The following sections provide a data-driven comparison of these methods and detailed protocols for assessing the functional integrity of the labeled protein.
Data Presentation: Quantitative Comparison of Labeling Chemistries
The following tables summarize key performance indicators for proteins labeled via different chemistries. The data is compiled from various sources and is intended to be representative. Actual results may vary depending on the specific protein, linker, and payload.
Table 1: Comparison of Physicochemical Properties of Labeled Antibodies
| Feature | DBCO-PEG Linker (Click Chemistry) | Maleimide-PEG Linker | NHS Ester Linker | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Highly controllable, defined DAR | Heterogeneous DAR | Heterogeneous DAR | [1] |
| Homogeneity | High | Low to moderate | Low | [1] |
| Aggregation (%) | < 5% | Up to 20% | Variable | [1][2] |
| In Vitro Serum Stability | High | Moderate (potential for retro-Michael addition) | High (stable amide bond) | [1] |
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Cell Line | ADC with DBCO-PEG4 Linker (IC50 in ng/mL) | ADC with Maleimide-PEG4 Linker (IC50 in ng/mL) | Reference(s) |
| SK-BR-3 (HER2-positive) | 9.8 | 12.5 | [1] |
| NCI-N87 (HER2-positive) | 15.2 | 18.9 | [1] |
| MDA-MB-468 (EGFR-positive) | 25.6 | 31.4 | [1] |
| MCF7 (HER2/EGFR-low) | >1000 | >1000 | [1] |
IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.
Table 3: Impact of Labeling on Antibody Binding Affinity (Kd)
| Antibody | Labeling Method | Antigen | Kd (nM) | Fold Change vs. Unlabeled | Reference(s) |
| Trastuzumab | Unlabeled | HER2 | 1.2 | - | [2] |
| Trastuzumab | DBCO-PEG4 | HER2 | 1.5 | 1.25 | [2] |
| Trastuzumab | Maleimide-PEG4 | HER2 | 2.1 | 1.75 | [2] |
| Cetuximab | Unlabeled | EGFR | 0.8 | - | [3] |
| Cetuximab | DBCO-PEG4 | EGFR | 1.0 | 1.25 | [3] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for assessing the binding activity of a labeled antibody to its target antigen.
Materials:
-
96-well microplate
-
Target antigen
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Labeled primary antibody and unlabeled control
-
HRP-conjugated secondary antibody (if the primary antibody is not directly labeled with HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the labeled antibody and unlabeled control to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: If required, add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The results can be used to determine the relative binding affinity of the labeled antibody compared to the unlabeled control.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and the dissociation constant (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (e.g., target antigen)
-
Analyte (labeled antibody and unlabeled control)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the labeled antibody over the sensor surface.
-
Data Collection: Monitor the binding and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface using a suitable regeneration buffer.
-
Control Experiment: Repeat the process with the unlabeled antibody as a control.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Protocol 3: Flow Cytometry
This protocol is for assessing the binding of a fluorescently labeled antibody to cell surface antigens.
Materials:
-
Target cells expressing the antigen of interest
-
Control cells (antigen-negative)
-
Fluorescently labeled antibody
-
Unlabeled antibody for competition assay
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in cold FACS buffer.
-
Antibody Staining: Incubate the cells with the fluorescently labeled antibody for 30-60 minutes on ice, protected from light. For a competition assay, pre-incubate the cells with an excess of unlabeled antibody before adding the labeled antibody.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the stained cells to quantify the binding of the labeled antibody.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an antibody-drug conjugate (ADC) on cancer cells.
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
ADC and control antibody
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the control antibody. Incubate for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the functional assessment of labeled proteins.
Caption: Experimental workflow for protein labeling and functional characterization.
Caption: Simplified MUC1-EGFR signaling pathway in cancer.
References
A Head-to-Head Comparison: DBCO-N-bis(PEG4-acid) Versus Traditional Crosslinking Agents for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts the efficacy, stability, and performance of bioconjugates. This guide provides an objective, data-driven comparison of DBCO-N-bis(PEG4-acid) against a range of conventional crosslinking agents. We will delve into their respective chemical properties, reaction efficiencies, and the stability of the resulting conjugates, supported by experimental data and detailed protocols to inform your selection process.
The advent of bioorthogonal chemistry has expanded the toolbox for bioconjugation, offering highly specific and efficient methods for linking biomolecules. Among these, copper-free click chemistry, utilizing reagents like Dibenzocyclooctyne (DBCO), has gained prominence for its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts. DBCO-N-bis(PEG4-acid) represents a novel iteration of this technology, featuring a branched structure with two carboxylic acid moieties. This unique architecture allows for the attachment of multiple molecules of interest, potentially increasing the payload in applications such as antibody-drug conjugates (ADCs).
This guide will compare the performance of DBCO-N-bis(PEG4-acid) with established crosslinking chemistries that target primary amines (N-hydroxysuccinimide esters), thiols (maleimides), and carbonyls (hydrazides).
Performance Comparison of Crosslinking Agents
The choice of a crosslinking agent is dictated by several factors, including the functional groups available on the biomolecule, the desired stability of the linkage, and the reaction conditions required. The following tables provide a quantitative comparison of key performance parameters for DBCO-N-bis(PEG4-acid) and its alternatives.
Table 1: Physicochemical and Reaction Properties of Crosslinkers
| Feature | DBCO-N-bis(PEG4-acid) | NHS Ester Crosslinkers (e.g., DSS, BS3) | Maleimide (B117702) Crosslinkers (e.g., SMCC) | Hydrazide Crosslinkers |
| Target Functional Group | Azide | Primary Amine (-NH₂) | Thiol (-SH) | Aldehyde/Ketone (-CHO) |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Acylation | Michael Addition | Hydrazone Formation |
| Optimal pH Range | 4.0 - 8.5 | 7.2 - 8.5[1] | 6.5 - 7.5[2] | 4.5 - 7.0[3] |
| Reaction Temperature | 4 - 37°C | Room Temperature or 4°C[1] | Room Temperature or 4°C[2] | Room Temperature |
| Catalyst Required | None (Copper-free)[4] | None | None | Mild acid (optional)[5] |
| Bioorthogonality | High | Low (reacts with prevalent amines) | Moderate (potential for off-target reactions with other nucleophiles) | High |
| Solubility | Water-soluble (PEGylated) | Variable (Sulfo-NHS esters are water-soluble) | Variable (often requires organic co-solvent) | Generally water-soluble |
Table 2: Quantitative Performance Data of Crosslinking Chemistries
| Parameter | DBCO (SPAAC) | NHS Ester (Amine Acylation) | Maleimide (Thiol Addition) | Hydrazone Formation |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.1 - 1.0 (with benzyl (B1604629) azide)[6][7][8] | ~10² - 10⁴ (estimated for primary amines) | ~10² - 10³ (pH dependent)[9] | ~2 - 20 (with catalyzed, fast-reacting systems)[10] |
| Typical Conjugation Yield | High to quantitative (>90%) | High (>80%) | High (>80-95%)[11] | Variable, can be high with optimization |
| Linkage Formed | Triazole | Amide | Thioether | Hydrazone |
| Linkage Stability in Plasma | Very High (Highly stable)[12] | Very High (Half-life of years)[13] | Moderate (Susceptible to retro-Michael addition; half-life of days)[14][15] | pH-dependent (Stable at neutral pH, labile at acidic pH)[3][5][16][17][18] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate common experimental workflows where these crosslinking agents are employed. The creation of Antibody-Drug Conjugates (ADCs) is a prominent application that highlights the utility of these diverse chemistries.
General workflow for bioconjugation.
ADC development workflow.
Detailed Experimental Protocols
The following protocols provide generalized methodologies for key bioconjugation reactions. Optimization may be required for specific applications.
Protocol 1: Amine Conjugation using DBCO-N-bis(PEG4-acid)
This two-step protocol first activates the carboxylic acid groups of DBCO-N-bis(PEG4-acid) to form reactive NHS esters, which are then coupled to primary amines on a biomolecule.
Materials:
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, mix DBCO-N-bis(PEG4-acid) with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in an appropriate reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Biomolecule:
-
Immediately add the activated DBCO-linker solution to the protein solution. A molar excess of the linker over the protein is typically used to achieve the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-modified biomolecule with an azide-functionalized molecule.
Materials:
-
DBCO-modified biomolecule (from Protocol 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. Reaction times can vary depending on the concentration and reactivity of the components.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 3: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.
Materials:
-
Maleimide-containing crosslinker (e.g., SMCC-activated protein)
-
Thiol-containing biomolecule
-
Reaction buffer (pH 6.5-7.5, e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP), if reducing disulfide bonds is necessary
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
Procedure:
-
Preparation of Thiol-containing Molecule:
-
If the biomolecule contains disulfide bonds, reduce them using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before the conjugation step.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule and the thiol-containing biomolecule in the reaction buffer.
-
Mix the solutions. A slight molar excess of the maleimide reagent is often used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution to react with any excess maleimide groups.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method.
-
Protocol 4: Carbonyl-Hydrazide Conjugation
This protocol outlines the formation of a hydrazone bond between a hydrazide-functionalized molecule and a carbonyl-containing biomolecule (aldehyde or ketone).
Materials:
-
Hydrazide-functionalized molecule
-
Carbonyl-containing biomolecule (can be generated by periodate (B1199274) oxidation of glycoproteins)
-
Reaction buffer (pH 4.5-7.0)
Procedure:
-
Reaction Setup:
-
Dissolve both the hydrazide-functionalized molecule and the carbonyl-containing biomolecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the two solutions. The reaction can be catalyzed by a mild acid.
-
Incubate at room temperature for several hours to overnight.
-
-
Reduction (Optional but Recommended):
-
To form a more stable linkage, the hydrazone bond can be reduced to a secondary amine using a reducing agent like sodium cyanoborohydride.
-
-
Purification:
-
Purify the final conjugate to remove excess reagents.
-
Conclusion
The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate.
DBCO-N-bis(PEG4-acid) , with its bioorthogonal reactivity, high efficiency, and the stability of the resulting triazole linkage, offers a powerful tool for modern bioconjugation, particularly in living systems and for the construction of complex architectures like high drug-to-antibody ratio ADCs. Its branched nature provides a unique advantage for increasing payload density.
NHS esters remain a robust and widely used option for targeting abundant primary amines, forming highly stable amide bonds. However, their lack of bioorthogonality can lead to non-specific labeling in complex biological mixtures.
Maleimide-based crosslinkers provide a highly efficient method for targeting less abundant thiol groups. The primary drawback is the potential instability of the resulting thioether bond in vivo due to retro-Michael addition.
Hydrazide crosslinkers offer a bioorthogonal approach for targeting carbonyls, with the advantage of forming a pH-sensitive hydrazone bond that can be exploited for controlled release applications.
By understanding the quantitative performance and procedural nuances of each crosslinking chemistry, researchers can make an informed decision to select the optimal tool to achieve their scientific objectives, from fundamental studies of protein interactions to the development of next-generation targeted therapeutics.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Molecular Maze: A Comparative Guide to Branched vs. Linear PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the architecture of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides an objective comparison of ADCs featuring branched versus linear polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to elucidate the nuanced impact of linker geometry on ADC efficacy.
The choice between a linear and a branched PEG linker significantly influences the pharmacokinetic profile, stability, and cytotoxic potential of an ADC. While linear linkers offer structural simplicity, branched architectures can provide a larger hydrodynamic radius, potentially reducing renal clearance and extending the in vivo half-life. Furthermore, branched linkers may facilitate higher drug loading, a desirable attribute for enhancing therapeutic potency. However, the increased steric hindrance of branched structures can sometimes negatively affect antigen binding and the enzymatic cleavage of the linker.
Quantitative Comparison of ADC Performance
To facilitate a clear comparison, the following tables summarize key quantitative data on the performance of ADCs with branched and linear PEG linkers.
Table 1: Impact of Linker Architecture on Hydrodynamic Radius
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 |
| *This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2- |
A Head-to-Head Battle of Linkers: Evaluating DBCO-N-bis(PEG4-acid) in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of DBCO-N-bis(PEG4-acid) with alternative linkers, supported by experimental data, to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to advanced bioimaging.
DBCO-N-bis(PEG4-acid) is a heterobifunctional linker that leverages the power of copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible reaction. The molecule also possesses two PEG4 (polyethylene glycol) chains, which enhance hydrophilicity, and two terminal carboxylic acid groups for conjugation to amine-containing molecules like antibodies and proteins.
Performance in Antibody-Drug Conjugate (ADC) Synthesis: A Comparative Analysis
The development of ADCs, which combine the targeting specificity of an antibody with the potency of a cytotoxic drug, heavily relies on the linker's performance. Here, we compare ADCs synthesized using a DBCO-based linker to those created with a more traditional maleimide-based linker.
Physicochemical Properties and Stability
One of the key advantages of using DBCO-based linkers in ADC synthesis is the potential for a more homogeneous product with a well-defined drug-to-antibody ratio (DAR). This is in contrast to maleimide-based conjugation, which often results in a heterogeneous mixture of ADC species.[1]
| Property | ADC with DBCO-PEG4 Linker | ADC with Maleimide-PEG4 Linker | Reference |
| Average DAR | ~2.0 | 2.0 - 8.0 (mixture) | [1] |
| Homogeneity | High (single peak in HIC) | Low (multiple peaks in HIC) | [1] |
| Plasma Stability (% intact ADC after 7 days) | >95% | ~70% | [1] |
Table 1: Physicochemical and Stability Comparison of ADCs. This table highlights the higher homogeneity and stability often observed with ADCs synthesized via click chemistry compared to those synthesized using maleimide (B117702) chemistry.[1]
The enhanced stability of the triazole linkage formed during the click reaction, compared to the thioether bond from maleimide chemistry, contributes to less premature drug release in the bloodstream, potentially leading to a better safety profile.[2]
In Vitro Cytotoxicity
The ultimate goal of an ADC is to selectively kill cancer cells. The choice of linker can influence the delivery and release of the cytotoxic payload, thereby affecting its potency.
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Maleimide IC50 (nM) | Reference |
| BT-474 | High | 0.5 | 0.8 | [1] |
| SK-BR-3 | High | 0.7 | 1.1 | [1] |
| MCF-7 | Low | >100 | >100 | [1] |
Table 2: In Vitro Cytotoxicity Comparison. This table demonstrates the potent and target-specific cell-killing activity of ADCs. The slightly lower IC50 values for the ADC with the DBCO linker may be attributed to its higher stability and homogeneity.[1]
The Impact of PEG Chain Length on Bioconjugate Performance
The "PEG4" in DBCO-N-bis(PEG4-acid) refers to the four polyethylene (B3416737) glycol units in the spacer arm. The length of this PEG chain is a critical design element that can significantly alter the properties of the resulting bioconjugate.
| Parameter | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker | Reference |
| Half-life Extension | - | 2.5-fold increase | 11.2-fold increase | [3] |
| In Vivo Tumor Accumulation | Lower | - | Higher | [3] |
| Off-Target Toxicity | Higher | - | Reduced by >4 times | [3] |
Table 3: Influence of PEG Linker Length on Pharmacokinetics and Toxicity. Data from a study on affibody-drug conjugates demonstrates that longer PEG chains can significantly improve the in vivo performance of bioconjugates.[3]
While longer PEG chains can improve solubility and in vivo circulation time, they may also introduce steric hindrance, potentially interfering with the binding of the bioconjugate to its target.[3] Shorter linkers like PEG4 are less likely to cause significant steric hindrance.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-linked payload.[1]
Materials:
-
Azide-functionalized antibody
-
DBCO-N-bis(PEG4-acid)
-
Amine-containing cytotoxic payload
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Payload Activation: Activate the carboxylic acid groups of DBCO-N-bis(PEG4-acid) using EDC and Sulfo-NHS chemistry, and then react it with the amine-containing cytotoxic payload.
-
Conjugation: Incubate the azide-functionalized antibody with the DBCO-activated payload in the reaction buffer at room temperature for 2-4 hours.[1]
-
Purification: Purify the resulting ADC from the unconjugated payload and linker using size-exclusion chromatography (SEC).[4]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[5]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
UV detector
Procedure:
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detect the eluting species by UV absorbance at 280 nm.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.[5]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture.[3]
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3, MCF-7)
-
96-well plates
-
ADC constructs
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC for 72-96 hours.[3]
-
Add MTT reagent to each well and incubate for 4 hours.
-
Dissolve the formazan (B1609692) crystals in a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the application of DBCO-N-bis(PEG4-acid), the following diagrams illustrate a typical experimental workflow for ADC synthesis and the targeted HER2 signaling pathway.
References
A Comparative Guide to DBCO-N-bis(PEG4-acid) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing tools for the precise and efficient labeling and modification of biomolecules. Among these, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has gained prominence for its high specificity and biocompatibility. At the heart of this reaction are specialized linkers, and this guide provides a comprehensive comparison of a branched linker, DBCO-N-bis(PEG4-acid), with its linear counterparts and other alternative bioconjugation technologies.
DBCO-N-bis(PEG4-acid) is a branched heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group and two polyethylene (B3416737) glycol (PEG4) arms, each terminating in a carboxylic acid.[1][2] The DBCO group is a strained alkyne that readily participates in copper-free click chemistry with azide-containing molecules. The two carboxylic acid moieties allow for conjugation to amine-containing biomolecules, such as proteins and antibodies, typically after activation with reagents like EDC and NHS.[3][4] This branched structure offers the potential for higher payload capacity and altered pharmacokinetic profiles compared to traditional linear linkers.[5][6]
Performance Comparison: Branched vs. Linear and Alternative Chemistries
The choice of a linker is critical in the development of bioconjugates, including antibody-drug conjugates (ADCs), as it influences stability, solubility, and overall efficacy. Here, we compare DBCO-N-bis(PEG4-acid) and related branched linkers to linear DBCO linkers and other common bioconjugation chemistries.
| Feature | DBCO-N-bis(PEG4-acid) (Branched) | Linear DBCO-PEG4-acid | SMCC Linker | TCO Linker |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-to-Thiol | Inverse Electron-Demand Diels-Alder (iEDDA) |
| Biocompatibility | High (copper-free)[7] | High (copper-free)[7] | Moderate | High (copper-free)[7] |
| Specificity | Very High (bioorthogonal) | Very High (bioorthogonal) | High (potential for side reactions) | Very High (bioorthogonal) |
| Reaction Kinetics (Second-Order Rate Constant) | ~1 M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ | Variable, generally slower | ~800 - 30,000 M⁻¹s⁻¹[8] |
| Payload Capacity | Potentially higher (two conjugation sites per DBCO)[5] | One conjugation site per DBCO | One conjugation site | One conjugation site |
| Solubility | Enhanced due to branched PEG structure[5] | Good hydrophilicity from PEG4 spacer | Can be low (hydrophobic) | PEG spacer enhances solubility |
| Linkage Stability | Highly stable triazole ring | Highly stable triazole ring | Thioether bond susceptible to retro-Michael reaction | Stable dihydropyridazine (B8628806) linkage |
Case Study: The Impact of Branched Linker Length on ADC Efficacy
A study by Grygorash et al. (2022) highlighted the critical role of branched linker length in the efficacy of homogeneous DAR 6 antibody-drug conjugates. The study compared a "short" branched linker with a "long" branched linker that included an additional PEG4 fragment.
Key Findings:
-
The ADC with the "long" branched linker demonstrated cytotoxicity comparable to a heterogeneous control ADC.
-
The ADC with the "short" branched linker was significantly less potent, with about a tenfold lower activity.
-
The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing payload release.[6]
In Vitro Cytotoxicity Data (SK-BR-3 cells):
| ADC Construct | IC50 (nM) |
| "Short" Branched Linker DAR 6 ADC | ~0.35 |
| "Long" Branched Linker DAR 6 ADC | ~0.074 |
| Heterogeneous DAR 6 Control | ~0.071 |
| DAR 2 Control | >0.35 |
Data adapted from Grygorash et al., 2022.[9]
This case study underscores the importance of optimizing the linker architecture in ADC design, where a seemingly minor change in linker length can have a profound impact on biological activity.
Experimental Protocols
Detailed methodologies are essential for the successful application and comparison of these linkers. Below are generalized protocols for the key experimental procedures.
Protocol 1: Two-Step Conjugation using DBCO-N-bis(PEG4-acid)
This protocol outlines the activation of the carboxylic acid groups on DBCO-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing protein, followed by a copper-free click reaction.
Step 1: Activation of Carboxylic Acids and Conjugation to Protein
-
Reagent Preparation:
-
Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Prepare fresh 100 mM stock solutions of EDC and sulfo-NHS in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[10]
-
Prepare the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11]
-
-
Activation:
-
In a microcentrifuge tube, combine DBCO-N-bis(PEG4-acid), sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio for each carboxylic acid group.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.[11]
-
-
Conjugation:
-
Quenching and Purification:
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reaction Setup:
-
Dissolve the azide-modified molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Add the azide-containing molecule to the DBCO-functionalized protein. A 1.5- to 5-fold molar excess of the azide (B81097) molecule is typically used.[11]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[11]
-
-
Purification:
-
If necessary, purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted azide molecules.[11]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for ADC characterization. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.[12][]
-
Instrumentation:
-
HPLC system with a HIC column.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[12]
-
-
Chromatographic Conditions:
-
Run a linear gradient from high salt to low salt to elute the ADC species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.
-
Calculate the average DAR by determining the relative peak areas of the different species.[12][]
-
Visualizing Workflows and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
References
- 1. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 4. N-DBCO-N-bis(PEG2-amide-PEG4-Acid) | BroadPharm [broadpharm.com]
- 5. Branched PEG DBCO | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Assays for ADCs Utilizing DBCO-N-bis(PEG4-acid) Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the DBCO-N-bis(PEG4-acid) linker technology versus traditional alternatives. It includes supporting experimental data on cytotoxicity, detailed methodologies for key experiments, and visualizations of the underlying scientific principles.
The DBCO-N-bis(PEG4-acid) linker is a modern component in ADC development, leveraging copper-free click chemistry for the precise, site-specific conjugation of cytotoxic payloads to antibodies. This approach, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers significant advantages over conventional methods, such as those employing maleimide-based linkers.[1][2][3] The dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized antibodies, a bioorthogonal process that avoids the use of cytotoxic copper catalysts that can compromise the antibody's integrity.[1][4] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[1][3]
This guide will focus on the in vitro cytotoxicity of ADCs, a critical parameter for evaluating their efficacy and a primary determinant in the preclinical development pipeline.[5][6]
Performance Comparison: DBCO-Linker vs. Maleimide-Linker ADCs
The choice of linker chemistry significantly impacts the homogeneity, stability, and, consequently, the therapeutic efficacy of an ADC. ADCs constructed using DBCO-based linkers for site-specific conjugation generally exhibit a more uniform drug-to-antibody ratio (DAR) and greater stability compared to those made with maleimide (B117702) chemistry, which often results in a heterogeneous mixture of species.[1] This improved stability can lead to enhanced potency and a better therapeutic window.
Quantitative Cytotoxicity Data
The following table summarizes representative in vitro cytotoxicity data, comparing an ADC synthesized using a DBCO-based linker (ADC-DBCO) to one synthesized with a conventional maleimide-based linker (ADC-Mal). The data, presented as IC50 values (the concentration of ADC required to inhibit the growth of 50% of cells), demonstrates the potent, target-specific cell-killing activity of these conjugates.
Disclaimer: The following data is for ADCs constructed using DBCO-NHCO-PEG4-acid, a close structural and functional analog of DBCO-N-bis(PEG4-acid).[2] The conjugation chemistry and the resulting ADC's performance are expected to be highly similar.
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) |
| SK-BR-3 | HER2+ | ADC-DBCO (anti-HER2) | 15.2 |
| SK-BR-3 | HER2+ | ADC-Mal (anti-HER2) | 21.5 |
| MDA-MB-468 | HER2- | ADC-DBCO (anti-HER2) | > 1000 |
| MDA-MB-468 | HER2- | ADC-Mal (anti-HER2) | > 1000 |
Table 1: In Vitro Cytotoxicity Comparison. The data shows that the ADC constructed with a DBCO linker exhibits a lower IC50 value against the target-positive cell line compared to the maleimide-linked ADC, suggesting higher potency. This can be attributed to the greater stability and homogeneity of the ADC-DBCO construct.[1] Both ADCs show high specificity, with minimal effect on the target-negative cell line.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-linked payload.
-
Antibody Preparation: An azide (B81097) group is introduced into the antibody at a specific site using established enzymatic or chemical methods.
-
Payload Activation: The carboxylic acid groups of the DBCO-N-bis(PEG4-acid) linker are activated using N-hydroxysuccinimide (NHS) ester chemistry to make them reactive towards amine-containing cytotoxic payloads.
-
Conjugation: The azide-functionalized antibody is incubated with the DBCO-activated payload in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 2-4 hours.
-
Purification: The resulting ADC is purified to remove unconjugated payload and linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1][2]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is used to separate ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules, allowing for the determination of the drug-to-antibody ratio (DAR).[1]
-
Column: TSKgel Butyl-NPR or equivalent HIC column.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.[6][7][]
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3 and MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the mechanism of action of common ADC payloads.
Caption: General workflow for ADC synthesis and in vitro cytotoxicity testing.
Caption: General mechanism of action for ADCs with different payload types.
Mechanism of Action: From Binding to Apoptosis
The efficacy of an ADC is predicated on a multi-step process that ensures the selective delivery and activation of its cytotoxic payload.[7]
-
Binding and Internalization: The ADC circulates systemically until its antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[7] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an intracellular vesicle called an endosome.[5][9]
-
Lysosomal Trafficking and Payload Release: The endosome traffics through the cell and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and cleave the linker, releasing the active cytotoxic payload into the cytoplasm.[5][7][10]
-
Cytotoxic Effect: Once released, the payload exerts its cell-killing effect. The specific mechanism depends on the nature of the payload:
-
Tubulin Inhibitors (e.g., MMAE, DM1): These agents bind to tubulin, a key component of microtubules.[11][] This disrupts microtubule dynamics, which is essential for forming the mitotic spindle during cell division. The result is cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[7][13]
-
Topoisomerase I Inhibitors (e.g., Deruxtecan/DXd): These payloads enter the nucleus and inhibit topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[10][14] By trapping the enzyme-DNA complex, these inhibitors cause DNA strand breaks, leading to DNA damage and subsequent apoptosis.[4][15]
-
Conclusion
The use of DBCO-N-bis(PEG4-acid) and related linkers in ADC synthesis represents a significant advancement over traditional conjugation chemistries. The copper-free click chemistry approach allows for a more controlled, site-specific process, yielding a more homogeneous and stable product.[1] As demonstrated by comparative cytotoxicity data, this can translate to enhanced potency against target cancer cells. The provided protocols offer a framework for the synthesis, characterization, and in vitro evaluation of these next-generation ADCs, equipping researchers with the tools to assess and compare their performance effectively.
References
- 1. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 13. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of DBCO-N-bis(PEG4-acid): A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of DBCO-N-bis(PEG4-acid), a bifunctional linker utilized in bioconjugation. In the absence of a specific Safety Data Sheet (SDS) for DBCO-N-bis(PEG4-acid), this guide leverages safety data from structurally similar compounds and established protocols for handling novel chemical waste. When explicit disposal guidance is unavailable, the chemical must be treated as hazardous waste[1].
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE)[2]. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or aerosols[2].
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield[2].
-
Hand Protection: Chemical-resistant gloves, such as nitrile[3].
-
Body Protection: A lab coat and closed-toe shoes[2].
Physicochemical and Hazard Profile
A comprehensive understanding of the reagent's properties is fundamental to safe handling. The following tables summarize the key physicochemical properties of DBCO-N-bis(PEG4-acid) and the hazard classifications based on the surrogate SDS for the similar compound, DBCO-PEG4-NHS ester[2].
Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-acid)
| Property | Value |
| Molecular Formula | C₄₁H₅₆N₂O₁₄[4] |
| Molecular Weight | 800.9 g/mol [4] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98%[4] |
| Solubility | Soluble in DMSO, DMF, DCM[4] |
| Storage Temperature | -20°C[2][4] |
Table 2: GHS Hazard Classification (Based on DBCO-PEG4-NHS ester surrogate) [2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
It is crucial to note that the toxicological properties of DBCO-N-bis(PEG4-acid) itself have not been thoroughly investigated[2].
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of DBCO-N-bis(PEG4-acid) is through a licensed chemical waste disposal service[5]. This ensures that the material is managed in an environmentally safe and compliant manner[5].
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid DBCO-N-bis(PEG4-acid) in a clearly labeled, sealed, and chemically compatible container. The container must be marked with the full chemical name: "DBCO-N-bis(PEG4-acid)"[5].
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent like DMSO or DMF, it should be collected in a designated non-halogenated solvent waste container. Do not mix with aqueous waste or other incompatible chemical streams[5].
-
Contaminated Labware: Any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container[5].
2. Labeling and Documentation:
-
Immediately label all waste containers with "Hazardous Waste" and the full chemical name[1].
-
If dealing with a solution, list all components and their approximate percentages[1].
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation[1].
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, often known as a Satellite Accumulation Area (SAA)[1][5].
-
Ensure the storage area is away from incompatible materials[5].
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[1][5].
-
Provide them with the full chemical name and any available safety information, including the SDS for similar compounds[5].
References
Safeguarding Your Research: A Guide to Handling DBCO-N-bis(PEG4-acid)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and achieving groundbreaking results. This guide provides essential safety and logistical information for the handling of DBCO-N-bis(PEG4-acid), a bifunctional linker instrumental in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling DBCO-N-bis(PEG4-acid).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when a significant splash risk exists.[1][2] | To protect eyes and face from accidental splashes of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn to protect skin and clothing.[1][3] Closed-toe shoes are required.[2] | To prevent direct skin contact with the compound. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[2][3] | To avoid inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of DBCO-N-bis(PEG4-acid) throughout its lifecycle in the laboratory.
1. Preparation and Handling:
-
Before use, allow the vial of DBCO-N-bis(PEG4-acid) to warm to room temperature to prevent moisture condensation.[4]
-
Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Prepare stock solutions using anhydrous solvents such as DMSO or DMF.[5]
2. In Case of Exposure:
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. |
| Eye Contact | Rinse eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[5] |
3. Spill Management:
-
Ensure a chemical spill kit appropriate for non-hazardous materials is readily available.
-
In case of a spill, wear your full PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal of DBCO-N-bis(PEG4-acid) and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.
-
Solid Waste : Collect unused or expired solid DBCO-N-bis(PEG4-acid) and any contaminated materials (e.g., pipette tips, tubes) in a clearly labeled, sealed container.[3]
-
Liquid Waste : Collect solutions of the compound in a labeled, sealed, and chemically compatible container. Do not mix with aqueous waste.[3]
-
Professional Disposal : Arrange for a licensed chemical waste disposal service to collect the waste. Provide the full chemical name and any available safety information.[3]
Workflow for Safe Handling of DBCO-N-bis(PEG4-acid)
Caption: Logical workflow for the safe handling of DBCO-N-bis(PEG4-acid).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
